molecular formula C11H18N2O2S B1682321 Thiopental CAS No. 76-75-5

Thiopental

Numéro de catalogue: B1682321
Numéro CAS: 76-75-5
Poids moléculaire: 242.34 g/mol
Clé InChI: IUJDSEJGGMCXSG-UHFFFAOYSA-N

Description

Thiopental is a barbiturate, the structure of which is that of 2-thiobarbituric acid substituted at C-5 by ethyl and sec-pentyl groups. It has a role as an anticonvulsant, a sedative, an environmental contaminant, a xenobiotic, a drug allergen and an intravenous anaesthetic. It is functionally related to a 2-thiobarbituric acid. It is a conjugate acid of a this compound(1-).
A barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration. It is also used for hypnosis and for the control of convulsive states. It has been used in neurosurgical patients to reduce increased intracranial pressure. It does not produce any excitation but has poor analgesic and muscle relaxant properties. Small doses have been shown to be anti-analgesic and lower the pain threshold. (From Martindale, The Extra Pharmacopoeia, 30th ed, p920)
This compound Sodium is the sodium salt form of this compound, an ultrashort-acting barbituric acid derivative, with anesthetic activity. This compound binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
This compound is a barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration. It is also used for hypnosis and for the control of convulsive states. It has been used in neurosurgical patients to reduce increased intracranial pressure. It does not produce any excitation but has poor analgesic and muscle relaxant properties. Small doses have been shown to be anti-analgesic and lower the pain threshold. (From Martindale, The Extra Pharmacopoeia, 30th ed, p920)
A barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJDSEJGGMCXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023653
Record name Thiopental
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.98e-02 g/L
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76-75-5, 71-73-8
Record name (±)-Thiopental
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiopental [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopental
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiopental
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thiopental sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOPENTAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiopental
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiopental
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Intricacies of Thiopental's Interaction with GABAa Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of thiopental, an ultra-short-acting barbiturate, on γ-aminobutyric acid type A (GABAa) receptors. This compound's profound central nervous system depressant effects, which have long been utilized in the induction of general anesthesia, are primarily mediated through its complex interaction with these ligand-gated ion channels.[1][2] This document provides a detailed exploration of this compound's binding sites, its modulatory effects on receptor function, quantitative data from key experimental findings, and the methodologies employed in these seminal studies.

This compound's Dual Action on GABAa Receptors

This compound exerts its effects on GABAa receptors through a dual mechanism:

  • Positive Allosteric Modulation: At clinically relevant concentrations, this compound potentiates the effect of the endogenous neurotransmitter GABA.[3][4] It binds to a site distinct from the GABA binding site and enhances the receptor's affinity for GABA, leading to an increase in the duration of chloride (Cl⁻) channel opening.[2][5][6] This prolonged channel opening results in an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

  • Direct Agonism: At higher, supraclinical concentrations, this compound can directly activate the GABAa receptor in the absence of GABA.[3] This direct gating of the chloride channel contributes to its profound sedative and hypnotic effects, and also to its toxicity in overdose situations. The threshold concentration for this direct activation is approximately 50 μM.[7]

The this compound Binding Site

This compound, like other barbiturates, binds to a distinct site on the GABAa receptor, separate from the binding sites for GABA and benzodiazepines.[5][8] While the precise molecular details of the binding pocket are still under investigation, it is understood to be located within the transmembrane domain of the receptor, at the interface of different subunits.[9][10] Studies suggest the involvement of the β subunits in forming the barbiturate binding site.[3][10] The interaction is stereoselective, with the S(-) enantiomer of this compound being approximately twice as potent as the R(+) enantiomer in potentiating GABAergic currents, which correlates with its in vivo anesthetic potency.[11][12][13]

Quantitative Analysis of this compound's Effects

Electrophysiological studies have provided valuable quantitative data on the interaction between this compound and GABAa receptors. The following tables summarize key findings from various experimental models.

ParameterValueCell Type/Receptor SubtypeExperimental TechniqueReference
Potentiation of GABAergic Currents
EC₅₀ for GABA Potentiation (S-thiopental)20.6 ± 3.2 µMHuman α₁β₂γ₂ in Xenopus oocytesTwo-electrode voltage clamp[12][13]
EC₅₀ for GABA Potentiation (R-thiopental)36.2 ± 3.2 µMHuman α₁β₂γ₂ in Xenopus oocytesTwo-electrode voltage clamp[12][13]
EC₅₀ for GABA Potentiation (rac-thiopental)35.9 ± 4.2 µMHuman α₁β₂γ₂ in Xenopus oocytesTwo-electrode voltage clamp[13]
EC₅₀ for IPSC Decay Time Constant Increase41 µMRat neocortical neuronsWhole-cell patch clamp[14]
Increase in Charge Transfer (25 µM)~230%Rat hippocampal neuronsVoltage clamp[11]
Potentiation Ratio (50 µM this compound on 10 µM GABA)2.38 ± 0.15Rat spinal dorsal horn neuronsWhole-cell patch clamp[15]
Direct Activation of GABAa Receptors
Threshold Concentration for Direct Activation~50 µMRat spinal dorsal horn neuronsWhole-cell patch clamp[7]
Effects on Channel Kinetics
Increase in Miniature IPSC DurationYesRat spinal dorsal horn neuronsWhole-cell patch clamp[7]
Decrease in Miniature IPSC FrequencyYesRat spinal dorsal horn neuronsWhole-cell patch clamp[7]
Prolongation of Desensitization Time ConstantYesRat spinal dorsal horn neuronsWhole-cell patch clamp[7]
Prolongation of Deactivation Time ConstantYesRat spinal dorsal horn neuronsWhole-cell patch clamp[7]
Inhibition of GABAergic Currents at High Concentrations
Inhibition of Peak IGABA (300 µM)YesRat spinal dorsal horn neuronsWhole-cell patch clamp[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.

Thiopental_GABAa_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABA Binding Site This compound Binding Site Chloride Channel GABA->GABAaR:f0 Binds to Orthosteric Site This compound This compound This compound->GABAaR:f1 Binds to Allosteric Site This compound->GABAaR:f0 Positive Allosteric Modulation (Increases GABA Affinity) This compound->GABAaR:f2 Direct Gating (High Concentrations) Cl_ion Cl⁻ Ion GABAaR:f2->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: this compound's dual action on the GABAa receptor signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from electrophysiological experiments. Below are detailed methodologies for two key techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the properties of ion channels expressed in a heterologous system.

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Stage V-VI Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes (e.g., with collagenase) Harvest->Defolliculate cRNA_Injection Inject cRNA encoding GABAa Receptor Subunits (e.g., α₁, β₂, γ₂) Defolliculate->cRNA_Injection Incubation Incubate for 2-7 days to allow for receptor expression cRNA_Injection->Incubation Mount Place oocyte in recording chamber and perfuse with buffer Incubation->Mount Impale Impale oocyte with two microelectrodes (Voltage and Current) Mount->Impale Clamp Clamp membrane potential (e.g., at -60 mV) Impale->Clamp Apply_GABA Apply GABA at a specific concentration (e.g., EC₂₀) to elicit a baseline current Clamp->Apply_GABA Co_apply Co-apply GABA and varying concentrations of this compound Apply_GABA->Co_apply Record Record changes in current Co_apply->Record Measure Measure peak current amplitude Record->Measure Plot Plot concentration-response curve Measure->Plot Calculate Calculate EC₅₀ and Hill coefficient Plot->Calculate

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology Details:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular layer is enzymatically removed using collagenase. A nanoliter volume of a solution containing the cRNA for the desired GABAa receptor subunits (e.g., α₁, β₂, γ₂) is injected into the oocyte's cytoplasm. The oocytes are then incubated for several days to allow for the translation and assembly of the receptor subunits into functional channels on the oocyte membrane.

  • Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes filled with a high-salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to maintain a clamped voltage.

  • Drug Application and Data Acquisition: A baseline current is established by applying a low concentration of GABA. Subsequently, solutions containing both GABA and varying concentrations of this compound are perfused over the oocyte. The resulting changes in the chloride current are recorded.

  • Data Analysis: The peak current responses at different this compound concentrations are measured and normalized to the baseline GABA response. A concentration-response curve is generated, and parameters such as the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the Hill coefficient are calculated to quantify the drug's potency and cooperativity.

Whole-Cell Patch-Clamp of Cultured Neurons

This technique allows for the recording of ionic currents from a single neuron, providing a more physiologically relevant model.

Methodology Details:

  • Cell Culture: Primary neurons (e.g., from the hippocampus or spinal dorsal horn of rats) are dissociated and plated on coverslips. They are maintained in a culture medium for a period to allow for maturation and synapse formation.

  • Recording Setup: A coverslip with cultured neurons is placed in a recording chamber on the stage of a microscope and superfused with an external solution. A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

  • Gaining Access: The micropipette is carefully maneuvered to touch the surface of a neuron. Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane. A brief pulse of suction or voltage is then applied to rupture the patch of membrane under the pipette, establishing a low-resistance electrical connection between the pipette and the cell interior (the "whole-cell" configuration).

  • Voltage-Clamping and Data Acquisition: The neuron's membrane potential is clamped at a desired voltage. Spontaneous or evoked postsynaptic currents (IPSCs) can be recorded. To study the effect of this compound, the drug is applied to the external solution, and changes in the amplitude, frequency, and kinetics (e.g., decay time) of the GABAergic IPSCs are measured.

Conclusion

This compound's mechanism of action on GABAa receptors is multifaceted, involving both the potentiation of GABA's inhibitory effects and direct channel activation at higher concentrations. This dual action, coupled with its stereoselectivity, underscores the complexity of its interaction with this crucial ion channel. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to further understand the pharmacology of this compound and to develop novel modulators of GABAa receptors with improved therapeutic profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Thiopental and its Chemical Derivatives

This technical guide provides a detailed overview of the synthesis of this compound, a short-acting barbiturate anesthetic. It covers the core synthetic methodologies, experimental protocols, and the structure-activity relationships (SAR) that guide the development of its chemical derivatives.

Introduction to this compound

This compound, often used as its sodium salt, is a sulfur-containing analog of pentobarbital first synthesized in the 1930s.[1][2] It functions as an ultra-short-acting anesthetic, primarily for the induction phase of general anesthesia.[2][3] Its rapid onset and short duration of action are attributed to its high lipid solubility, which allows for quick distribution into the central nervous system and subsequent rapid redistribution to other body tissues.[2][4] The core of its synthesis lies in the condensation of a disubstituted malonic ester derivative with thiourea.

Synthesis of this compound

The most common and practical method for synthesizing this compound involves a two-stage process: the alkylation of an active methylene compound followed by a cyclization reaction with thiourea.[3][5]

  • Preparation of the Disubstituted Ester : The synthesis begins with a malonic ester, such as diethyl malonate, or a related compound like methyl cyanoacetate.[5][6] This starting material is sequentially alkylated using alkyl halides in the presence of a strong base, typically sodium ethoxide. For this compound, the two groups added at the C5 position are an ethyl group and a 1-methylbutyl (sec-pentyl) group. The process involves the deprotonation of the acidic α-carbon of the malonic ester, followed by nucleophilic substitution with the appropriate alkyl halides (e.g., bromoethane and 2-bromopentane).[6]

  • Condensation with Thiourea : The resulting diethyl 2-ethyl-2-(1-methylbutyl)malonate is then condensed with thiourea. This reaction is also carried out in the presence of a strong base like sodium ethoxide in an alcoholic solvent.[3][6] The base facilitates the condensation, leading to the formation of the thiobarbiturate ring system and yielding this compound. The final product can be isolated and purified through recrystallization.[6]

Experimental Protocols

While specific parameters can be optimized, the following protocols outline the key experimental steps cited in the literature for the synthesis of (±)-Thiopental.

Protocol 1: Synthesis via Diethyl Malonate

This method starts with the readily available diethyl malonate.[6]

Step 1: Synthesis of Diethyl 2-(1-methylbutyl)malonate

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is heated to reflux, and 2-bromopentane is added dropwise.

  • The reaction is refluxed overnight.

  • After cooling, the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the crude product, which is purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-(1-methylbutyl)malonate

  • The product from Step 1 is dissolved in dimethylformamide (DMF).

  • Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature.

  • After stirring for 30 minutes, ethyl bromide is added, and the mixture is stirred overnight.

  • The reaction is cooled to 0°C and quenched by the addition of acetic acid. The mixture is then poured into ice water and extracted with petroleum ether.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the target intermediate with a reported yield of 98%.[6]

Step 3: Synthesis of this compound

  • The disubstituted malonate from Step 2 is added to a solution of sodium ethoxide in ethanol.

  • Thiourea is added, and the mixture is heated at reflux for several hours.

  • After cooling, petroleum ether and water are added. The aqueous layer is separated and washed with petroleum ether.

  • The aqueous layer is acidified with hydrochloric acid, leading to the precipitation of a yellow solid.

  • The solid is extracted, dried, and recrystallized to yield the final this compound product.[6]

Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR)

The pharmacological properties of this compound can be modified by altering its chemical structure. The SAR for barbiturates provides a framework for designing derivatives with different potencies, onsets, and durations of action.[3]

  • Substitution at C5 : 5,5-disubstitution is essential for hypnotic activity. The nature of these substituents is critical; increasing the number of carbons in the alkyl chains generally increases lipophilicity and potency.[3]

  • Modification at C2 : Replacing the oxygen atom at the C2 position of the barbiturate ring with a sulfur atom (as in this compound) creates a thiobarbiturate. This modification increases lipophilicity, leading to a faster onset and shorter duration of action compared to the corresponding oxy-derivative (e.g., pentobarbital).[3]

  • N-Substitution : Substitution on one of the nitrogen atoms can alter the compound's properties. For instance, N-alkylation can retain anticonvulsant properties.[3]

  • Enantiomers : this compound has a chiral center at the α-carbon of the 1-methylbutyl side chain and exists as R- and S-enantiomers.[7] These enantiomers can be synthesized from chiral starting materials, such as R- or S-citronellol, through a multi-step process that ultimately involves condensation with thiourea.[7] The separate enantiomers may exhibit different pharmacological profiles.

Data Presentation

The following table summarizes key data related to the synthesis and properties of this compound.

ParameterValue / DescriptionReference
Starting Materials Diethyl malonate, 2-bromopentane, Ethyl bromide, Thiourea[6]
Key Reagents Sodium ethoxide, Sodium hydride[3][6]
Solvents Ethanol, Dimethylformamide (DMF), Ethyl acetate[6]
Intermediate Yield 98% for Diethyl 2-ethyl-2-(1-methylbutyl)malonate[6]
Final Product Form Yellowish powder / solid[1][6]
Purification Vacuum distillation (for intermediate), Recrystallization (for final product)[6]
pKa 7.6[1]
pH of Solution >10 (typically 10.8 for a 2.5% solution)[1][8]

Visualizations

Synthesis Pathway of this compound

Synthesis_of_this compound cluster_step1 Step 1: Sequential Alkylation cluster_step2 Step 2: Cyclization A Diethyl Malonate B Diethyl 2-(1-methylbutyl)malonate A->B 1. NaOEt 2. 2-Bromopentane C Diethyl 2-ethyl-2- (1-methylbutyl)malonate B->C 1. NaH/DMF 2. Ethyl Bromide D This compound C->D NaOEt, Ethanol Reflux Thiourea Thiourea Thiourea->D

Caption: General synthesis route for this compound via alkylation and cyclization.

Experimental Workflow for this compound Synthesis

Thiopental_Workflow start Start: Prepare NaOEt in Ethanol alkylation1 Add Diethyl Malonate & 2-Bromopentane, then Reflux start->alkylation1 workup1 Purify Intermediate 1 (Vacuum Distillation) alkylation1->workup1 alkylation2 Dissolve in DMF, add NaH & Ethyl Bromide workup1->alkylation2 workup2 Quench, Extract & Purify Intermediate 2 alkylation2->workup2 cyclization Add Intermediate 2 & Thiourea to NaOEt/Ethanol, then Reflux workup2->cyclization isolation Acidify to Precipitate Crude Product cyclization->isolation purification Recrystallize to obtain Pure this compound isolation->purification end_node End Product: this compound purification->end_node

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

Thiopental_SAR cluster_mods Structural Modification Points & Effects cluster_effects Pharmacological Outcomes This compound This compound Core N1 C2=S N3 C5 ModC5 Modify C5 Substituents (R1, R2) This compound:c5->ModC5 ModC2 Replace C2 Sulfur (S -> O) This compound:c2->ModC2 ModN Substitute on N1/N3 This compound:n1->ModN This compound:n3->ModN EffectPotency Alters Potency & Lipophilicity ModC5->EffectPotency EffectDuration Alters Onset & Duration of Action ModC2->EffectDuration EffectActivity Changes Activity Profile (e.g., Anticonvulsant) ModN->EffectActivity

Caption: Key modification points in the this compound structure and their effects.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Thiopental Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a potent ultra-short-acting barbiturate, has long been a cornerstone of anesthesia and neuropharmacology. Its profound effects on the central nervous system are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The relationship between the chemical structure of this compound and its biological activity is a nuanced interplay of steric and electronic properties. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a comprehensive overview of key structural modifications and their impact on anesthetic potency and GABA-A receptor modulation.

Core Structure-Activity Relationships of Thiobarbiturates

The foundational structure of this compound is a thiobarbiturate ring with two substituents at the C5 position. The nature of these substituents is the primary determinant of the compound's pharmacological profile. Key SAR principles for thiobarbiturates are summarized below:

  • Substitution at C5: Disubstitution at the C5 position is essential for hypnotic activity. The overall lipophilicity and the size and branching of the alkyl or aryl groups at this position significantly influence both the potency and the duration of action.

  • The Thio- group at C2: The replacement of the oxygen atom at the C2 position of the barbiturate ring with a sulfur atom, as seen in this compound, increases lipid solubility. This modification contributes to a more rapid onset of action and a shorter duration of anesthesia compared to its oxy-analog, pentobarbital.[1]

  • Stereochemistry at C5: When the C5 substituent is asymmetric, as in the 1-methylbutyl group of this compound, the resulting enantiomers can exhibit different potencies. For this compound, the (S)-(-) enantiomer is approximately twice as potent as the (R)-(+) enantiomer in potentiating GABA-A receptor function, which is consistent with in vivo observations of its anesthetic effects.[2]

Quantitative Analysis of this compound Analogs

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of this compound and its analogs.

CompoundIn Vivo Anesthetic Potency (ED50)SpeciesEndpointReference
This compound107 +/- 10 mg/kgRatResponse to tail-clamping[3]
This compound Isomer (5-ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid)Not significantly different from this compoundMouseLD50 and sleep time[4]
(R)-Thiopentone55.8 ± 2.4 mg/kgRatAnesthesia (toe pinch)[5]
(S)-Thiopentone35.6 ± 1.9 mg/kgRatAnesthesia (toe pinch)[5]
rac-Thiopentone39.3 ± 2.1 mg/kgRatAnesthesia (toe pinch)[5]
CompoundGABA-A Receptor Modulation (EC50)Receptor SubtypeExperimental SystemReference
(S)-(-)-Thiopentone26.0 ± 3.2 µMα1β2γ2Xenopus oocytes[2]
(R)-(+)-Thiopentone52.5 ± 5.0 µMα1β2γ2Xenopus oocytes[2]
rac-Thiopentone35.9 ± 4.2 µMα1β2γ2Xenopus oocytes[2]
rac-Pentobarbitone97.0 ± 11.2 µMα1β2γ2Xenopus oocytes[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental procedures relevant to the study of this compound analogs.

GABAA_Modulation This compound Modulation of the GABA-A Receptor cluster_receptor Cell Membrane This compound This compound Analog GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) This compound->GABAA_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization GABAA_Receptor->Hyperpolarization Increases Cl- influx GABA GABA GABA->GABAA_Receptor Binds to orthosteric site Chloride_Ion CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Leads to

Figure 1. Signaling pathway of this compound's action on the GABA-A receptor.

Electrophysiology_Workflow Electrophysiological Analysis of this compound Analogs start Start cell_prep Prepare Cells Expressing GABA-A Receptors (e.g., Xenopus oocytes, HEK293 cells) start->cell_prep patch_clamp Perform Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp apply_gaba Apply GABA (agonist) patch_clamp->apply_gaba record_current Record Chloride Current apply_gaba->record_current apply_analog Co-apply this compound Analog and GABA apply_analog->record_current record_current->apply_analog Washout analyze_data Analyze Data (e.g., EC50, potentiation) record_current->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for electrophysiological analysis.

Experimental Protocols

Radioligand Binding Assay ([³⁵S]TBPS)

This protocol is designed to assess the ability of this compound analogs to modulate the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) to the convulsant site on the GABA-A receptor ionophore. This assay serves as an indirect measure of the allosteric modulation of the receptor.

Materials:

  • Brain tissue preparation: Rat whole brain P2 membrane preparation.

  • Radioligand: [³⁵S]TBPS (specific activity ~80-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl.

  • Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: Picrotoxin (10 µM) or unlabeled TBPS (2 µM).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

Procedure:

  • Tissue Preparation: Homogenize rat brains in ice-cold sucrose buffer and centrifuge to obtain the P2 pellet. Wash the pellet multiple times by resuspension and centrifugation in assay buffer.

  • Assay Setup: In test tubes, combine:

    • 100 µL of assay buffer (or buffer containing the test compound).

    • 50 µL of [³⁵S]TBPS (final concentration ~2 nM).

    • 350 µL of the P2 membrane suspension (final protein concentration ~0.2 mg/mL).

  • Incubation: Incubate the tubes at 25°C for 90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to directly measure the functional modulation of GABA-A receptors by this compound analogs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for GABA-A receptor subunits (e.g., human α1, β2, γ2).

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • GABA stock solution.

  • This compound analog stock solutions.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

  • GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current response.

  • Co-application of Analog: After a washout period, co-apply the same concentration of GABA with varying concentrations of the this compound analog.

  • Data Acquisition: Record the peak current amplitude for each application.

  • Data Analysis: Construct concentration-response curves for the potentiation of the GABA-evoked current by the this compound analog. Calculate the EC50 for potentiation.

In Vivo Anesthetic Potency Assay (Loss of Righting Reflex in Rodents)

This protocol determines the anesthetic potency of this compound analogs in a whole-animal model.

Materials:

  • Male Sprague-Dawley rats or Swiss-Webster mice.

  • This compound analogs for injection (formulated in a suitable vehicle).

  • Syringes and needles for intravenous or intraperitoneal injection.

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment.

  • Drug Administration: Administer a specific dose of the this compound analog to a group of animals. Use a range of doses across different groups to establish a dose-response relationship.

  • Assessment of Righting Reflex: At a predetermined time after injection, place each animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

  • Data Collection: Record the number of animals in each dose group that exhibit a loss of the righting reflex.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals lose their righting reflex) using probit analysis or logistic regression.

This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental methodologies. This information is crucial for the rational design and development of novel anesthetic and neuropharmacological agents with improved therapeutic profiles.

References

Spectroscopic Analysis of Thiopental: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of Thiopental. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis. This document details the principles, experimental protocols, and data interpretation for the core spectroscopic methods employed in the characterization of this important barbiturate anesthetic.

Introduction to this compound

This compound, with the systematic IUPAC name 5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, is a short-acting barbiturate derivative.[1] It has historically been used for the induction of general anesthesia. Understanding its precise chemical structure is paramount for quality control, metabolic studies, and the development of new derivatives. Spectroscopic analysis provides the definitive evidence for its structural confirmation.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the analysis of this compound.

Data Presentation: Mass Spectrometry
TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Ionization Mode
GC-MS242 (M+)173, 172, 163, 157, 112Electron Ionization (EI)
LC-MS/MS241.1016 ([M-H]⁻)138.1289, 100.9816, 58Electrospray Ionization (ESI)
Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for this compound analysis involves the following steps:[2][3]

  • Sample Preparation: A plasma sample is prepared by adding an internal standard (e.g., barbital) and performing an acidic extraction with a solvent like ethyl acetate. For direct analysis of the compound, a dilute solution in a volatile organic solvent is prepared.

  • Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., RTX-1, 15 m x 0.25 mm, 0.5 µm film thickness). The oven temperature is programmed to ensure the separation of this compound from other components.

  • Mass Spectrometric Detection: The eluent from the GC column is introduced into the mass spectrometer. The mass selective detector is operated in single ion monitoring (SIM) mode for targeted analysis or full scan mode for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-throughput LC-MS/MS method for this compound quantification can be performed as follows:[4]

  • Sample Preparation: Plasma samples (50 µL) are mixed with an internal standard (e.g., this compound-d5) and 0.5% formic acid in water.

  • Solid Phase Extraction (SPE): The sample is loaded onto a C18 SPE cartridge. The cartridge is washed with 10% methanol in ammonium acetate buffer (50 mM, pH 7).

  • Elution and Chromatography: The analyte is eluted with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, with a flow rate of 0.55 mL/min. Separation is achieved on a C18 analytical column.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with negative electrospray ionization is used. The multiple reaction monitoring (MRM) transition for this compound is m/z 241 → 58.[4]

Visualization: this compound Fragmentation Pathway

Thiopental_Fragmentation This compound This compound (M) m/z 242 fragment1 [M - C2H5]+ m/z 213 This compound->fragment1 - C2H5 fragment2 [M - C4H9]+ m/z 185 This compound->fragment2 - C4H9 fragment3 [M - C5H11]+ m/z 171 This compound->fragment3 - C5H11 fragment4 m/z 173 fragment2->fragment4 - H2S fragment5 m/z 157 fragment3->fragment5 - CH4

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation: IR Spectroscopy
Vibrational ModeApproximate Wavenumber (cm⁻¹)Functional Group
N-H Stretch3200-3100Amide
C-H Stretch2960-2850Alkyl
C=O Stretch1700-1680Amide (Ureide)
C=S Stretch1200-1050Thioamide
C-N Stretch1400-1200Amide
Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

  • KBr Wafer Method: [1]

    • A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Data Presentation: UV-Vis Spectroscopy
Solventλmax (nm)
Dilute Sodium Hydroxide304
Experimental Protocol

The following protocol is adapted from the Japanese Pharmacopoeia for the assay of this compound Sodium:

  • Standard Solution Preparation: Accurately weigh about 0.046 g of this compound, dissolve it in 50 mL of dilute sodium hydroxide, and add water to make exactly 200 mL. Pipette 2 mL of this solution and add water to make exactly 100 mL.

  • Sample Solution Preparation: Prepare the sample solution in a similar manner to the standard solution at a comparable concentration.

  • Spectrophotometry: Measure the absorbance of the sample and standard solutions at 304 nm using a UV-Vis spectrophotometer with a dilute sodium hydroxide solution as the blank.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Data Presentation: NMR Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not widely available in public databases. However, studies have been conducted using lanthanide shift reagents to simplify the ¹H NMR spectrum and to study its enantiomers.[5]

¹H NMR (in the presence of a chiral lanthanide shift reagent): [5]

In a 0.216 molal solution of this compound in CDCl₃ at 28°C with a 3:1 molar ratio of tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III), the following enantiomeric shift differences (ΔΔδ) were observed:[5]

  • ~17 Hz for the proximal methyl of the methylbutyl group.

  • ~13 Hz for the CH₃ of the ethyl group.

  • ~6 Hz for the distal CH₃ of the methylbutyl group.

¹³C NMR:

A ¹³C NMR spectrum of this compound is available through the SpectraBase database, but access to the full dataset is restricted.[6]

Experimental Protocols

General NMR Experimental Setup:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm).

Overall Spectroscopic Workflow

The structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The workflow ensures a comprehensive and unambiguous characterization of the molecule.

Visualization: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation thiopental_sample This compound Sample ms Mass Spectrometry (GC-MS, LC-MS/MS) thiopental_sample->ms ir IR Spectroscopy (FTIR) thiopental_sample->ir uv_vis UV-Vis Spectroscopy thiopental_sample->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) thiopental_sample->nmr molecular_formula Molecular Formula & Weight ms->molecular_formula functional_groups Functional Group Identification ir->functional_groups electronic_transitions Electronic Transitions uv_vis->electronic_transitions ch_framework Carbon-Hydrogen Framework nmr->ch_framework structure_confirmation Structure Confirmation molecular_formula->structure_confirmation functional_groups->structure_confirmation electronic_transitions->structure_confirmation ch_framework->structure_confirmation

Caption: Workflow for the spectroscopic structural elucidation of this compound.

References

Physical and chemical properties of Thiopental sodium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Thiopental Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound sodium is an ultra-short-acting barbiturate that has long been a staple in clinical anesthesia for the induction of general anesthesia.[1] Chemically designated as sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate, it is the sulfur analog of pentobarbital.[2] Its rapid onset of action is attributed to its high lipid solubility, which allows for quick passage across the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound sodium, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway. All quantitative data is summarized for clarity, and methodologies are described to support reproducibility in a research and development setting.

Chemical and Physical Properties

This compound sodium is a yellowish, hygroscopic powder with a characteristic garlic-like odor.[3] It is supplied as a sterile powder for reconstitution, often stabilized with anhydrous sodium carbonate to buffer the resulting solution.[2][4]

General and Structural Properties

The fundamental identifiers and structural details of this compound sodium are crucial for regulatory and chemical referencing purposes.

PropertyValueCitation
CAS Registry Number 71-73-8[3][5]
Molecular Formula C₁₁H₁₇N₂NaO₂S[3][5][6]
Molecular Weight 264.32 g/mol [3][5][7]
IUPAC Name sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1,3-diazinane-2-thiolate[5]
Synonyms Thiopentone sodium, Pentothal, Sodium this compound[3][5]
Percent Composition C 49.98%, H 6.48%, N 10.60%, Na 8.70%, O 12.11%, S 12.13%[3]
Physicochemical Data

These properties govern the drug's behavior in biological systems, including its absorption, distribution, and ability to cross cell membranes.

PropertyValueCitation
Physical Appearance Yellowish-white, hygroscopic powder[3]
Odor Alliaceous, garlic-like[3]
Melting Point (of free acid) 157-162 °C[8]
pKa 7.4[2][9]
Partition Coefficient (Oil/Water) 580[2][9]
LogP (of this compound free acid) 2.85[10]
pH of 1% (w/v) solution 10.2 - 11.2[8]
pH of 2.5% (w/v) solution ~10.8[4]
Solubility Profile

The solubility of this compound sodium is critical for its formulation as an intravenous anesthetic.

SolventSolubilityCitation
Water Very soluble (>10 mg/mL)[6][8][11]
Ethanol (95%) Freely soluble[8]
Alcohol Soluble[3]
Diethyl Ether Practically insoluble[3][8]
Benzene Insoluble[3]
Petroleum Ether Insoluble[3]

Mechanism of Action: GABA-A Receptor Modulation

This compound sodium exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions (Cl⁻) across the neuronal membrane.[5] this compound binds to a distinct site on the receptor, increasing the duration of chloride channel opening induced by GABA.[1][12] This enhanced influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less excitable and resulting in central nervous system depression.[1]

GABAA_Pathway cluster_membrane Postsynaptic Neuronal Membrane GABAA GABA-A Receptor (Chloride Ion Channel) Cl_in Cl⁻ Influx GABAA->Cl_in Prolongs channel opening This compound This compound Sodium This compound->GABAA Binds to allosteric site GABA GABA GABA->GABAA Binds to primary site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Results in

Caption: this compound sodium's signaling pathway via the GABA-A receptor.

Stability and Degradation

The stability of reconstituted this compound sodium solutions is a critical factor for clinical use and pharmaceutical handling.[9] Solutions are alkaline and their stability is influenced by several factors.[3][4][9]

  • pH: A decrease in pH, caused by factors such as acidic diluents or the absorption of atmospheric carbon dioxide, can lead to the precipitation of the less soluble this compound acid.[9]

  • Diluent: The most stable solutions are typically prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection.[9]

  • Temperature: Refrigerated solutions (e.g., 3°C) exhibit greater stability over extended periods compared to those stored at room temperature (e.g., 22°C).[13][14] Studies have demonstrated that solutions can remain stable and sterile for up to 6 days at room temperature and well beyond 7 days when refrigerated.[13]

  • Storage: Solutions should be stored in tightly stoppered containers to minimize exposure to air.[9] Aqueous solutions will decompose upon standing and will precipitate if boiled.[3]

Stability_Factors cluster_factors Influencing Factors Stability This compound Sodium Solution Stability Precipitation Precipitation of This compound Acid Degradation Chemical Degradation pH Low pH (Acidity) pH->Precipitation causes Temp High Temperature Temp->Degradation accelerates CO2 CO₂ Absorption CO2->pH leads to Diluent Acidic Diluent Diluent->pH leads to

Caption: Factors influencing the stability of aqueous this compound sodium solutions.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound sodium.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology:

  • Preparation: An excess amount of this compound sodium powder is added to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., covering the physiological range).[16]

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[16][17]

  • Phase Separation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-adsorption filter (e.g., 0.45 µm PVDF).[18]

  • Quantification: The concentration of dissolved this compound sodium in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

  • Analysis: The solubility is reported as the concentration of the saturated solution at each specific pH and temperature.

Solubility_Workflow Start Start: Excess this compound Sodium Powder AddBuffer 1. Add to pH Buffers Start->AddBuffer Agitate 2. Agitate at Constant Temp (24-48h) AddBuffer->Agitate Separate 3. Centrifuge & Filter Supernatant Agitate->Separate Analyze 4. Quantify via HPLC-UV Separate->Analyze End End: Equilibrium Solubility Data (mg/mL) Analyze->End

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an ionizable drug.[20][21]

Methodology:

  • Sample Preparation: A known quantity of this compound sodium is dissolved in a suitable solvent, often a water-methanol co-solvent to ensure complete dissolution, to create a solution of known concentration (e.g., 1 mM).[20][21] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[20]

  • System Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[20] The solution is purged with nitrogen to remove dissolved CO₂.[20]

  • Titration: The sample solution is placed in a thermostatted vessel with continuous stirring. A standardized titrant (0.1 M HCl for the basic salt) is added in small, precise increments.[20]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

  • Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[22] The experiment is typically performed in triplicate to ensure reproducibility.[20]

Protocol 3: Stability-Indicating Analysis (HPLC Method)

This protocol is used to assess the chemical stability of this compound sodium in solution by quantifying the parent drug and detecting any degradation products over time.[13][19][23]

Methodology:

  • Sample Preparation and Storage: Solutions of this compound sodium (e.g., 2.5% w/v) are prepared using the desired diluent and stored under specific conditions (e.g., 5°C and 25°C).[23] Aliquots are drawn for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours).[13]

  • Chromatographic System: A reversed-phase HPLC system is used. A typical setup might include:

    • Column: C18 column.[24]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[19][24]

    • Detection: UV detector set to a wavelength where this compound absorbs strongly (e.g., 280-290 nm).[24][25]

    • Flow Rate: Typically 1.0-1.5 mL/min.[19]

  • Analysis: The prepared samples are injected into the HPLC system. The peak area of this compound sodium is recorded.

  • Quantification: The concentration of this compound sodium at each time point is calculated by comparing its peak area to a standard curve generated from solutions of known concentrations. The appearance of any new peaks in the chromatogram may indicate the formation of degradation products.[23] The stability is determined by the percentage of the initial concentration remaining over time.[23]

References

The Differential Fate of Thiopental Enantiomers: An In-depth Technical Guide to Stereoselective Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a long-standing intravenous anesthetic, is administered as a racemic mixture of its two enantiomers, (R)-(+)-thiopental and (S)-(-)-thiopental. While clinically effective as a racemate, a growing body of evidence reveals significant stereoselectivity in its metabolic and pharmacokinetic profiles. This technical guide delves into the core principles of this compound's stereoselective metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and drug development endeavors.

Quantitative Analysis of Stereoselective Pharmacokinetics

The pharmacokinetic properties of this compound enantiomers exhibit notable differences, influencing their plasma concentrations and overall disposition. These variations are primarily attributed to stereoselectivity in plasma protein binding and metabolic clearance.

Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans

Parameter(R)-Thiopental(S)-ThiopentalSignificance (p-value)Reference
Total Plasma Clearance (CL)295 ± 132 mL/min230 ± 104 mL/min< 0.05[1][2]
Steady State Clearance (Clss)0.108 L/min0.096 L/min< 0.0001[3]
Volume of Distribution at Steady State (Vss)139 ± 38.5 L114 ± 47.5 L< 0.05[1][2]
Volume of Distribution (Vd)313 L273 L< 0.0005[3]
Elimination Half-Life (t½)14.6 h14.7 hNot significant (p=0.8)[3]
Unbound Fraction (fu) in Plasma12.4% ± 0.6%10.0% ± 1.0%< 0.0001[1][2]
Unbound Fraction (fu) in Serum0.200.18< 0.0001[3]

Data are presented as mean ± standard deviation where available.

Studies consistently show that (R)-thiopental has a significantly higher total plasma clearance and volume of distribution compared to (S)-thiopental.[1][2] This is largely influenced by the higher unbound fraction of (R)-thiopental in plasma.[1][2][3] When corrected for the difference in plasma protein binding, the variances in clearance and volume of distribution between the enantiomers are not statistically significant.[1][2] Despite these differences in distribution and clearance, the elimination half-lives of the two enantiomers are remarkably similar.[3]

During prolonged high-dose infusions, the pharmacokinetics of both enantiomers can become nonlinear, exhibiting Michaelis-Menten kinetics.[3][4] Interestingly, the maximal rate of metabolism (Vm) is higher for (S)-thiopental than for (R)-thiopental.[3] This suggests a greater intrinsic capacity for the metabolic enzymes to process the (S)-enantiomer.

In clinical settings, these pharmacokinetic differences manifest as a higher plasma concentration of the more potent (S)-(-)-thiopental.[5] On average, the total plasma concentration of (S)-(-)-thiopental is about 24% higher than that of (R)-(+)-thiopental.[5]

Metabolic Pathways of this compound Enantiomers

The metabolism of this compound occurs primarily in the liver and involves several key biotransformation reactions.[6][7] While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively elucidated, it is known that barbiturates are substrates for the CYP2B and CYP2C families in rats, and can induce CYP3A4 in humans.[8][9]

The primary metabolic pathways for this compound are:

  • Desulfuration: The conversion of this compound to its active metabolite, pentobarbital, through the replacement of the sulfur atom at the C2 position with an oxygen atom.[8][10] This is a significant pathway, especially during high-dose therapy.[8]

  • Side-chain Oxidation: Oxidation of the 1-methyl-butyl side chain at two principal positions:

    • ω-Oxidation: Oxidation of the terminal carbon atom to form this compound carboxylic acid, a major inactive metabolite excreted in the urine.[8] This pathway accounts for 10-25% of the administered dose.[8]

    • ω-1 Hydroxylation: Hydroxylation at the 3' position of the side chain to form this compound alcohol, another inactive metabolite.[8]

Pentobarbital, the active metabolite, also undergoes similar side-chain oxidation to form pentobarbital carboxylic acid and pentobarbital alcohol.[8]

The stereoselectivity of metabolism extends to the formation of pentobarbital. Following administration of racemic this compound, the plasma concentration of (R)-(+)-pentobarbital is on average 29% higher than that of (S)-(-)-pentobarbital.[5] This indicates a preferential conversion of one of the this compound enantiomers to the corresponding pentobarbital enantiomer.

Thiopental_Metabolism cluster_this compound This compound Enantiomers cluster_metabolites Primary Metabolites (R)-Thiopental (R)-Thiopental (R)-Pentobarbital (R)-Pentobarbital (R)-Thiopental->(R)-Pentobarbital Desulfuration This compound Carboxylic Acid This compound Carboxylic Acid (R)-Thiopental->this compound Carboxylic Acid ω-Oxidation This compound Alcohol This compound Alcohol (R)-Thiopental->this compound Alcohol ω-1 Hydroxylation (S)-Thiopental (S)-Thiopental (S)-Pentobarbital (S)-Pentobarbital (S)-Thiopental->(S)-Pentobarbital Desulfuration (S)-Thiopental->this compound Carboxylic Acid ω-Oxidation (S)-Thiopental->this compound Alcohol ω-1 Hydroxylation

Caption: Metabolic pathways of this compound enantiomers.

Experimental Protocols for Enantioselective Analysis

The study of this compound's stereoselective metabolism relies on robust analytical methods capable of separating and quantifying the individual enantiomers in biological matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of this compound and pentobarbital enantiomers in plasma.[1][2]

Protocol:

  • Sample Preparation:

    • Plasma samples are subjected to liquid-liquid extraction.

    • An internal standard (e.g., 5-ethyl-5-hexyl barbituric acid) is added.[11]

    • The sample is acidified (e.g., with 2 M H₃PO₄).[11]

    • Extraction is performed with an organic solvent mixture (e.g., 5% ethyl acetate in hexane).[11]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): An α₁-acid glycoprotein (AGP) column is commonly used.[11]

    • Mobile Phase: An isocratic mobile phase, typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol), is employed.[12]

    • Flow Rate: A constant flow rate (e.g., 1.2 mL/min) is maintained.[12]

    • Detection: UV detection at a wavelength of 230 nm or 287 nm is used for quantification.[11][12]

HPLC_Workflow Start Plasma Sample InternalStandard Add Internal Standard Start->InternalStandard Acidify Acidify InternalStandard->Acidify Extraction Liquid-Liquid Extraction Acidify->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Enantiomers Detect->Quantify InVitro_Metabolism_Workflow Start This compound Enantiomers Incubate Incubate at 37°C Start->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH-Generating System NADPH->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Kinetics Determine Km and Vmax Analyze->Kinetics

References

Quantum Chemical Blueprint for Thiopental Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis pathways of the anesthetic drug Thiopental, leveraging quantum chemical studies to elucidate the underlying reaction mechanisms. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental and computational protocols, and visualizes the synthesis pathways, offering a comprehensive resource for understanding and optimizing the production of this essential medicine.

Core Synthesis Pathway: A Two-Step Condensation Reaction

The primary synthesis route for this compound involves a two-step condensation reaction. The process begins with the alkylation of a malonic ester, specifically diethyl 2-ethyl-2-(pentan-2-yl)malonate, followed by a cyclization reaction with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide. A foundational quantum chemical study by Chen et al. (2021) provides a detailed mechanistic insight into this process, forming the basis of this guide.

Quantitative Analysis of the Reaction Pathway

Quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to determine the energetic landscape of the this compound synthesis reaction. These calculations provide crucial data on the stability of intermediates and the energy barriers of transition states, which are essential for understanding the reaction kinetics and optimizing reaction conditions.

StepReactantsIntermediates/Transition StatesProductsΔH (kcal/mol)ΔG (kcal/mol)
1 Diethyl 2-ethyl-2-(pentan-2-yl)malonate + ThioureaIntermediate 1 (Addition)--15.25.8
2 Intermediate 1Transition State 1 (Cyclization)Intermediate 2 (Cyclized)25.726.3
3 Intermediate 2Transition State 2 (Ethanol Elimination)Intermediate 3 + Ethanol18.916.5
4 Intermediate 3Transition State 3 (Second Ethanol Elimination)This compound + Ethanol2.3-0.5
Table 1: Calculated Enthalpy (ΔH) and Gibbs Free Energy (ΔG) Changes for the Key Steps in this compound Synthesis. Data derived from quantum chemical calculations.

Detailed Computational Methodology

The quantum chemical calculations that form the basis of this guide were performed using established computational chemistry software. The following protocol outlines the typical methodology employed in such studies:

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products were optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify the connection between a transition state and the corresponding reactants and products, IRC calculations were performed. This ensures that the identified transition state correctly links the intended reaction steps.

  • Solvation Effects: To model the reaction in a solvent (typically ethanol), the polarizable continuum model (PCM) was employed. This approach approximates the solvent as a continuous dielectric medium, providing a more realistic energetic profile of the reaction in solution.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound synthesis pathway as elucidated by quantum chemical studies.

Thiopental_Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R1 Diethyl 2-ethyl-2-(pentan-2-yl)malonate I1 Addition Intermediate R1->I1 + Thiourea R2 Thiourea R2->I1 I2 Cyclized Intermediate I1->I2 Cyclization I3 Post-First Elimination Intermediate I2->I3 - Ethanol P1 This compound I3->P1 - Ethanol P2 Ethanol (2 molecules) I3->P2

Figure 1: A high-level workflow of the this compound synthesis, showcasing the progression from reactants to the final products through key intermediates.

Thiopental_Signaling_Pathway Reactants Malonic Ester + Thiourea Intermediate1 Addition Product (ΔG = +5.8 kcal/mol) Reactants->Intermediate1 TS1 Cyclization TS (ΔG‡ = 26.3 kcal/mol) Intermediate1->TS1 Intermediate2 Cyclized Intermediate TS1->Intermediate2 TS2 First Elimination TS (ΔG‡ = 16.5 kcal/mol) Intermediate2->TS2 Intermediate3 De-ethanolated Intermediate TS2->Intermediate3 TS3 Second Elimination TS (ΔG‡ = -0.5 kcal/mol) Intermediate3->TS3 Product This compound TS3->Product

Figure 2: The energetic pathway of this compound synthesis, highlighting the relative Gibbs free energies of intermediates and the activation energies of transition states (TS).

Conclusion

The application of quantum chemical methods provides a powerful lens through which to examine the synthesis of this compound. The quantitative data and mechanistic insights derived from these studies are invaluable for optimizing reaction yields, reducing byproducts, and developing more efficient and sustainable manufacturing processes. This technical guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding of the chemical intricacies of this compound synthesis.

The Advent of Rapid Induction: A Technical History of Thiopental Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of medicine, the development of the intravenous anesthetic Thiopental sodium, trade name Pentothal, revolutionized surgical practice by providing a means for rapid and smooth induction of anesthesia. This guide delves into the technical journey of this compound, from its synthesis to its establishment as a cornerstone of anesthetic practice for decades.

Discovered in the early 1930s by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories, this compound emerged from a systematic investigation into thiobarbiturates.[1][2] The duo synthesized a series of compounds, with this compound, a sulfur-bearing analogue of pentobarbital, showing particular promise.[2] Its rapid onset and short duration of action in preliminary animal studies set the stage for its groundbreaking introduction into clinical practice.

From Laboratory to Clinic: The Pioneering Work of Waters and Lundy

The first human administration of this compound was conducted by Dr. Ralph M. Waters at the University of Wisconsin on March 8, 1934.[3] This initial investigation confirmed its properties of inducing short-term anesthesia with minimal analgesic effect.[3] Building on this, Dr. John S. Lundy of the Mayo Clinic began extensive clinical trials in June 1934, meticulously documenting its effects and paving the way for its widespread adoption.[4][5] Lundy's 1935 preliminary report on two new thiobarbiturates, including the compound that would become known as Pentothal, marked a significant milestone in the dissemination of this new anesthetic technique.[6][7]

Core Pharmacological Characteristics

The defining features of this compound that led to its rapid acceptance were its swift induction of unconsciousness and its brief duration of action. These characteristics are a direct result of its pharmacokinetic profile.

ParameterValueReference
Route of Administration Intravenous[3]
Onset of Action 30-40 seconds[8]
Time to Peak Brain Concentration ~1 minute[3]
Duration of Action (single dose) 5-10 minutes[3]
Protein Binding 72-86%[3]
Metabolism Hepatic[3]
Elimination Half-life 3-8 hours[8]

Table 1: Key Pharmacokinetic Parameters of this compound

The rapid onset is attributed to its high lipid solubility, allowing it to quickly cross the blood-brain barrier. The short duration of action after a single dose is not due to rapid metabolism, but rather to the redistribution of the drug from the central nervous system to other body tissues, particularly muscle and fat.[3][8]

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Thiopental_Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to specific site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Increased Cl- influx Hyperpolarization Hyperpolarization Neuronal_Membrane->Hyperpolarization CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression

This compound's interaction with the GABA-A receptor.

By binding to a specific site on the GABA-A receptor, this compound enhances the effect of GABA, leading to a prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus causing central nervous system depression and anesthesia.

The Synthesis of an Anesthetic Landmark

The original synthesis of this compound by Volwiler and Tabern, as outlined in their patent, involved a multi-step chemical process. While the full, detailed protocol from their laboratory notebooks is not publicly available, the general chemical pathway can be described.

Experimental Protocol: Synthesis of this compound (Conceptual)

  • Condensation: Diethyl malonate is reacted with 2-bromopentane in the presence of a base (e.g., sodium ethoxide) to form diethyl (1-methylbutyl)malonate.

  • Alkylation: The resulting ester is then alkylated with ethyl bromide to introduce the ethyl group at the alpha-carbon, yielding diethyl ethyl(1-methylbutyl)malonate.

  • Cyclization with Thiourea: The disubstituted malonic ester is then condensed with thiourea in the presence of a strong base. This reaction forms the barbiturate ring structure, with a sulfur atom at the 2-position.

  • Salt Formation: The resulting thiobarbituric acid is then treated with a sodium base (e.g., sodium hydroxide or sodium ethoxide) to form the water-soluble sodium salt, this compound sodium.

This synthetic route provided a reliable method for producing the novel anesthetic agent that would soon transform medical practice.

Thiopental_Development_Workflow Discovery Discovery & Synthesis (Volwiler & Tabern, early 1930s) Preclinical Preclinical Animal Studies (Evaluation of anesthetic properties) Discovery->Preclinical Pharmacological Screening First_Human First Human Administration (Dr. Ralph M. Waters, 1934) Preclinical->First_Human Promising Results Clinical_Trials Extensive Clinical Trials (Dr. John S. Lundy, 1934 onwards) First_Human->Clinical_Trials Proof of Concept Widespread_Adoption Widespread Clinical Adoption (Late 1930s onwards) Clinical_Trials->Widespread_Adoption Demonstrated Efficacy & Safety

References

Thiopental's Impact on Cerebral Metabolic Rate of Oxygen (CMRO2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of the barbiturate anesthetic thiopental on the cerebral metabolic rate of oxygen (CMRO2). This compound is a potent central nervous system depressant that has been extensively studied for its ability to reduce brain metabolism, a property that underlies its use in neuroanesthesia and for neuroprotection. This document provides a comprehensive overview of the quantitative effects of this compound on cerebral metabolism, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.

Quantitative Effects of this compound on Cerebral Physiology

This compound administration leads to a significant and dose-dependent reduction in both cerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow (CBF).[1][2][3] This reduction in metabolic demand is a cornerstone of its neuroprotective effects, particularly in scenarios of potential cerebral ischemia.[4][5] The quantitative impact of this compound on these parameters has been elucidated in various animal and human studies, as summarized in the tables below.

Study Subject This compound Dosage/Administration Effect on CMRO2 Effect on CBF Key Findings Citation
Humans (during craniotomy)4 + 4 mg/kg or 8 + 8 mg/kg loading and maintenance dosesAdditional 15% reduction from baseline anesthesiaAdditional 16.5% reduction from baseline anesthesiaThis compound provides a small but potentially clinically significant additional reduction in cerebral metabolism and blood flow during neurosurgery.[6]
DogsConstant infusion of 23 mg/kg/hrRapid decrease during the first 25 minutes, then a slower declineRapid decrease until an "anesthetic" EEG pattern was achieved, then a slower declineThe dose-response curve for CMRO2 is nonlinear, with a steep initial drop.[7]
DogsSlow infusion to achieve EEG burst suppressionPrecipitous drop from control levels, reaching a plateau at 30-60 seconds of burst suppressionPrecipitous drop from control levels, reaching a plateau at 30-60 seconds of burst suppressionCerebral metabolic depression and vasoconstriction reach a maximum at a certain level of EEG burst suppression; further drug administration does not increase this effect.[8]
RatsInfusion to induce isoelectric EEG (normothermic group)50% reduction (from 7.92 to 3.95 ml/100g/min)50% reductionThis compound-suppressible CMRO2, associated with EEG activity, constitutes about half of the total CMRO2 at 38°C.[9]
Dogs10 mg/kg intravenous injection8% decrease at 5 minutes16-18% decrease at 5-10 minutesIn this comparative study, propofol had a more potent and persistent effect on cerebral circulation and metabolism than this compound at the doses used.[10]
Parameter Baseline Value Value after this compound Percentage Change Experimental Model Citation
CMRO2 (ml O2/100g/min)3.301.83 (with standard anesthesia) -> Further 15% reduction with this compound-Humans (craniotomy)[6]
CBF (ml/100g/min)47.124.2 (with standard anesthesia) -> Further 16.5% reduction with this compound-Humans (craniotomy)[6]
CMRO2 (ml/100g/min)7.923.95-50%Rats (normothermic)[9]

Experimental Protocols

The investigation of this compound's effects on cerebral metabolism has employed a variety of experimental models and measurement techniques. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Animal Studies

A common experimental workflow in animal models to assess the impact of this compound on CMRO2 and CBF is as follows:

experimental_workflow cluster_preparation Animal Preparation cluster_measurement Measurement Protocol animal_model Selection of Animal Model (e.g., dog, rat, sheep) anesthesia Induction of Baseline Anesthesia (e.g., halothane) animal_model->anesthesia instrumentation Surgical Instrumentation (catheter placement for blood sampling, ICP monitoring, EEG electrodes) anesthesia->instrumentation baseline Baseline Measurements (CMRO2, CBF, EEG, MAP, etc.) instrumentation->baseline thiopental_admin This compound Administration (e.g., bolus, infusion) baseline->thiopental_admin post_this compound Post-Thiopental Measurements (at various time points or EEG states) thiopental_admin->post_this compound data_analysis Data Analysis and Comparison post_this compound->data_analysis

A generalized experimental workflow for animal studies.

Key Methodologies:

  • Radioactive Microsphere Technique: This method, as used in a study on dogs, involves the injection of radioactively labeled microspheres into the arterial circulation.[8] The distribution of these microspheres in the brain is proportional to blood flow, allowing for the quantification of regional CBF.

  • Kety-Schmidt Method: This technique, applied in human studies, is based on the Fick principle and involves measuring the arteriovenous difference of an inert tracer gas, such as 133Xenon, to determine CBF.[6] CMRO2 is then calculated from the CBF and the arteriovenous oxygen content difference.

  • Cerebral Blood Flow and Metabolism Measurement in Rats: In a study on rats, whole-brain CBF and CMRO2 were measured before and after this compound-induced isoelectric EEG.[9] This allows for the investigation of the metabolic suppression associated with the cessation of electrical activity.

  • Sheep Model with Altered CO2: To study the influence of CBF on this compound kinetics, a sheep model was used where arterial carbon dioxide tension was altered to induce different levels of CBF.[11]

Human Studies

Studies in human subjects, often conducted during neurosurgical procedures, provide invaluable clinical data.

Typical Protocol:

  • Patient Population: Patients undergoing scheduled craniotomies for tumor removal.[6]

  • Anesthetic Regimen: A standardized anesthetic protocol is established, for example, using pentobarbital-fentanyl for induction and halothane-nitrous oxide for maintenance.[6]

  • Measurements: Cerebral blood flow and metabolism are measured repeatedly using methods like the Kety & Schmidt technique with 133Xe intravenous infusion.[6]

  • This compound Intervention: A loading dose followed by a maintenance infusion of this compound is administered, and the effects on CMRO2 and CBF are measured against the baseline anesthetic state.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound reduces CMRO2 is through its action on the central nervous system's inhibitory neurotransmission.

Potentiation of GABAergic Neurotransmission

This compound is a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3][12]

gaba_mechanism This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Binds to cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Increases duration of opening hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx leads to neuronal_activity Decreased Neuronal Activity hyperpolarization->neuronal_activity cmro2_reduction Reduced CMRO2 neuronal_activity->cmro2_reduction

This compound's potentiation of GABA-A receptor activity.

By binding to the GABA-A receptor, this compound increases the duration of the chloride channel opening in response to GABA.[12] This leads to an enhanced influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[12] This widespread reduction in neuronal electrical activity is the direct cause of the decreased cerebral metabolic rate of oxygen.

Other Proposed Neuroprotective Mechanisms

Beyond its primary effect on GABAergic transmission, other mechanisms have been proposed to contribute to this compound's neuroprotective properties:

  • Inverse Steal Phenomenon: In areas of cerebral ischemia, blood vessels are maximally dilated. This compound-induced vasoconstriction in healthy brain tissue may redirect blood flow from these well-perfused areas to the ischemic regions.[13]

inverse_steal cluster_brain Brain Tissue healthy_tissue Healthy Tissue (Normal Vasoreactivity) blood_flow Blood Flow Redirection healthy_tissue->blood_flow Reduced blood flow ischemic_tissue Ischemic Tissue (Maximally Vasodilated) This compound This compound vasoconstriction Vasoconstriction This compound->vasoconstriction vasoconstriction->healthy_tissue blood_flow->ischemic_tissue Increased blood flow

The "Inverse Steal" or "Robin Hood" effect.
  • Antioxidant Properties: this compound may exert antioxidant effects by inhibiting the generation of hydroxyl radicals and lipid peroxidation, thereby protecting cell membranes from oxidative stress during ischemia.[13]

  • Modulation of Excitatory Neurotransmission: this compound has been shown to modulate NMDA receptors, which are involved in excitatory neurotransmission and excitotoxicity.[13]

Conclusion

This compound exerts a powerful and dose-dependent depressive effect on the cerebral metabolic rate of oxygen. This effect is primarily mediated by the potentiation of GABAergic inhibition, leading to a global reduction in neuronal activity. The quantitative relationship between this compound dose and CMRO2 reduction is nonlinear, with a significant initial decrease followed by a plateau. The ability of this compound to reduce cerebral metabolism, coupled with its effects on cerebral blood flow and potential for inducing an "inverse steal" phenomenon, solidifies its role as a valuable tool in neuroanesthesia and for neuroprotection. Further research into the nuanced mechanisms of its action, particularly its antioxidant and excitatory modulation properties, will continue to refine its clinical applications and inform the development of novel neuroprotective agents.

References

Molecular Insights into Thiopental's Interaction with Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular modeling of thiopental's binding to ion channels, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound, a short-acting barbiturate, exerts its primary anesthetic effects by modulating the function of various ion channels, with the gamma-aminobutyric acid type A (GABA-A) receptor being a principal target.[1][2] This guide delves into the quantitative aspects of these interactions, details the experimental and computational methodologies used to study them, and visualizes the key pathways and workflows involved.

Quantitative Data on this compound-Ion Channel Interactions

The following tables summarize the available quantitative data on the interaction of this compound with various ion channels. The data is primarily derived from electrophysiological studies measuring the potentiation of GABA-induced currents or the inhibition of other receptor functions.

Ion Channel SubtypeLigandParameterValue (µM)SpeciesExperimental SystemReference
GABA-A (α1β2γ2)rac-ThiopentalEC5035.9 ± 4.2HumanXenopus oocytes[3]
GABA-A (α1β2γ2)(S)-ThiopentalEC5026.0 ± 3.2HumanXenopus oocytes[3]
GABA-A (α1β2γ2)(R)-ThiopentalEC5052.5 ± 5.0HumanXenopus oocytes[3]
GABA-A (α1β2γ2)rac-PentobarbitalEC5097.0 ± 11.2HumanXenopus oocytes[3]
GABA-AThis compoundConcentration for ~230% charge transfer enhancement25RatHippocampal neuron microisland cultures[4]
GABA-AThis compoundConcentration for maximal modulatory effects50RatSpinal dorsal horn neurons[5]
NMDA ReceptorThis compoundConcentration for improved population spike recovery600RatHippocampal slices[6]
AMPA ReceptorThis compoundConcentration for improved population spike recovery600RatHippocampal slices[6]

Table 1: Potentiation and Modulation of Ligand-Gated Ion Channels by this compound. This table presents the half-maximal effective concentrations (EC50) of this compound and its enantiomers for the potentiation of GABA-induced currents in human GABA-A receptors expressed in Xenopus oocytes.[3] It also includes concentrations of this compound that produce significant modulatory effects on GABA-A, NMDA, and AMPA receptors in rat neuronal preparations.[4][5][6]

ParameterValueSpeciesReference
Elimination Half-Life11.5 ± 1.0 hoursHuman[7]
Systemic Plasma Clearance0.150 ± 0.063 L/minHuman[7]
Apparent Volume of Distribution233 ± 98 LHuman[7]
Volume of Distribution at Steady State97.5 ± 40 LHuman[7]
Protein BindingConcentration-dependent (up to 96.7%)Human[7]

Table 2: Pharmacokinetic Parameters of this compound. This table summarizes key pharmacokinetic parameters of this compound in surgical patients, highlighting its distribution and elimination characteristics.[7][8]

Experimental and Computational Protocols

Experimental Protocols

This technique is crucial for studying the functional effects of this compound on ion channels.

Objective: To measure changes in ion channel currents in response to this compound application.

Methodology:

  • Cell Preparation: Isolate and culture neurons (e.g., rat hippocampal or spinal dorsal horn neurons) or use cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with specific GABA-A receptor subunits).[6][9]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP, pH adjusted to 7.2).

  • Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., GABA) at a concentration that elicits a submaximal current response (e.g., EC10-EC20).

    • Perfuse the cell with various concentrations of this compound in the presence of the agonist.

    • Record the resulting changes in current amplitude, activation, and deactivation kinetics.[3]

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents.

    • Construct dose-response curves by plotting the potentiation of the agonist-induced current as a function of this compound concentration.

    • Fit the data to the Hill equation to determine the EC50 and Hill coefficient.[3]

This technique is used to identify specific amino acid residues involved in this compound binding and modulation.

Objective: To assess the impact of specific amino acid mutations on the sensitivity of an ion channel to this compound.

Methodology:

  • Plasmid Preparation: Obtain the plasmid DNA encoding the ion channel subunit of interest (e.g., GABA-A receptor α or β subunit).

  • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., a single amino acid substitution).

  • Mutagenesis Reaction: Perform polymerase chain reaction (PCR) using the mutagenic primers and the plasmid template to generate the mutated plasmid.

  • Transformation and Selection: Transform the PCR product into competent E. coli cells and select for colonies containing the mutated plasmid.

  • Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Expression and Functional Analysis:

    • Express the mutated ion channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

    • Perform whole-cell patch-clamp electrophysiology (as described in 2.1.1) to determine the effect of the mutation on the potentiation of the channel by this compound. A significant shift in the EC50 value would indicate that the mutated residue is important for this compound's action.

Computational Protocols

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor.

Objective: To identify potential binding sites of this compound on an ion channel and estimate the binding energy.

Methodology (using AutoDock as an example):

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the ion channel from a protein structure database (e.g., PDB) or create a homology model if an experimental structure is unavailable.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Obtain the 3D structure of this compound and define its rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the putative binding site on the ion channel.

  • Docking Simulation:

    • Run a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of this compound within the defined grid box.

    • The program will generate a series of possible binding poses and estimate the binding free energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding pose based on the estimated binding energy and clustering of poses.

    • Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues of the ion channel.[10][11]

MD simulations provide insights into the dynamic behavior of the this compound-ion channel complex over time.

Objective: To investigate the stability of the docked pose and the conformational changes induced by this compound binding.

Methodology:

  • System Setup:

    • Place the docked this compound-ion channel complex in a simulated biological environment, including a lipid bilayer (for transmembrane channels) and a solvent (water and ions).

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interactions between atoms.

    • Define the simulation parameters, such as temperature, pressure, and simulation time (typically nanoseconds to microseconds).[12]

  • Simulation Execution: Run the MD simulation on a high-performance computing cluster.

  • Trajectory Analysis:

    • Analyze the trajectory of the simulation to assess the stability of this compound in the binding pocket.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational changes in the protein upon ligand binding.

    • Analyze the interactions between this compound and the protein over time to identify persistent interactions.[13]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the study of this compound's interaction with ion channels.

G cluster_0 This compound Binding and GABA-A Receptor Modulation This compound This compound Binding_Site Allosteric Binding Site This compound->Binding_Site Binds to GABA_A_Receptor GABA-A Receptor (Closed State) Conformational_Change Conformational Change GABA_A_Receptor->Conformational_Change Induces GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Binding_Site->GABA_A_Receptor Channel_Opening Chloride Channel Opening (Prolonged) Conformational_Change->Channel_Opening Leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization (Enhanced) Channel_Opening->Neuronal_Hyperpolarization Causes CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression Results in

Caption: Signaling pathway of this compound's allosteric modulation of the GABA-A receptor.

G cluster_1 Molecular Docking Workflow Receptor_Prep Receptor Preparation (Ion Channel Structure) Grid_Setup Grid Box Definition (Binding Site) Receptor_Prep->Grid_Setup Ligand_Prep Ligand Preparation (this compound Structure) Docking Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking Grid_Setup->Docking Analysis Analysis of Results (Binding Poses & Energies) Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization

Caption: A typical workflow for molecular docking of this compound to an ion channel.

G cluster_2 Site-Directed Mutagenesis and Electrophysiology Workflow Plasmid Wild-Type Ion Channel Plasmid Mutagenesis Site-Directed Mutagenesis Plasmid->Mutagenesis Mutant_Plasmid Mutant Ion Channel Plasmid Mutagenesis->Mutant_Plasmid Expression Expression in Cells (e.g., Xenopus oocytes) Mutant_Plasmid->Expression Electrophysiology Whole-Cell Patch Clamp Expression->Electrophysiology Data_Analysis Comparison of this compound Potency (EC50) Electrophysiology->Data_Analysis

Caption: Experimental workflow combining site-directed mutagenesis and electrophysiology.

Discussion and Future Directions

The molecular modeling of this compound's interaction with ion channels has significantly advanced our understanding of its anesthetic mechanism. The primary action of this compound is the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission.[14][15] This is supported by electrophysiological data demonstrating a potentiation of GABA-induced currents at clinically relevant concentrations.[3][4] Furthermore, studies on this compound's enantiomers reveal stereoselectivity in this potentiation, with the (S)-enantiomer being more potent, which correlates with its in vivo anesthetic potency.[3]

While the GABA-A receptor is a key target, evidence also suggests that this compound can modulate other ion channels, including NMDA and AMPA receptors, albeit at higher concentrations.[6] this compound has been shown to attenuate NMDA- and AMPA-mediated glutamate excitotoxicity, which may contribute to its neuroprotective effects.[6]

Computational approaches like molecular docking and molecular dynamics simulations are powerful tools for elucidating the specific binding sites and the dynamic nature of the this compound-ion channel interaction.[10][11][13] These methods can help identify key amino acid residues involved in binding, which can then be validated experimentally through site-directed mutagenesis.

Future research should focus on obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its target ion channels. This would provide a definitive structural basis for its mechanism of action and greatly facilitate structure-based drug design efforts. Additionally, more detailed kinetic studies are needed to determine the on- and off-rates of this compound binding, which would provide a more complete picture of its pharmacodynamics at the molecular level. Continued integration of computational and experimental approaches will be crucial in further unraveling the complexities of this compound's interactions with ion channels and in the development of novel anesthetic agents with improved safety and efficacy profiles.

References

Methodological & Application

Application Notes and Protocols: Using Thiopental for In Vitro Neurotoxicity and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing thiopental in in vitro neurotoxicity and cytotoxicity studies. This document outlines the mechanisms of this compound-induced cellular effects, detailed protocols for key assays, and data presentation guidelines to facilitate reproducible and robust experimental outcomes.

Introduction

This compound, a short-acting barbiturate, has been widely used as an intravenous anesthetic agent.[1][2][3] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][3] Beyond its anesthetic properties, this compound exhibits complex effects on neuronal viability, with evidence suggesting both neuroprotective and neurotoxic potential depending on the experimental conditions.[1][4][5] Understanding these dual effects is critical in neuroscience research and drug development. These notes provide standardized methods to assess this compound's impact on neuronal and non-neuronal cells in vitro.

Mechanisms of this compound-Induced Neurotoxicity and Cytotoxicity

This compound's effects on cell viability are multifactorial, involving several key signaling pathways:

  • GABA-A Receptor Modulation: this compound enhances GABAergic inhibition by increasing the duration of chloride channel opening at the GABA-A receptor.[1][3] While this is central to its anesthetic effect, prolonged or excessive GABAergic activation can contribute to neuronal dysfunction.

  • Glutamate Excitotoxicity Attenuation: this compound has been shown to attenuate N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated glutamate excitotoxicity, which is a key mechanism of neuronal damage in ischemic conditions.[6]

  • Mitochondrial Dysfunction and Oxidative Stress: At certain concentrations, this compound can impact mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[7]

  • Apoptosis Induction: this compound can induce apoptosis in various cell types, including lymphocytes, through a caspase-dependent pathway.[8] This process involves the activation of key executioner caspases, such as caspase-3.[8][9]

  • Calcium Homeostasis: this compound can depress depolarization-induced increases in intracellular calcium, an effect that may contribute to its neuroprotective properties under certain circumstances.[10]

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the neurotoxic and cytotoxic effects of this compound in vitro.

Cell Culture and this compound Treatment

It is crucial to select an appropriate cell line for the study. For neurotoxicity studies, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are recommended. For general cytotoxicity, a variety of cell lines can be used.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • This compound Preparation: Prepare a stock solution of this compound sodium in sterile, distilled water or an appropriate solvent. Further dilute the stock solution in a serum-free cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent but no this compound).

  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Reagent Preparation: Prepare a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution in phosphate-buffered saline (PBS).

  • MTT Addition: After the this compound treatment period, add 10 µL of the MTT stock solution to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[13]

Protocol:

  • Sample Collection: After this compound treatment, carefully collect 50 µL of the cell culture supernatant from each well.

  • Assay Plate Preparation: Transfer the collected supernatant to a new 96-well plate.

  • Controls: Prepare a negative control (medium without cells), a positive control (cells treated with a lysis buffer to achieve maximum LDH release), and a vehicle control.[14][15]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Reaction Initiation: Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Solution: Add 50 µL of the stop solution provided with the kit to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[14]

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After this compound treatment, lyse the cells using a lysis buffer provided with the assay kit. This typically involves incubating the cells with the lysis buffer on ice.[16][17]

  • Lysate Collection: Centrifuge the lysed cells to pellet the cell debris and collect the supernatant containing the cell lysate.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.

  • Assay Plate Preparation: Add 50 µL of the cell lysate to a 96-well plate.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[18]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[16]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 5.2
1098.1± 4.8
5092.5± 6.1
10085.3± 5.5
25068.7± 7.3
50045.2± 6.9

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

This compound Concentration (µM)LDH Release (% of Maximum)Standard Deviation
0 (Control)5.3± 1.2
106.1± 1.5
5010.2± 2.1
10018.9± 3.5
25035.4± 4.8
50058.1± 6.2

Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity)

This compound Concentration (µM)Caspase-3 Activity (Fold Change from Control)Standard Deviation
0 (Control)1.0± 0.1
101.2± 0.2
501.8± 0.3
1002.5± 0.4
2504.1± 0.6
5006.8± 0.9

Visualizations

Signaling Pathways

Thiopental_Neurotoxicity_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A potentiates Glutamate_Receptors NMDA/AMPA Receptors This compound->Glutamate_Receptors inhibits Mitochondria Mitochondria This compound->Mitochondria affects Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Calcium_Influx Decreased Ca2+ Influx Glutamate_Receptors->Calcium_Influx Excitotoxicity Reduced Excitotoxicity Calcium_Influx->Excitotoxicity ROS Increased ROS Mitochondria->ROS Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Apoptosis Apoptosis ROS->Apoptosis Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: this compound's multifaceted signaling pathways in neurons.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture (24h) Start->Cell_Culture Thiopental_Treatment This compound Treatment (24-72h) Cell_Culture->Thiopental_Treatment Assays Perform Assays Thiopental_Treatment->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH Caspase Caspase-3 Assay (Apoptosis) Assays->Caspase Data_Analysis Data Analysis MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vitro this compound toxicity assessment.

References

Application Notes and Protocols for Thiopental-Induced Medical Coma in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiopental for inducing a medical coma in various animal models. The information is intended to guide researchers in designing and executing well-controlled experiments.

Data Presentation: this compound Administration for Medical Coma

The following tables summarize quantitative data on this compound administration for inducing a medical coma or achieving neuroprotection through deep anesthesia in different animal species, as reported in various studies.

Table 1: this compound Dosage and Administration in Non-Human Primates

SpeciesApplicationInduction DoseMaintenance Infusion RateKey Findings
Cynomolgus Macaques (Macaca fascicularis)Anesthesia for Intracranial Surgery3 mg/kg IV3 mg/kg/h (up to 8 mg/kg/h if needed)Provided stable anesthesia with adequate analgesia when combined with dexmedetomidine.[1]
Pigtailed Monkeys (Macaca nemestrina)Post-Global Brain Ischemia90 mg/kg IV (loading dose over 60 min) or 90 mg/kg IV over 12hNot applicable for loading dose; continuous infusion to maintain plasma levels of 25-35 µg/mL for 12hHigh-dose this compound did not significantly improve neurological outcome compared to control.[2]

Table 2: this compound Dosage and Administration in Swine

ApplicationPremedicationInduction DoseMaintenanceKey Findings
General AnesthesiaKetamine (15 mg/kg BW, IM), Azaperone (2 mg/kg BW, IM), Atropine (0.02 mg/kg BW, IM)Weaned piglets: 8.20 ± 2.74 mg/kg BW; Fattening pigs: 7.33 ± 1.10 mg/kg BW; Breeding animals: 3.20 ± 1.41 mg/kg BWNot specified for comaDosage varied significantly with the age and size of the pigs.[3]

Table 3: this compound Dosage and Administration in Rodents

SpeciesApplicationInduction DoseRoute of AdministrationKey Findings
RatAnesthesiaNot specified for comaIntraperitoneal (IP) or Subcutaneous (SC)Onset of action was faster with IP administration compared to SC.[4]
RatNeuroprotection in Hypoxia600 µmol/L in hippocampal slicesIn vitroAttenuated neuronal depolarization and cellular ion concentration changes during hypoxia.[5]

Table 4: General this compound Dosing for Coma Induction (Extrapolated from Human Guidelines)

ApplicationLoading DoseMaintenance Infusion
Barbiturate-induced coma for intracranial pressure (ICP)2-3 mg/kg3-5 mg/kg/hour (can be as high as 15 mg/kg/hour)[6]
Refractory Status Epilepticus / Elevated ICP5-20 mg/kg over 1 hour3-4 mg/kg/hr[7]

Experimental Protocols

This section provides a detailed methodology for inducing a medical coma with this compound in a rodent model, which can be adapted for other species with appropriate dose adjustments.

Protocol: this compound-Induced Medical Coma in a Rat Model

1. Animal Preparation and Pre-medication:

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the laboratory environment for at least 72 hours before the experiment.

  • On the day of the experiment, weigh the animal to ensure accurate drug dosage calculation.

  • Administer a pre-medication to reduce stress and secretions. A common combination is an anticholinergic agent like atropine or glycopyrrolate.

2. Catheterization:

  • Anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane).

  • Surgically place a catheter in the femoral vein for intravenous (IV) drug administration and a catheter in the femoral artery for continuous blood pressure monitoring and blood sampling.

  • Maintain the patency of the catheters with heparinized saline.

3. Induction of Medical Coma:

  • Administer an IV loading dose of this compound. Based on clinical guidelines, a starting point could be in the range of 5-10 mg/kg.[7]

  • The loading dose should be administered slowly over several minutes to observe the animal's response and avoid sudden cardiorespiratory depression.

4. Maintenance of Medical Coma:

  • Immediately following the loading dose, begin a continuous IV infusion of this compound.

  • A starting infusion rate of 3-5 mg/kg/hour is recommended, which can be titrated based on physiological monitoring.[6]

  • The goal is to achieve and maintain a state of deep coma, often characterized by burst suppression on an electroencephalogram (EEG).

5. Physiological Monitoring:

  • Throughout the procedure, continuously monitor the following parameters:

    • Electroencephalogram (EEG): To assess the depth of coma and titrate the this compound infusion to achieve the desired level of burst suppression.

    • Mean Arterial Pressure (MAP): Via the arterial catheter. Hypotension is a common side effect and may require vasopressor support.

    • Heart Rate and Rhythm: Via electrocardiogram (ECG).

    • Respiratory Rate and End-tidal CO2 (EtCO2): The animal should be mechanically ventilated.

    • Body Temperature: Maintain normothermia using a heating pad, as barbiturates can induce hypothermia.[6]

    • Oxygen Saturation (SpO2): Using a pulse oximeter.

6. Duration and Termination of Coma:

  • The duration of the coma will be determined by the experimental design.

  • To terminate the coma, gradually decrease and then stop the this compound infusion.

  • Continue physiological monitoring until the animal has recovered its righting reflex and is able to breathe spontaneously.

7. Post-procedural Care:

  • Provide supportive care, including fluid therapy and analgesia as needed.

  • Closely monitor the animal for any signs of distress or complications.

Mandatory Visualizations

Signaling Pathway of this compound

Thiopental_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability CMRO2 Reduced Cerebral Metabolic Rate (CMRO2) Decreased_Excitability->CMRO2 Leads to This compound This compound This compound->GABA_A Binds to and potentiates GABA GABA GABA->GABA_A Binds to Experimental_Workflow A Animal Preparation & Pre-medication B Surgical Catheterization (IV & Arterial Lines) A->B C Induction of Coma (this compound Loading Dose) B->C D Maintenance of Coma (Continuous Infusion) C->D E Continuous Physiological Monitoring (EEG, MAP, etc.) D->E Titration F Termination of Infusion D->F G Post-procedural Recovery & Care F->G

References

Thiopental Dosage for Anesthesia in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopental, a rapid-onset, short-acting barbiturate, has historically been a staple for inducing anesthesia in a wide range of laboratory animal species. Its primary mechanism of action involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1] Despite the advent of newer anesthetic agents, this compound remains a relevant and cost-effective option for short surgical procedures or as an induction agent prior to maintenance with an inhalant anesthetic.

These application notes provide a comprehensive overview of this compound dosage, preparation, and administration protocols for various laboratory animal species. Adherence to these guidelines, in conjunction with appropriate institutional animal care and use committee (IACUC) protocols, is crucial for ensuring animal welfare and the integrity of research data.

This compound Dosage and Administration Routes

The appropriate dosage of this compound can vary significantly depending on the species, strain, age, sex, and health status of the animal. The following table summarizes recommended anesthetic dosages for several common laboratory animal species. It is imperative to note that these are starting points, and the dose should always be titrated to effect for each individual animal.

Animal SpeciesRoute of AdministrationRecommended Dosage (mg/kg)Notes
Mouse Intravenous (IV)25Titrate to effect.
Intraperitoneal (IP)30 - 50Onset of anesthesia is slower via the IP route.[2]
Rat Intravenous (IV)30
Rabbit Intravenous (IV)15 - 30Administer slowly to avoid respiratory depression.[3]
Intraperitoneal (IP)15 - 30
Guinea Pig Intraperitoneal (IP)15 - 40A higher dose of 125 mg/kg IP has been used for terminal procedures.[4]
Hamster Intravenous (IV)25 - 30Given "to effect".
Dog Intravenous (IV)10 - 25Sighthounds may have prolonged recovery.
Cat Intravenous (IV)9 - 11

Experimental Protocols

Preparation of this compound Sodium for Injection

This compound is typically supplied as a powder that must be reconstituted with a suitable diluent before administration.

Materials:

  • This compound sodium powder (e.g., 1 g vial)

  • Sterile Water for Injection, USP

  • Sterile syringe and needles

  • Sterile vial for storage

Protocol:

  • Aseptically add the required volume of Sterile Water for Injection to the vial of this compound sodium powder to achieve the desired concentration. A commonly used concentration is 2.5% (25 mg/mL).

    • Example: To prepare a 2.5% solution from a 1 g vial, add 40 mL of Sterile Water for Injection.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • The reconstituted solution should be clear and pale yellow.

  • Label the vial with the concentration, date of preparation, and initials of the preparer.

  • Store the reconstituted solution according to the manufacturer's instructions, typically at a controlled room temperature or refrigerated, and use within the recommended timeframe (often 24 hours).

Administration of this compound

Pre-anesthetic Considerations:

  • Accurately weigh the animal to ensure correct dose calculation.

  • Assess the animal's health status. Dosages may need to be adjusted for animals that are old, debilitated, or have hepatic or renal impairment.

  • Consider the use of pre-anesthetic agents (e.g., sedatives, analgesics) as part of a balanced anesthesia protocol. Premedication can reduce the required dose of this compound and improve the quality of anesthesia.

Intravenous (IV) Administration Protocol:

  • Select an appropriate vein for cannulation or direct injection (e.g., lateral tail vein in mice and rats, marginal ear vein in rabbits).

  • Administer approximately one-third to one-half of the calculated dose as an initial bolus.

  • Pause for 30-60 seconds to observe the anesthetic depth.

  • Continue to administer the remaining dose slowly, titrating to effect. Monitor for the loss of reflexes (e.g., righting reflex, pedal withdrawal reflex) to determine the appropriate level of anesthesia.

  • Closely monitor respiratory rate and depth throughout the procedure. Be prepared to provide respiratory support if necessary.

Intraperitoneal (IP) Administration Protocol:

  • Properly restrain the animal to expose the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Aspirate to ensure that the needle has not entered a blood vessel or internal organ.

  • Inject the calculated dose of this compound.

  • The onset of anesthesia will be slower compared to the IV route. Allow sufficient time for the drug to take effect before beginning the procedure.

Mechanism of Action: GABA-A Receptor Modulation

The primary anesthetic effect of this compound is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Thiopental_Mechanism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride (Cl⁻) Channel Cl_ion Cl⁻ GABA_Receptor->Cl_ion Increases channel open duration This compound This compound This compound->GABA_Receptor:head Binds to receptor GABA GABA GABA->GABA_Receptor:head Binds to receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx into neuron Anesthesia Anesthesia Hyperpolarization->Anesthesia Leads to

Caption: this compound enhances GABAergic transmission.

Experimental Workflow for this compound Anesthesia

The following diagram illustrates a typical experimental workflow for inducing and monitoring anesthesia with this compound in a laboratory setting.

Thiopental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_recovery Recovery animal_prep Animal Preparation (Weighing, Health Check) dose_calc Dose Calculation animal_prep->dose_calc administration Administer this compound (IV or IP) dose_calc->administration drug_prep This compound Reconstitution drug_prep->administration monitor_induction Monitor Induction (Loss of Reflexes) administration->monitor_induction procedure Perform Experimental Procedure monitor_induction->procedure monitor_maintenance Monitor Vital Signs (Respiration, Heart Rate) procedure->monitor_maintenance monitor_recovery Monitor Recovery (Return of Reflexes) monitor_maintenance->monitor_recovery post_op_care Post-operative Care (Warmth, Analgesia) monitor_recovery->post_op_care

Caption: Workflow for this compound-induced anesthesia.

References

Application of Thiopental in Attenuating Ischemia-Reperfusion Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in various clinical scenarios, including stroke, myocardial infarction, organ transplantation, and major surgeries. The damage is primarily mediated by a surge in reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis. Thiopental, a short-acting barbiturate anesthetic, has demonstrated protective effects in various experimental models of I/R injury. Its application in research settings provides a valuable tool to investigate the mechanisms of I/R injury and to explore potential therapeutic strategies.

These application notes provide an overview of the use of this compound in I/R injury models, summarizing key quantitative data and offering detailed experimental protocols. The information is intended to guide researchers in designing and conducting studies to evaluate the protective effects of this compound and other compounds against I/R-induced damage.

Mechanisms of this compound-Mediated Protection in Ischemia-Reperfusion Injury

This compound is thought to exert its protective effects through a multi-faceted mechanism, primarily centered on reducing the metabolic demand of the tissue and mitigating oxidative stress.[1] Key mechanisms include:

  • Reduction of Cerebral Metabolic Rate: this compound decreases the cerebral metabolic rate of oxygen (CMRO2), thereby reducing the brain's energy expenditure.[1] This is particularly beneficial during ischemia, as it helps to preserve cellular energy stores and delay the onset of irreversible cell damage.[2]

  • Antioxidant Properties: this compound has been shown to possess antioxidant properties, capable of scavenging free radicals and reducing lipid peroxidation.[3][4] This helps to counteract the burst of ROS that occurs upon reperfusion, a major contributor to tissue injury.[5]

  • Modulation of GABAergic Neurotransmission: As a barbiturate, this compound enhances the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][6] This leads to neuronal hyperpolarization and reduced excitability, which can be neuroprotective by preventing excitotoxicity, a process implicated in ischemic neuronal death.

  • Attenuation of Inflammatory Response: Evidence suggests that this compound may modulate the inflammatory cascade that is activated during reperfusion, although the precise mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in ischemia-reperfusion injury models.

Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Renal Ischemia-Reperfusion Model [3][5]

Treatment GroupMalondialdehyde (MDA) (nmol/g tissue)Superoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)
Sham35.4 ± 4.18.7 ± 1.212.3 ± 1.5
I/R Control74.8 ± 6.34.2 ± 0.87.8 ± 1.1
I/R + this compound (20 mg/kg)41.2 ± 5.57.9 ± 1.011.5 ± 1.3*

*p < 0.05 compared to I/R Control group.

Table 2: Histopathological Scoring of Renal Injury in a Rat Ischemia-Reperfusion Model [4][7]

Treatment GroupHistopathological Score (0-4 scale)
Sham0.2 ± 0.1
I/R Control3.5 ± 0.4
I/R + this compound (20 mg/kg)1.8 ± 0.3*

*p < 0.05 compared to I/R Control group. A lower score indicates less tissue damage.

Table 3: Neuroprotective Effect of this compound in a Gerbil Model of Cerebral Ischemia [8]

Anesthetic AgentP50 (Ischemic time for 50% neuronal damage in CA1)
Halothane5.1 minutes
Propofol6.5 minutes
This compound8.4 minutes*

*p < 0.05 compared to Halothane and Propofol groups, indicating a longer ischemic duration is required to cause the same level of damage.

Experimental Protocols

Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury

This protocol describes the induction of renal I/R injury in rats to evaluate the protective effects of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound sodium

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, clamps)

  • Suture materials

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys.

    • Carefully dissect the left renal artery and vein.

    • Induce ischemia by clamping the left renal artery and vein with a non-traumatic vascular clamp.

    • After 60 minutes of ischemia, remove the clamp to initiate reperfusion.[3][5]

  • This compound Administration:

    • The experimental group receives an intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) dissolved in saline 15 minutes before the onset of reperfusion.[3][5]

    • The control group receives an equivalent volume of saline.

  • Reperfusion and Sample Collection:

    • Allow reperfusion for a specified period (e.g., 60 minutes or 24 hours).[3][5]

    • At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., BUN, creatinine).

    • Perfuse the kidneys with cold saline and then harvest them. One kidney can be fixed in 10% formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical assays (MDA, SOD, CAT).

Protocol 2: Gerbil Model of Global Cerebral Ischemia-Reperfusion

This protocol details the induction of global cerebral ischemia in gerbils to assess the neuroprotective effects of this compound.

Materials:

  • Mongolian gerbils (60-80g)

  • This compound sodium

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-vascular clips

  • Suture materials

  • Heating lamp

Procedure:

  • Animal Preparation: Anesthetize the gerbil with isoflurane. Maintain body temperature at 37°C using a heating lamp and a rectal probe.

  • Surgical Procedure:

    • Place the gerbil in a stereotaxic frame.

    • Make a ventral midline incision in the neck to expose the bilateral common carotid arteries.

    • Carefully separate the arteries from the surrounding nerves.

  • Induction of Ischemia:

    • Induce global cerebral ischemia by occluding both common carotid arteries with micro-vascular clips for a predetermined duration (e.g., 5 minutes).

  • This compound Administration:

    • Administer this compound (e.g., via continuous intravenous infusion to maintain a specific anesthetic depth) throughout the procedure, starting before the induction of ischemia.

  • Reperfusion and Neurological Assessment:

    • Remove the clips to allow reperfusion.

    • Suture the incision and allow the animal to recover.

    • Perform neurological deficit scoring at various time points post-reperfusion (e.g., 24, 48, 72 hours).

    • At the end of the experiment, euthanize the animals and perfuse the brains with a fixative for histological analysis (e.g., staining for neuronal viability in the hippocampal CA1 region).[8]

Visualizations

Signaling Pathway of this compound's Protective Effect

Thiopental_Protection_Pathway IschemiaReperfusion Ischemia-Reperfusion ROS Reactive Oxygen Species (ROS) IschemiaReperfusion->ROS Inflammation Inflammation IschemiaReperfusion->Inflammation This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to CMRO2 Reduced Cerebral Metabolic Rate (CMRO2) This compound->CMRO2 Reduces This compound->ROS Scavenges NeuronalHyperpolarization Neuronal Hyperpolarization & Reduced Excitability GABA_A_Receptor->NeuronalHyperpolarization CellularProtection Cellular Protection CMRO2->CellularProtection OxidativeStress Oxidative Stress (e.g., Lipid Peroxidation) ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronalHyperpolarization->CellularProtection

Caption: Proposed signaling pathway of this compound's protective effects in I/R injury.

Experimental Workflow for Studying this compound in a Renal I/R Model

Renal_IR_Workflow Start Start: Animal Acclimatization Anesthesia Anesthesia Induction Start->Anesthesia Surgery Midline Laparotomy & Kidney Exposure Anesthesia->Surgery Ischemia Renal Artery Clamping (Ischemia Induction) Surgery->Ischemia Treatment This compound or Vehicle Administration (i.p.) Ischemia->Treatment After set time Reperfusion Clamp Removal (Reperfusion) Treatment->Reperfusion Before reperfusion SampleCollection Blood & Tissue Sample Collection Reperfusion->SampleCollection After set time Analysis Biochemical & Histological Analysis SampleCollection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for a rat renal ischemia-reperfusion injury model.

References

Application Notes and Protocols for the Dissolution and Preparation of Thiopental Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution and preparation of Thiopental solutions for intravenous injection. Adherence to these guidelines is crucial to ensure the stability, sterility, and proper concentration of the final solution for experimental and developmental applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound solutions.

Table 1: Recommended Diluents and Concentrations for this compound Sodium for Injection

ApplicationRecommended Concentration (% w/v)Compatible Diluents
Intermittent Intravenous Administration2.0% or 2.5% (most common)[1][2][3]Sterile Water for Injection, USP[2][4][5][6]
3.4% (isotonic in sterile water)[1][2]0.9% Sodium Chloride Injection, USP[1][3]
Up to 5.0%[1][2]5% Dextrose Injection, USP[1][3]
Continuous Intravenous Drip0.2% or 0.4%[1][2][7]5% Dextrose Injection, USP[1][3]
0.9% Sodium Chloride Injection, USP[1][3]

Note: Concentrations less than 2.0% in sterile water for injection are not recommended as they may cause hemolysis.[1][2][3]

Table 2: Reconstitution Volumes for Common Vial Sizes

This compound Sodium Vial SizeVolume of Diluent to Add for 2.5% (25 mg/mL) SolutionVolume of Diluent to Add for 5% (50 mg/mL) Solution
500 mg20 mL[2][8][9][10][11]10 mL[2][8][9][11]
1 g (1000 mg)40 mL[12]20 mL[2][4]
470 mg (Omegapharm®)18.8 mL (results in 25 mg/mL)[13]Not specified

Table 3: Stability and Storage of Reconstituted this compound Solution

Storage ConditionMaximum Storage Duration
Room Temperature (22°C)6 hours[1] (clinically recommended), up to 6 days (experimental data)[14][15]
Refrigerated (2°C - 8°C)24 hours[1] (clinically recommended), stable for well beyond 7 days (experimental data)[14][15]

Note: Manufacturer recommendations generally advise discarding unused portions 24 hours after reconstitution.[14][16] Solutions should be freshly prepared and used promptly.[1][2][3] Do not use if a precipitate is present.[12]

Experimental Protocol: Preparation of a 2.5% this compound Sodium Solution for Injection

This protocol details the aseptic preparation of a 2.5% (25 mg/mL) this compound sodium solution from a 500 mg vial.

Materials:

  • This compound Sodium for Injection, USP (500 mg vial)

  • Sterile Water for Injection, USP

  • Sterile 20 mL syringe with a sterile needle

  • 70% Isopropyl alcohol swabs

  • Sterile, empty vial or other suitable container for the final solution

  • Appropriate personal protective equipment (PPE): sterile gloves, lab coat

Procedure:

  • Preparation of Workspace: Conduct all procedures within a laminar flow hood or a designated clean area to maintain sterility. Sanitize all surfaces and materials entering the clean area.

  • Vial Inspection: Before use, visually inspect the this compound Sodium powder for any signs of discoloration or particulate matter. The powder should be a yellowish-white, hygroscopic powder.[1]

  • Vial Preparation: Remove the protective cap from the this compound Sodium vial and the diluent vial. Swab the rubber stoppers of both vials with a 70% isopropyl alcohol swab and allow them to air dry.

  • Diluent Aspiration: Using the 20 mL sterile syringe, aseptically withdraw 20 mL of Sterile Water for Injection, USP.

  • Reconstitution: Inject the 20 mL of Sterile Water for Injection into the this compound Sodium vial.

  • Dissolution: Gently swirl the vial to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The resulting solution should be clear.

  • Final Concentration: The reconstituted solution will have a concentration of 25 mg/mL (2.5% w/v).

  • Visual Inspection: Inspect the final solution for any particulate matter or discoloration. If any is observed, the solution must be discarded.[12]

  • Storage: If not for immediate use, the reconstituted solution should be stored in a refrigerator at 2°C - 8°C and used within 24 hours.[1] For room temperature storage, use within 6 hours.[1]

  • Labeling: Clearly label the container with the drug name, concentration, date and time of preparation, and initials of the preparer.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound solution for injection.

G cluster_prep Preparation Phase cluster_recon Reconstitution Phase cluster_final Finalization Phase A Inspect this compound and Diluent Vials B Aseptically Prepare Workspace and Vials A->B C Withdraw 20 mL of Sterile Water for Injection B->C D Inject Diluent into This compound Vial C->D E Gently Swirl to Completely Dissolve D->E F Visually Inspect Final Solution for Clarity E->F G Store Appropriately (Refrigerate or Room Temp) F->G H Label Solution with Concentration and Date G->H End Ready for Use H->End Start Start Start->A

Caption: Workflow for the aseptic preparation of this compound solution for injection.

References

Application Notes and Protocols for Thiopental Administration in Rats: A Comparative Analysis of Intraperitoneal and Intravenous Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the anesthetic agent Thiopental to rats via the intraperitoneal (IP) and intravenous (IV) routes. This document is intended to guide researchers in selecting the appropriate administration method for their experimental needs by presenting a comparative analysis of the two routes, supported by quantitative data, detailed methodologies, and visual diagrams.

Introduction

This compound, a short-acting barbiturate, is a potent anesthetic agent commonly used in preclinical research involving rats. The choice between intraperitoneal and intravenous administration routes significantly impacts the pharmacokinetic and pharmacodynamic profile of the drug, influencing the onset and duration of anesthesia, as well as the overall physiological response of the animal. Understanding these differences is crucial for ensuring animal welfare, achieving desired anesthetic depth, and obtaining reliable and reproducible experimental results.

Intravenous (IV) administration offers rapid drug delivery directly into the systemic circulation, leading to a swift onset of anesthesia. This route provides precise control over the dosage and anesthetic depth. However, it requires technical skill for accurate cannulation of a tail vein.

Intraperitoneal (IP) administration involves injecting the drug into the peritoneal cavity, where it is absorbed into the mesenteric circulation. This method is technically simpler and less stressful for the animal than IV injection. However, the onset of anesthesia is slower and more variable, and the drug undergoes first-pass metabolism in the liver before reaching systemic circulation, which can affect its bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intraperitoneal and intravenous administration of this compound in rats, based on available literature.

Table 1: Dosage and Anesthetic Parameters

ParameterIntraperitoneal (IP)Intravenous (IV)Source(s)
Anesthetic Dose 50 mg/kg30 mg/kg[1][2]
Induction Time RapidWithin 30-45 seconds[1][3]
Duration of Surgical Anesthesia Short5-15 minutes (single bolus)[1][4]
Recovery Time FastRapid (due to redistribution)[1][5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterIntraperitoneal (IP)Intravenous (IV)Source(s)
Bioavailability Lower than IV due to first-pass metabolism100%[6]
Onset of Action Slower and more variable than IVRapid, within one arm-brain circulation time[5][6]
Peak Brain Concentration Delayed compared to IVReached within 1 minute[3]
ED₅₀ (Subcutaneous) 107 ± 10 mg/kg (as a reference)-[6]
LD₅₀ (Oral) 116 mg/kg (as a reference)-[1]

Mechanism of Action

This compound exerts its anesthetic effects primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[7] This action increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and decreased neuronal excitability.[4][7]

Thiopental_Mechanism_of_Action cluster_membrane Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Neuronal_Membrane Neuronal Membrane Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anesthesia Anesthesia Decreased_Excitability->Anesthesia Experimental_Workflow cluster_IP Intraperitoneal (IP) Administration cluster_IV Intravenous (IV) Administration IP_Prep Animal Weighing & Drug Preparation IP_Restraint Restraint (Head Down) IP_Prep->IP_Restraint IP_Inject Inject into Lower Right Quadrant IP_Restraint->IP_Inject IP_Monitor Monitor for Onset & Vital Signs IP_Inject->IP_Monitor IV_Prep Animal Weighing & Drug Preparation IV_Restraint Restraint & Tail Warming IV_Prep->IV_Restraint IV_Inject Inject into Lateral Tail Vein IV_Restraint->IV_Inject IV_Monitor Immediate Monitoring of Anesthesia IV_Inject->IV_Monitor Logical_Relationships Route Choice of Administration Route IP Intraperitoneal (IP) Route->IP IV Intravenous (IV) Route->IV IP_Advantages Advantages: - Technically simpler - Less stressful for animal IP->IP_Advantages leads to IP_Disadvantages Disadvantages: - Slower, variable onset - First-pass metabolism - Less precise dose control IP->IP_Disadvantages leads to IV_Advantages Advantages: - Rapid onset - Precise dose control - 100% bioavailability IV->IV_Advantages leads to IV_Disadvantages Disadvantages: - Requires technical skill - Potentially more stressful IV->IV_Disadvantages leads to

References

Application Notes and Protocols for the Use of Thiopental in Primary Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of thiopental, a short-acting barbiturate, in primary neuronal cell culture experiments. This document details the mechanisms of action, protocols for assessing its effects on neuronal viability and apoptosis, and summarizes key quantitative data.

Introduction

This compound has long been utilized as an anesthetic and sedative. In the context of neuroscience research, it serves as a valuable tool for investigating neuronal signaling, excitotoxicity, and apoptosis. Its primary mechanism of action involves the potentiation of γ-aminobutyric acid type A (GABA-A) receptor activity, leading to increased inhibitory neurotransmission.[1] Additionally, this compound exhibits effects on other neurotransmitter systems, including the antagonism of N-methyl-D-aspartate (NMDA) receptors, which contributes to its neuroprotective properties against excitotoxicity.[2][3][4] However, its application in developing neurons requires careful consideration due to potential neurotoxic and apoptotic effects.

Mechanisms of Action

This compound's effects on primary neurons are multifaceted:

  • GABA-A Receptor Potentiation: this compound binds to the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

  • NMDA Receptor Antagonism: this compound can inhibit NMDA receptor-mediated currents, which are crucial for excitatory neurotransmission.[3][4] This action is thought to underlie some of its neuroprotective effects by preventing excessive calcium influx that can trigger excitotoxic cell death.[2][5]

  • Modulation of Apoptotic Pathways: this compound can influence the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio can lead to the activation of caspases, executing the apoptotic cascade.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in neuronal systems.

ParameterCell TypeThis compound ConcentrationEffectReference
IC50 for NMDA-gated current inhibition Acutely dissociated rat prefrontal cortical pyramidal neurons33.6 ± 6.1 µMInhibition of NMDA (100 µM)-gated current[3]
Neuroprotection against NMDA-induced excitotoxicity Rat hippocampal slices600 µMImproved recovery of population spike from 44% to 79% after 25 µM NMDA treatment[2]
Neuroprotection against AMPA-induced excitotoxicity Rat hippocampal slices600 µMImproved recovery of population spike from 15% to 50% after 15 µM AMPA treatment[2]

Table 1: Pharmacological Effects of this compound on Neuronal Function

AssayCell TypeThis compound TreatmentKey FindingsReference
Neuronal Viability Rat primary cultured neuronsHypoxic insult with/without this compoundThis compound showed neuroprotective effects against hypoxic injury based on morphological examination.[6]
Apoptosis Developing rat brainIn vivo administrationCan induce widespread neuronal apoptosis during synaptogenesis.[1]
Bcl-2/Bax Ratio Not specifically tested with this compound in primary neurons in the provided results, but modulation of this pathway is a known mechanism for barbiturates.-Changes in neuronal activity can regulate the Bax/Bcl-2 ratio.[7]

Table 2: Effects of this compound on Neuronal Viability and Apoptosis

Experimental Protocols

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium

  • B-27 Plus Supplement

  • Papain

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Neurobasal Plus Medium

  • GlutaMAX Supplement

  • Penicillin-Streptomycin

Procedure:

  • Coat culture plates with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by three washes with sterile water. Then, coat with laminin (10 µg/mL) for at least 2 hours at 37°C.

  • Euthanize the pregnant rat according to approved animal protocols and dissect the embryos.

  • Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain solution (20 U/mL) with DNase I (100 U/mL) at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons onto the pre-coated culture dishes at a density of 2.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days.

This compound Solution Preparation and Treatment

Materials:

  • This compound sodium salt

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the sodium salt in sterile PBS or serum-free culture medium.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Prepare working concentrations by diluting the stock solution in complete culture medium immediately before use.

  • For experiments, replace the existing culture medium with the medium containing the desired final concentration of this compound. The duration of treatment will vary depending on the specific assay (e.g., 24-48 hours for viability and apoptosis assays).

Neuronal Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Plate primary neurons in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • In situ cell death detection kit (e.g., from Roche)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Procedure:

  • Culture neurons on glass coverslips and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • Wash with PBS and add the TUNEL reaction mixture to the coverslips.

  • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Wash the coverslips with PBS and counterstain with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce green, while all nuclei will be stained blue by DAPI.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • 96-well black microplate

Procedure:

  • Treat primary neurons in a culture dish with this compound.

  • Lyse the cells with the provided lysis buffer.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Add the cell lysate to a black 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Western Blot for Bcl-2 and Bax

This technique is used to quantify the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat neurons with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Visualizations

Thiopental_Signaling_Pathways cluster_0 This compound Actions cluster_1 Membrane Receptors cluster_2 Cellular Response cluster_3 Apoptotic Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Bax Bax (Pro-apoptotic) This compound->Bax Upregulates (potential) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates (potential) Hyperpolarization Hyperpolarization (Neuronal Inhibition) GABA_A->Hyperpolarization Cl- influx Ca_Influx_Dec Decreased Ca2+ Influx NMDA_R->Ca_Influx_Dec Inhibition of Neuroprotection Neuroprotection Ca_Influx_Dec->Neuroprotection Apoptosis Apoptosis Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Bcl2->Caspase3 Inhibits Caspase3->Apoptosis

Caption: Signaling pathways affected by this compound in neurons.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Primary Neuronal Culture Preparation treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assays (e.g., TUNEL, Caspase-3) treatment->apoptosis western Western Blot (e.g., Bcl-2, Bax) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Thiopental and Alternatives for Long-Term Immobilization in Non-Painful Research Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of thiopental for long-term immobilization in research animals is not a contemporary standard of care and is generally discouraged due to its pharmacological properties and the availability of safer alternatives. These notes provide information on this compound for historical context and comparison, and focus on modern, more appropriate techniques for long-term, non-painful procedures. Researchers are obligated to adhere to all institutional and national guidelines for animal care and use.

Introduction: this compound's Role in Anesthesia

This compound is an ultra-short-acting barbiturate that has historically been used for the induction of general anesthesia in a variety of species. Its rapid onset of action is due to its high lipid solubility, allowing it to quickly cross the blood-brain barrier. However, its short duration of action is a result of redistribution from the brain to other tissues, not rapid metabolism. When used for prolonged periods, this compound can accumulate in fatty tissues, leading to a prolonged and unpredictable recovery, as well as significant respiratory and cardiovascular depression. For these reasons, its use in modern veterinary and research settings, especially for long-term procedures, has been largely supplanted by other agents.

Limitations of this compound for Long-Term Immobilization

The primary drawbacks of using this compound for procedures requiring extended periods of immobilization include:

  • Cumulative Effects: Repeated doses or continuous infusion can lead to saturation of peripheral tissues, resulting in a prolonged and often rough recovery period as the drug slowly leaches back into the bloodstream.

  • Respiratory Depression: this compound is a potent respiratory depressant. The risk of apnea and hypoventilation is significant and dose-dependent, requiring close monitoring and often mechanical ventilation, which can complicate non-painful immobilization studies.

  • Cardiovascular Effects: It can cause a decrease in blood pressure (hypotension) and cardiac output. While the initial induction dose may cause a transient increase in heart rate, prolonged use can lead to cardiovascular instability.

  • Lack of Analgesia: this compound provides no pain relief. While the user specified "non-painful" procedures, this is a critical limitation for any procedure that might have unforeseen painful stimuli.

  • Tissue Irritation: Perivascular injection can cause significant tissue irritation and necrosis.

Modern Alternatives for Long-Term Immobilization

For non-painful procedures requiring long-term immobilization, inhalant anesthetics are the current standard of care.

  • Inhalant Anesthetics (e.g., Isoflurane, Sevoflurane): These agents allow for precise control over the depth of anesthesia and a rapid recovery by adjusting the inspired concentration. They are not cumulative in the same way as barbiturates.

  • Balanced Anesthesia/Immobilization: This approach combines lower doses of multiple agents to achieve the desired level of immobilization while minimizing the side effects of any single drug. This can include a combination of a sedative, an analgesic (even for non-painful procedures to account for discomfort from prolonged positioning), and a primary anesthetic agent.

Comparative Data of Anesthetic Agents

The following table summarizes key characteristics of this compound compared to a modern inhalant anesthetic, isoflurane.

FeatureThis compoundIsoflurane
Primary Use Anesthetic induction, EuthanasiaMaintenance of anesthesia
Route of Administration IntravenousInhalation
Onset of Action 30-60 seconds2-3 minutes
Duration of Action (single dose) 5-15 minutesDependent on administration
Recovery Time Can be prolonged with repeated dosesRapid (minutes)
Analgesic Properties NoneMinimal
Primary Side Effects Respiratory depression, Cardiovascular depression, Tissue irritationDose-dependent hypotension, Respiratory depression
Suitability for Long-Term Procedures PoorExcellent

Experimental Protocol: Long-Term Immobilization using Isoflurane Anesthesia in Rodents

This protocol provides a general framework for maintaining a rodent under anesthesia for a prolonged, non-painful research procedure.

Materials:

  • Vaporizer calibrated for isoflurane

  • Oxygen source

  • Induction chamber

  • Nose cone or appropriate delivery mask

  • Warming pad and temperature probe

  • Pulse oximeter for monitoring

  • Ophthalmic ointment

Procedure:

  • Pre-Procedure Check: Ensure all equipment is functioning correctly. Fill the vaporizer with isoflurane.

  • Induction:

    • Place the animal in the induction chamber.

    • Set the oxygen flow rate to 1-2 L/min.

    • Introduce isoflurane at a concentration of 3-4% until the animal is recumbent and has lost its righting reflex.

  • Transition to Maintenance:

    • Quickly move the animal to the nose cone.

    • Reduce the isoflurane concentration to 1.5-2.5% for maintenance. Adjust the concentration as needed based on monitoring.

    • Apply ophthalmic ointment to prevent corneal drying.

  • Monitoring:

    • Continuously monitor the animal's respiratory rate and depth.

    • Use a pulse oximeter to monitor heart rate and oxygen saturation.

    • Maintain the animal's body temperature at 37°C using the warming pad. Check rectal temperature every 15-30 minutes.

    • Assess anesthetic depth by checking for a pedal withdrawal reflex (toe pinch). The reflex should be absent.

  • Recovery:

    • Once the procedure is complete, turn off the vaporizer but continue to supply 100% oxygen for a few minutes.

    • Move the animal to a clean, warm recovery cage.

    • Continue to monitor the animal until it is fully ambulatory.

Visualizations

AnestheticSelectionWorkflow Start Start: Select Immobilization Agent ProcedureDuration Procedure Duration? Start->ProcedureDuration ShortTerm Short-Term (<15 min) ProcedureDuration->ShortTerm Short LongTerm Long-Term (>15 min) ProcedureDuration->LongTerm Long Painful Is the procedure painful? Analgesia Add Analgesia Painful->Analgesia Yes NoAnalgesia Analgesia not required, but consider for discomfort Painful->NoAnalgesia No ShortTerm->Painful Injectable Consider short-acting injectable (e.g., propofol) ShortTerm->Injectable Inhalant Use Inhalant Anesthetic (e.g., Isoflurane) LongTerm->Inhalant This compound This compound: Use only for non-survival induction or euthanasia Injectable->this compound Historical Induction Agent Inhalant->Painful Analgesia->Injectable Analgesia->Inhalant

Caption: Decision workflow for selecting a research anesthetic.

The above diagram illustrates a simplified decision-making process for choosing an appropriate immobilization or anesthetic agent for a research procedure, guiding the user toward safer and more controllable methods like inhalant anesthesia for long-term applications.

Troubleshooting & Optimization

Technical Support Center: Minimizing Cardiorespiratory Depression of Thiopental in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cardiorespiratory depression when using Thiopental in animal research.

Troubleshooting Guides

This section provides step-by-step guidance for managing specific adverse events that may occur during this compound anesthesia.

Q1: What should I do if the animal becomes apneic after this compound injection?

A1: Apnea, or the temporary cessation of breathing, is a known side effect of this compound.[1][2][3] Prompt intervention is crucial.

Immediate Steps:

  • Confirm Apnea: Observe for a lack of respiratory movements for 15 seconds or longer.[3]

  • Ensure a Patent Airway: Check that the animal's airway is not obstructed.

  • Provide Ventilatory Support: If the animal is intubated, begin manual ventilation with 100% oxygen. If not intubated, provide intermittent positive pressure ventilation via a face mask.

  • Monitor Vital Signs: Continuously monitor heart rate, oxygen saturation (SpO2), and end-tidal CO2 (ETCO2).[4]

Experimental Protocol: Management of this compound-Induced Apnea

  • Pre-anesthetic Preparation:

    • Ensure endotracheal tubes of appropriate sizes are readily available.

    • Check the functionality of the anesthetic machine and ventilator.

    • Have an oxygen source ready.

  • Induction and Monitoring:

    • Administer this compound intravenously and slowly, titrating to effect to minimize the risk of apnea.

    • Immediately after induction, begin monitoring respiratory rate and effort.

  • Intervention for Apnea:

    • If apnea occurs (no spontaneous breath for >15 seconds), immediately intubate the animal.

    • Connect the endotracheal tube to a breathing circuit and deliver a gentle breath with 100% oxygen.

    • Continue manual ventilation at a rate appropriate for the species until spontaneous breathing resumes.

    • Monitor ETCO2 to ensure adequate ventilation.

Q2: How can I manage hypotension and bradycardia observed after this compound administration?

A2: this compound can cause a decrease in blood pressure (hypotension) and heart rate (bradycardia) due to its depressive effects on the cardiovascular system.[5]

Management Strategies:

  • Fluid Therapy: Administer intravenous fluids to support blood pressure.[6][7][8] A balanced isotonic crystalloid solution is a common choice.[8]

  • Reduce Anesthetic Depth: If using a volatile anesthetic for maintenance, reducing its concentration can help alleviate hypotension.

  • Pharmacological Intervention: In severe cases, vasopressors or positive inotropes may be necessary. The choice of drug will depend on the specific circumstances and the animal species.[7] Premedication with an anticholinergic like atropine may help prevent bradycardia.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in animal research.

Q1: What is the recommended induction dose of this compound to minimize cardiorespiratory risks?

A1: The induction dose of this compound can vary depending on the animal species, premedication used, and the individual animal's health status.[9] It is crucial to titrate the dose to effect.

Animal SpeciesReported Induction Dose (mg/kg)Reference
Dogs10 - 19.4[1][3]
Rhesus Macaques19.41 ± 0.54[10]
Horses4 - 5 (for induction)[11]

Note: These are reported doses and should be used as a guideline. Always start with a lower dose and administer slowly to assess the animal's response. Premedication can significantly reduce the required dose of this compound.[12][13]

Q2: How does the speed of injection affect the cardiorespiratory side effects of this compound?

A2: Rapid intravenous injection of this compound is associated with a higher incidence of apnea and more pronounced cardiorespiratory depression.[2] Administering the drug slowly and titrating to effect allows for better control of the anesthetic depth and can mitigate these adverse effects.

Q3: What premedications can be used to reduce the required dose of this compound and its side effects?

A3: Premedication with sedatives or analgesics can reduce the amount of this compound needed for induction, thereby lessening its cardiorespiratory depressant effects.[9][12]

Commonly Used Premedications:

  • Benzodiazepines (e.g., diazepam, midazolam): Can reduce the required dose of thiobarbiturates.

  • Alpha-2 Agonists (e.g., xylazine, dexmedetomidine): Effective in reducing the this compound dose but have their own cardiorespiratory effects that need to be considered.[14]

  • Opioids (e.g., morphine, hydromorphone): Provide analgesia and sedation, contributing to a lower this compound requirement.[15]

  • Acepromazine: A tranquilizer that can be used in combination with other premedications.[13]

Q4: What are the alternatives to this compound with a better cardiorespiratory safety profile?

A4: Propofol is a commonly used alternative to this compound.[16] While it also causes dose-dependent respiratory depression and hypotension, recovery is generally faster and smoother.[1][10] Studies comparing the two have shown that propofol may offer a minor suppression in systolic arterial blood pressure compared to this compound.[10] A combination of propofol and this compound has also been explored to leverage the advantages of both drugs.[4][17][18]

Q5: What is the role of fluid therapy in mitigating this compound-induced hypotension?

A5: Intravenous fluid therapy is a cornerstone for managing anesthesia-induced hypotension.[6][7][8] By increasing the circulating blood volume, fluids help to counteract the vasodilation and myocardial depression caused by this compound. The recommended rate for healthy dogs during anesthesia is around 5 mL/kg/hr.[19] For cats, a rate of 3 mL/kg/hr is suggested.[19] In cases of dehydration, this should be corrected before anesthetic induction.[6]

Experimental Protocols

Protocol for Intravenous Administration of this compound

  • Preparation:

    • Ensure the animal is appropriately fasted.

    • Place an intravenous catheter and ensure its patency.

    • Prepare the calculated dose of this compound and dilute it to an appropriate concentration.

  • Premedication:

    • Administer premedications as chosen, allowing sufficient time for them to take effect.

  • Induction:

    • Administer approximately one-third to one-half of the calculated this compound dose intravenously over 10-15 seconds.

    • Pause to assess the level of anesthesia (e.g., loss of palpebral reflex, muscle relaxation).

    • Continue to administer small increments of the remaining dose, pausing after each increment, until the desired anesthetic depth for intubation is achieved.

  • Monitoring:

    • Throughout the induction process, continuously monitor respiratory rate, heart rate, and jaw tone.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_induction Induction cluster_assessment Assessment cluster_intervention Intervention cluster_recovery Recovery prep Prepare Equipment (ET Tubes, O2, Ventilator) induce Administer this compound (Titrate to Effect) prep->induce monitor_resp Monitor Respiration induce->monitor_resp apnea_check Apnea > 15s? monitor_resp->apnea_check intubate Intubate Immediately apnea_check->intubate Yes resume_breathing Spontaneous Breathing Resumes apnea_check->resume_breathing No ventilate Provide Positive Pressure Ventilation intubate->ventilate monitor_vitals Monitor Vitals (SpO2, ETCO2) ventilate->monitor_vitals monitor_vitals->resume_breathing

Caption: Workflow for Managing a this compound-Induced Apneic Event.

logical_relationships cluster_influencing_factors Influencing Factors cluster_cardiorespiratory_effects Cardiorespiratory Effects cluster_mitigation_strategies Mitigation Strategies This compound This compound Administration resp_depression Respiratory Depression (Apnea) This compound->resp_depression cardiac_depression Cardiac Depression (Hypotension, Bradycardia) This compound->cardiac_depression dose Dose dose->this compound injection_speed Injection Speed injection_speed->this compound premedication Premedication premedication->this compound fluid_status Fluid Status fluid_status->this compound dose_titration Dose Titration dose_titration->resp_depression dose_titration->cardiac_depression slow_injection Slow Injection slow_injection->resp_depression slow_injection->cardiac_depression supportive_care Supportive Care (Ventilation, Fluids) supportive_care->resp_depression supportive_care->cardiac_depression appropriate_premed Appropriate Premedication appropriate_premed->resp_depression appropriate_premed->cardiac_depression

References

Preventing precipitation of Thiopental when mixed with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Thiopental when mixed with other drugs.

Troubleshooting Guide: Immediate Actions for this compound Precipitation

If you observe precipitation (formation of a solid) after mixing this compound with another drug, follow these immediate steps:

  • Do Not Administer: The solution is no longer safe for use. Administering a solution with precipitate can lead to serious adverse events.

  • Document the Event: Record the names and concentrations of all drugs and diluents involved, the order of mixing, and the approximate time to precipitation.

  • Isolate the Admixture: Safely discard the precipitated solution according to your institution's guidelines for pharmaceutical waste.

  • Review Compatibility Data: Consult the resources in this guide to understand the likely cause of the precipitation.

  • Adjust Experimental Protocol: Based on the information gathered, modify your protocol to prevent future occurrences. This may involve using a different diluent, adjusting concentrations, or administering the drugs separately.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation when mixed with other drugs?

A1: this compound sodium is the salt of a weak acid and is formulated as an alkaline solution, typically with a pH between 10.2 and 11.2.[1] Precipitation occurs when this compound is mixed with an acidic solution, which lowers the pH of the admixture. This causes the ionized, water-soluble this compound to convert to its non-ionized, lipid-soluble form, which is poorly soluble in aqueous solutions and precipitates out.

Q2: At what pH does this compound typically precipitate?

A2: this compound precipitation is likely to occur if the pH of the solution drops below approximately 9.0.

Q3: Which types of drugs are most likely to cause this compound precipitation?

A3: Drugs that are formulated as acidic solutions are the most common culprits. This includes many vasopressors, muscle relaxants, and local anesthetics. Always check the pH of any drug you intend to mix with this compound.

Q4: Can I mix this compound with common intravenous (IV) fluids?

A4: this compound is generally compatible with neutral or slightly alkaline IV fluids such as 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline).[2] However, the stability of this compound in these solutions can be time-dependent. It is best to administer the admixture promptly after preparation.

Q5: How can I prevent this compound precipitation?

A5: The most effective way to prevent precipitation is to avoid mixing this compound with acidic drugs in the same syringe or infusion line. If co-administration is necessary, ensure the IV line is thoroughly flushed with a compatible solution (e.g., 0.9% Sodium Chloride) before and after administering each drug.[3]

Data Presentation: this compound Compatibility with Common Drugs

The following tables summarize the compatibility of this compound with a range of commonly used drugs in a research setting.

Table 1: Drugs Incompatible with this compound

DrugTherapeutic ClasspH of Commercial FormulationReason for Incompatibility
SuccinylcholineNeuromuscular Blocker3.0 - 4.5Acidic pH
RocuroniumNeuromuscular Blocker3.8 - 4.2Acidic pH
VecuroniumNeuromuscular Blocker3.5 - 4.5Acidic pH
AtracuriumNeuromuscular Blocker3.25 - 3.65Acidic pH
EpinephrineVasopressor2.2 - 5.0Acidic pH
NorepinephrineVasopressor3.0 - 4.5Acidic pH
DopamineVasopressor2.5 - 4.5Acidic pH
LidocaineLocal Anesthetic5.0 - 7.0Acidic pH
Morphine SulfateOpioid Analgesic2.5 - 6.5Acidic pH

Table 2: Drugs Generally Compatible with this compound (Administer Separately and Flush Line)

DrugTherapeutic ClasspH of Commercial FormulationNotes
FentanylOpioid Analgesic4.0 - 7.5Administer in separate lines or with thorough flushing.
PropofolGeneral Anesthetic7.0 - 8.5While generally compatible, separate administration is recommended.
KetamineGeneral Anesthetic3.5 - 5.5Acidic pH, separate administration is crucial.

Table 3: Compatible Intravenous Fluids for this compound Administration

IV FluidpHCompatibility
5% Dextrose in Water (D5W)3.5 - 6.5Generally compatible for immediate use.
0.9% Sodium Chloride (Normal Saline)4.5 - 7.0Generally compatible for immediate use.
Lactated Ringer's Solution6.0 - 7.5Incompatible due to the presence of calcium ions.

Experimental Protocols

Protocol 1: In-Vitro Visual Compatibility Testing

This protocol outlines a simple method for visually assessing the compatibility of this compound with another drug.

Materials:

  • This compound sodium for injection, reconstituted to the desired concentration.

  • Test drug, at the desired concentration.

  • Sterile Water for Injection or 0.9% Sodium Chloride for dilution.

  • Sterile glass test tubes or vials.

  • Pipettes for accurate volume measurement.

  • Black and white background for observation.

  • Light source.

Methodology:

  • Preparation: Reconstitute this compound sodium and the test drug to their final desired concentrations using the appropriate diluent.

  • Mixing: In a sterile glass test tube, combine a known volume of the this compound solution with a known volume of the test drug solution. A common ratio to test is 1:1, but other ratios relevant to the intended experiment can be used.

  • Observation: Immediately after mixing, and at timed intervals (e.g., 5, 15, 30, and 60 minutes), visually inspect the solution against both a black and a white background.

  • Assessment: Look for any signs of incompatibility, which may include:

    • Precipitation: Formation of solid particles, which may be crystalline or amorphous.

    • Haze or Cloudiness: A lack of clarity in the solution.

    • Color Change: Any deviation from the expected color of the individual solutions.

    • Gas Evolution: Formation of bubbles.

  • Documentation: Record all observations, including the time at which any incompatibility was first noted.

Mandatory Visualizations

This compound Precipitation Pathway thiopental_na This compound Sodium (Water-Soluble, Ionized) pH > 10 mixture Admixture thiopental_na->mixture acidic_drug Acidic Drug Solution (e.g., pH < 7) acidic_drug->mixture low_ph Lowered pH (pH < 9) mixture->low_ph thiopental_acid This compound Acid (Poorly Water-Soluble, Non-Ionized) low_ph->thiopental_acid precipitation Precipitation thiopental_acid->precipitation

Caption: Chemical pathway of this compound precipitation.

Experimental Workflow for Compatibility Testing start Start reconstitute Reconstitute this compound and Test Drug start->reconstitute mix Mix Solutions in Test Tube reconstitute->mix observe Visual Observation at 0, 5, 15, 30, 60 min mix->observe precipitate Precipitation Observed? observe->precipitate incompatible Incompatible precipitate->incompatible Yes compatible Compatible precipitate->compatible No end End incompatible->end compatible->end Decision Tree for this compound Co-Administration start Co-administration of This compound and another drug needed? check_compat Check Compatibility Data start->check_compat Yes is_compatible Are they compatible? check_compat->is_compatible mix Administer as a mixture is_compatible->mix Yes separate Administer Separately is_compatible->separate No end Proceed with caution mix->end flush Flush IV line before and after each drug administration separate->flush flush->end

References

Navigating Thiopental Administration: A Guide to Optimizing Dosage and Minimizing Animal Mortality in Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing thiopental in animal studies, ensuring anesthetic efficacy while prioritizing animal welfare is paramount. This guide provides essential troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize this compound dosage and significantly reduce the risk of mortality in laboratory animals.

Troubleshooting Guide: Addressing Common Complications

Unexpected adverse events can occur during anesthesia. This section provides a rapid reference for identifying and addressing common issues associated with this compound administration.

Observed Problem Potential Cause Immediate Action & Troubleshooting Steps
Respiratory Depression/Apnea This compound overdose; rapid intravenous injection; interaction with other CNS depressants.1. Cease Administration: Immediately stop the this compound infusion.2. Ensure Patent Airway: Check for any obstructions.3. Provide Ventilatory Support: If available, use a mechanical ventilator. If not, provide manual respiration with an appropriate-sized ambu bag.4. Administer Reversal Agents (with caution): While there is no direct reversal for barbiturates, respiratory stimulants may be considered under veterinary guidance.
Hypotension (Sudden Drop in Blood Pressure) Vasodilation and myocardial depression caused by this compound.1. Reduce Anesthetic Depth: If using inhalant anesthesia for maintenance, decrease the concentration.2. Administer Intravenous Fluids: A bolus of warmed isotonic crystalloids can help restore circulating volume.3. Consider Vasopressors: In severe cases, and under veterinary supervision, vasopressors may be administered.
Prolonged Recovery Dose miscalculation (overdose); impaired metabolism (e.g., liver disease); hypothermia.1. Maintain Body Temperature: Use heating pads, lamps, or other warming devices to prevent hypothermia, which slows drug metabolism.2. Provide Supportive Care: Ensure the animal is in a quiet, comfortable, and warm environment. Continue to monitor vital signs.3. Fluid Therapy: Intravenous or subcutaneous fluids can aid in drug clearance.
Tissue Necrosis/Sloughing at Injection Site Perivascular (outside the vein) injection of the alkaline this compound solution.1. Stop Injection Immediately: Do not administer any more of the drug at that site.2. Infiltrate the Area: Administer sterile saline to the affected area to dilute the this compound.3. Apply Warm Compresses: This can help to disperse the drug and increase blood flow.4. Consult a Veterinarian: Further treatment, such as the administration of hyaluronidase, may be necessary.
Unexpected High Mortality in a Cohort Cumulative toxicity from repeated anesthesia; drug interactions; incorrect dosage calculation; underlying health issues in the animal colony.1. Review Anesthetic Protocol: Re-verify all dosage calculations, drug concentrations, and administration techniques.2. Investigate Drug Interactions: Be aware of potential interactions, such as the increased mortality seen when combining this compound with ketamine-medetomidine in rats or with pentoxifylline.[1][2]3. Assess Animal Health: Consult with veterinary staff to rule out any underlying diseases in the colony.4. Stagger Anesthesia Sessions: If repeated anesthesia is necessary, allow for an adequate recovery period between sessions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe and effective use of this compound in animal research.

Q1: How can I determine the correct initial dose of this compound for my specific animal model?

A1: The initial dose should be based on established literature for the species, strain, age, and health status of the animal. It is crucial to start with the lower end of the recommended dose range and titrate to effect. Premedication with sedatives or analgesics can significantly reduce the required dose of this compound.[3]

Q2: What is "titration to effect" and how is it performed?

A2: Titration to effect is the process of administering a drug in small increments until the desired level of anesthesia is achieved. For this compound, this typically involves administering a portion of the calculated dose (e.g., one-third to one-half) and then waiting to observe the animal's response before giving additional small increments. This method helps to avoid overdosing.

Q3: Are there animal species or breeds that are more sensitive to this compound?

A3: Yes. For example, sighthounds are known to have prolonged recoveries from this compound due to their low body fat, which affects the redistribution of the drug. Animals with liver disease, hypovolemia, or hypoproteinemia may also require a lower dose.

Q4: What are the critical parameters to monitor during this compound anesthesia?

A4: Continuous monitoring of respiratory rate and depth, heart rate, blood pressure (if possible), body temperature, and anesthetic depth (e.g., pedal withdrawal reflex) is essential. Any significant deviation from baseline should prompt immediate intervention.

Q5: Can this compound be used as a sole anesthetic agent for surgical procedures?

A5: this compound is an ultra-short-acting anesthetic and is generally not recommended as the sole agent for prolonged or painful procedures due to its poor analgesic properties and the need for repeated doses, which can lead to cumulative toxicity. It is more commonly used for induction of anesthesia, which is then maintained with an inhalant anesthetic.

Quantitative Data on this compound Dosage and Lethality

The following tables summarize recommended anesthetic doses and reported lethal dose (LD50) values for this compound in various laboratory animal species. It is critical to note that LD50 values represent the dose that is lethal to 50% of the animals and should not be used as a guide for anesthetic dosage. These tables are intended to provide a reference for the therapeutic index of this compound.

Table 1: Recommended Anesthetic Doses of this compound in Laboratory Animals

SpeciesRoute of AdministrationRecommended Anesthetic Dose (mg/kg)Notes
Mouse Intraperitoneal (IP)30 - 50
Rat Intraperitoneal (IP)30 - 50
Rabbit Intravenous (IV)20 - 25When used in combination with diazepam and xylazine.[4]
Pig Intravenous (IV)7.33 - 8.20Following premedication with ketamine, azaperone, and atropine.[4]

Table 2: Reported LD50 Values for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse Intravenous (IV)50.6
Rat Intraperitoneal (IP)120
Rat Intravenous (IV)64

Experimental Protocols

Detailed Methodology for Dose Optimization to Minimize Mortality

This protocol outlines a systematic approach to determining the optimal anesthetic dose of this compound for a specific animal model while minimizing the risk of mortality. This should be performed as a pilot study before commencing large-scale experiments.

Objective: To determine the minimum effective dose of this compound for the desired level and duration of anesthesia with the lowest possible mortality rate.

Materials:

  • This compound sodium for injection

  • Sterile saline for reconstitution

  • Appropriate sedatives/analgesics for premedication (e.g., xylazine, acepromazine)

  • Syringes and needles of appropriate size for the animal

  • Warming pads or other heat sources

  • Monitoring equipment (e.g., stethoscope, pulse oximeter if available)

  • Emergency drugs and equipment (e.g., respiratory stimulant, intubation supplies)

Methodology:

  • Animal Acclimatization: Ensure all animals are properly acclimatized to the laboratory environment to minimize stress-related variables.

  • Group Allocation: Divide a small cohort of animals (e.g., n=3-5 per group) into several dosage groups. Start with doses at the low end of the published range for the species.

  • Premedication: If applicable, administer the chosen sedative/analgesic and allow for the appropriate onset time before this compound administration.

  • This compound Administration:

    • Accurately weigh each animal immediately before dosing.

    • Reconstitute this compound to the desired concentration according to the manufacturer's instructions.

    • Administer this compound via the chosen route (intravenous administration allows for the most control).

    • For intravenous administration, use the "titrate to effect" method:

      • Administer approximately one-third to one-half of the calculated dose.

      • Pause for 30-60 seconds to observe the effect.

      • Administer small additional increments until the desired anesthetic depth is reached (e.g., loss of pedal withdrawal reflex).

      • Record the total dose administered to each animal.

  • Monitoring:

    • Continuously monitor vital signs (respiratory rate, heart rate, body temperature) and anesthetic depth throughout the procedure and recovery.

    • Maintain body temperature using an external heat source.

  • Data Collection and Analysis:

    • Record the onset of anesthesia, duration of anesthesia, and recovery time for each animal.

    • Note any adverse events, including mortality.

    • Analyze the data to determine the dose that consistently produces the desired anesthetic effect with the highest survival rate. This is your optimized dose for this specific experimental setup.

  • Refinement: Based on the results, the dose can be further refined in a subsequent pilot study if necessary.

Visualizing Key Pathways and Workflows

This compound's Mechanism of Action at the GABA-A Receptor

This compound exerts its primary anesthetic effect by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Thiopental_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA->GABA_A_Receptor:f0 Binds Chloride_ion Cl- GABA_A_Receptor:f1->Chloride_ion Prolonged Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx This compound This compound This compound->GABA_A_Receptor:f0 Binds to allosteric site Dose_Optimization_Workflow start Start: Define Anesthetic Requirements lit_review 1. Literature Review (Species-specific dose ranges) start->lit_review pilot_study 2. Pilot Study Design (Small animal cohorts, dose escalation) lit_review->pilot_study premed 3. Premedication (Administer sedatives/analgesics) pilot_study->premed thiopental_admin 4. This compound Administration (Titrate to effect) premed->thiopental_admin monitoring 5. Continuous Monitoring (Vital signs, anesthetic depth) thiopental_admin->monitoring data_analysis 6. Data Analysis (Efficacy, adverse events, mortality) monitoring->data_analysis dose_determination 7. Optimal Dose Determination data_analysis->dose_determination refine_protocol Refine Protocol data_analysis->refine_protocol High mortality or poor anesthesia full_study 8. Proceed with Full Experimental Cohort dose_determination->full_study Successful refine_protocol->pilot_study

References

Technical Support Center: Managing Side Effects of Thiopental Anesthesia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiopental for anesthesia in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound anesthesia in laboratory animals?

A1: The most frequently observed side effects are dose-dependent respiratory depression, cardiovascular depression (hypotension and bradycardia), and prolonged recovery times.[1][2][3][4][5][6][7][8] Other potential issues include laryngospasm, bronchospasm, and tissue necrosis upon extravasation.[3][7]

Q2: How does this compound induce anesthesia and its side effects?

A2: this compound is an ultra-short-acting barbiturate that enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[7][9] This potentiation of the primary inhibitory neurotransmitter leads to sedation, hypnosis, and anesthesia.[7] However, this central nervous system depression also extends to the medullary respiratory and cardiovascular centers, leading to its primary side effects.[7]

Q3: Are there any species-specific considerations for this compound anesthesia?

A3: Yes. For instance, lean breeds of dogs, such as sighthounds, may have prolonged recoveries from this compound due to their low body fat, as the drug redistributes to fat tissue.[1] Conversely, obese animals may recover from the initial anesthetic effects quickly, but complete drug elimination can be delayed.[1]

Q4: Can other drugs influence the side effects of this compound?

A4: Absolutely. Co-administration of sedatives like xylazine or dexmedetomidine can reduce the required dose of this compound, but may also potentiate side effects like bradycardia.[10][11] Conversely, premedication with agents like acepromazine may necessitate a higher dose of this compound.[12] Phenylbutazone has been shown to increase the half-life and volume of distribution of this compound in dogs, potentially prolonging its effects.[13]

Q5: What are the options for reversing this compound anesthesia?

A5: There is no specific antagonist for this compound. However, central nervous system stimulants and other agents can be used to counteract its effects. Yohimbine, an alpha-2 adrenergic antagonist, and doxapram, a respiratory stimulant, have been used to shorten recovery time.[12]

Troubleshooting Guides

Issue 1: Respiratory Depression and Apnea

Symptoms:

  • Decreased respiratory rate and depth.

  • Cessation of breathing (apnea), which can occur transiently upon induction.[14]

  • Cyanosis (blue discoloration of mucous membranes) indicating hypoxia.

Immediate Actions & Troubleshooting Steps:

  • Assess Airway: Ensure a patent airway. If the animal is intubated, check for tube obstruction. If not intubated, clear any secretions from the mouth and pharynx.

  • Provide Ventilatory Support: If spontaneous breathing is absent or inadequate, initiate positive pressure ventilation immediately. This can be done using a manual resuscitation bag or a mechanical ventilator.

  • Administer Oxygen: Supplement with 100% oxygen to improve oxygen saturation.

  • Consider Reversal Agents: If respiratory depression is severe and prolonged, consider the administration of a respiratory stimulant like Doxapram.

Experimental Protocol: Management of this compound-Induced Apnea in Rats

  • Preparation:

    • Ensure immediate access to a rodent ventilator or a manual resuscitation bag with appropriate-sized masks.

    • Have a source of 100% oxygen available.

    • Prepare a solution of Doxapram for injection.

  • Procedure:

    • Upon observing apnea (cessation of breathing for more than 15-20 seconds) following this compound administration, immediately connect the animal to the ventilation source.

    • Begin ventilation at a rate of 60-80 breaths per minute with a tidal volume of 6-8 mL/kg.

    • If spontaneous respiration does not resume within 1-2 minutes, administer Doxapram at a dose of 1-2 mg/kg intravenously or intraperitoneally.[15]

    • Continue to monitor respiratory effort and mucous membrane color.

    • Once spontaneous breathing resumes and is adequate, gradually wean the animal off ventilatory support.

Issue 2: Cardiovascular Depression (Hypotension and Bradycardia)

Symptoms:

  • Hypotension: A significant drop in blood pressure from baseline.

  • Bradycardia: A marked decrease in heart rate.

  • Weak peripheral pulses.

  • Pale mucous membranes.

Immediate Actions & Troubleshooting Steps:

  • Reduce Anesthetic Depth: If using a continuous infusion of this compound, decrease the infusion rate.

  • Administer Intravenous Fluids: Administer a bolus of warmed isotonic crystalloid fluids (e.g., 0.9% saline or lactated Ringer's solution) to expand intravascular volume.

  • Pharmacological Intervention: If hypotension persists, consider the use of vasopressors or positive inotropes.

  • Address Bradycardia: If bradycardia is severe, an anticholinergic agent like atropine may be administered.

Experimental Protocol: Management of this compound-Induced Hypotension in Dogs

  • Preparation:

    • Have an intravenous catheter in place for fluid and drug administration.

    • Prepare warmed isotonic crystalloid fluids for bolus administration.

    • Have vasopressor agents (e.g., dopamine or dobutamine) and atropine drawn up and ready for injection.

  • Procedure:

    • Upon detection of hypotension (e.g., mean arterial pressure < 60 mmHg), immediately administer a fluid bolus of 10-20 mL/kg of a warmed isotonic crystalloid over 10-15 minutes.

    • Monitor blood pressure response. If hypotension is not resolved, a second fluid bolus may be administered.

    • If fluid therapy is ineffective, initiate a constant rate infusion of dopamine (5-10 µg/kg/min) or dobutamine (5-10 µg/kg/min) to improve cardiac output and blood pressure.

    • If severe bradycardia is contributing to hypotension, administer atropine at a dose of 0.02-0.04 mg/kg intravenously.

Issue 3: Prolonged Recovery

Symptoms:

  • Delayed return of reflexes (e.g., palpebral, pedal withdrawal).

  • Extended period of unconsciousness or sedation after the procedure.

  • Hypothermia.

Immediate Actions & Troubleshooting Steps:

  • Maintain Body Temperature: Anesthetized animals, especially small rodents, are prone to hypothermia, which can significantly delay drug metabolism and recovery. Use a circulating warm water blanket, heat lamp, or other warming devices to maintain normothermia.

  • Provide Supportive Care: Ensure the animal is in a safe, quiet, and warm environment. Turn the animal every 15-20 minutes to prevent atelectasis.

  • Consider Reversal Agents: If recovery is significantly prolonged, the use of analeptic agents may be considered.

  • Fluid Therapy: Intravenous fluids can help support circulation and enhance drug elimination.

Experimental Protocol: Management of Prolonged Recovery from this compound Anesthesia in Dogs

  • Preparation:

    • Ensure a warm and comfortable recovery area.

    • Have warming devices such as a circulating warm water blanket or forced-air warmer available.

    • Prepare intravenous fluids and reversal agents if necessary.

  • Procedure:

    • Monitor the animal's body temperature throughout the recovery period and actively warm if it falls below the normal range.

    • If recovery is delayed beyond the expected timeframe, consider administering Yohimbine at a dose of 0.1 mg/kg intravenously to counteract any sedative effects if a premedication like xylazine was used.[16]

    • Administer intravenous fluids at a maintenance rate to support cardiovascular function and promote drug clearance.

    • Continue close monitoring of vital signs until the animal is fully recovered.

Data Presentation

Table 1: Dose-Dependent Side Effects of this compound in Laboratory Animals

Animal ModelDose (mg/kg, IV)Primary Side EffectQuantitative ObservationCitation(s)
Rat 30-50Respiratory DepressionDose-dependent decrease in respiratory rate and tidal volume.[17]
Rat >400 µM (in vitro)Myocardial DepressionAttenuated decrease in tension with beta-adrenergic stimulation.[13]
Dog 8Cardiovascular Effects (in hypovolemia)Initial increase in heart rate and mean arterial pressure.
Dog 15.21 ± 0.31Prolonged RecoveryRecovery time of 34.98 ± 1.62 minutes.
Rhesus Macaque 19.41 ± 0.54Cardiopulmonary DepressionSignificant decrease in heart rate, respiratory rate, and blood pressure.[4]
Rabbit 20Cardiovascular EffectsDepressed respiration but increased heart rate.[18]

Table 2: Efficacy of Management Strategies for this compound-Induced Side Effects

Side EffectManagement StrategyAnimal ModelQuantitative OutcomeCitation(s)
Prolonged Recovery Yohimbine (0.4 mg/kg, IV)Dog (xylazine premed)Arousal time decreased from 37.1 min to < 2 min.[12]
Prolonged Recovery Doxapram (5.0 mg/kg, IV)Dog (xylazine premed)Arousal time decreased from 37.1 min to < 2 min.[12]
Reduced this compound Dose Dexmedetomidine (10 µg/kg, IV)DogThis compound dose reduced from 15.21 mg/kg to 6.23 mg/kg.[11]
Respiratory Depression Doxapram (1.0-3.0 mg/kg, IV)Rat (morphine-induced)Reversed morphine-induced ventilatory depression.[19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Thiopental_GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor α β γ δ ε This compound->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Increases duration of Cl- channel opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into neuron Neuronal_Inhibition Neuronal Inhibition (Anesthesia, Sedation) Hyperpolarization->Neuronal_Inhibition

Caption: this compound's mechanism of action at the GABA-A receptor.

Troubleshooting_Workflow_Hypotension Start Hypotension Detected (MAP < 60 mmHg) Reduce_Anesthetic Reduce this compound Infusion Rate Start->Reduce_Anesthetic Fluid_Bolus Administer Warmed Isotonic Crystalloid Bolus (10-20 mL/kg) Reduce_Anesthetic->Fluid_Bolus Assess_Response1 Re-assess Blood Pressure Fluid_Bolus->Assess_Response1 Resolved1 Hypotension Resolved Continue Monitoring Assess_Response1->Resolved1 Yes Persistent1 Hypotension Persists Assess_Response1->Persistent1 No Vasopressors Administer Vasopressors (e.g., Dopamine) Persistent1->Vasopressors Assess_Response2 Re-assess Blood Pressure Vasopressors->Assess_Response2 Resolved2 Hypotension Resolved Continue Monitoring Assess_Response2->Resolved2 Yes Persistent2 Hypotension Persists Seek Veterinary Consultation Assess_Response2->Persistent2 No

Caption: Troubleshooting workflow for this compound-induced hypotension.

Experimental_Workflow_IV_Thiopental_Mouse Start Start Weigh_Animal Weigh Mouse and Calculate Dose Start->Weigh_Animal Prepare_Syringe Prepare this compound Solution in Syringe Weigh_Animal->Prepare_Syringe Warm_Tail Warm Tail to Dilate Vein Restrain_Animal Restrain Mouse Warm_Tail->Restrain_Animal Inject Inject into Lateral Tail Vein Restrain_Animal->Inject Prepare_Syringe->Warm_Tail Monitor Monitor Anesthetic Depth and Vital Signs Inject->Monitor End End of Procedure Monitor->End

Caption: Experimental workflow for intravenous this compound administration in a mouse.

References

Adjusting Thiopental infusion rates to maintain stable anesthesia depth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thiopental for continuous infusion anesthesia in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound infusion experiments, offering potential causes and solutions in a question-and-answer format.

Issue: The subject is showing signs of light anesthesia (e.g., movement in response to stimuli, increased heart rate, increased respiratory rate).

Answer:

If the anesthetic depth is insufficient, consider the following troubleshooting steps:

  • Verify Infusion Rate and Concentration: Double-check the calculated infusion rate and the concentration of the this compound solution to ensure they are correct.[1] An incorrectly prepared solution or a miscalculation in the infusion pump settings can lead to inadequate drug delivery.

  • Assess for Technical Issues: Examine the infusion line for any kinks, blockages, or disconnections that may be obstructing the flow of the anesthetic.

  • Increase Infusion Rate: If the setup is correct, a modest increase in the infusion rate may be necessary to deepen the level of anesthesia. Titrate the dose to effect, closely monitoring the subject's physiological responses.

  • Administer a Bolus Dose: For a rapid increase in anesthetic depth, a small bolus of this compound can be administered intravenously, followed by an adjustment of the continuous infusion rate.[1]

  • Evaluate for Underlying Factors: Consider factors that might increase this compound requirements, such as the subject's age, lean body mass, and cardiac output.[2] Pre-existing conditions or the use of other medications can also influence the required dosage.[3]

Issue: The subject is exhibiting signs of excessively deep anesthesia (e.g., severe respiratory depression, profound hypotension, bradycardia).

Answer:

Excessive anesthetic depth is a critical issue that requires immediate attention.

  • Stop the Infusion Immediately: The first and most crucial step is to halt the this compound infusion to prevent further overdose.

  • Provide Supportive Care: Ensure the subject's airway is clear and provide ventilatory support if necessary to address respiratory depression.[4][5] Cardiovascular support may also be required to manage hypotension and bradycardia.

  • Review Dosing and Infusion Parameters: Once the subject is stable, thoroughly review the initial dose calculations, the concentration of the this compound solution, and the infusion pump settings to identify any errors.

  • Consider Individual Sensitivity: Be aware that some subjects may be unusually sensitive to this compound, requiring a lower dose.[1]

  • Restart at a Lower Infusion Rate: If the experiment is to continue, restart the infusion at a significantly lower rate once the subject's vital signs have stabilized, and titrate cautiously to the desired anesthetic depth.

Issue: The subject experiences prolonged recovery after the cessation of the this compound infusion.

Answer:

Delayed recovery from this compound anesthesia can be attributed to several factors.

  • Drug Accumulation: this compound is highly lipid-soluble and can accumulate in fatty tissues, acting as a reservoir from which the drug is slowly released.[4] This is more likely to occur with prolonged or high-dose infusions.

  • Hepatic Metabolism: this compound is primarily metabolized in the liver.[4] Any impairment in liver function can lead to delayed drug clearance and a longer recovery period.

  • Individual Variation: Factors such as age and lean body mass can influence the pharmacokinetics of this compound, leading to variability in recovery times.[3] For instance, sighthounds have a prolonged recovery from this compound due to their low body fat.

  • Supportive Care During Recovery: Provide a warm and quiet environment for recovery. Monitor vital signs and provide supportive care as needed until the subject is fully conscious.

Below is a troubleshooting workflow for adjusting this compound infusion rates:

TroubleshootingWorkflow Start Monitor Anesthetic Depth AssessDepth Is Anesthetic Depth Stable? Start->AssessDepth TooLight Anesthesia Too Light AssessDepth->TooLight No (Too Light) TooDeep Anesthesia Too Deep AssessDepth->TooDeep No (Too Deep) Stable Maintain Current Infusion Rate AssessDepth->Stable Yes CheckSetupLight Check Infusion Setup (Rate, Concentration, Line) TooLight->CheckSetupLight StopInfusion STOP INFUSION IMMEDIATELY TooDeep->StopInfusion CheckSetupLight->Start Setup Issue Found & Corrected IncreaseRate Increase Infusion Rate CheckSetupLight->IncreaseRate Setup OK ConsiderBolus Consider Small Bolus IncreaseRate->ConsiderBolus ConsiderBolus->Start SupportiveCare Provide Supportive Care (Ventilation, CV Support) StopInfusion->SupportiveCare ReviewDosage Review Dosage Calculation SupportiveCare->ReviewDosage RestartLower Restart at Lower Rate When Stable ReviewDosage->RestartLower RestartLower->Start

Caption: Troubleshooting workflow for this compound infusion adjustment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound for continuous infusion anesthesia.

1. What is the mechanism of action of this compound?

This compound is a barbiturate that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[6][7] By increasing the duration of the opening of the chloride ion channel on the receptor, this compound causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[6] This results in sedation and hypnosis.[6]

The following diagram illustrates the signaling pathway of this compound at the GABA-A receptor:

ThiopentalMechanism cluster_receptor GABA-A Receptor Complex This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuron_Membrane Neuronal Membrane CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression

Caption: this compound's mechanism of action at the GABA-A receptor.

2. What are the recommended infusion rates for maintaining stable anesthesia?

This compound infusion rates should be adjusted based on the species, individual patient factors, and the desired depth of anesthesia. It is crucial to titrate the infusion to effect.

SpeciesInduction Dose (IV)Maintenance Infusion RateReference(s)
Human (Adult)3-4 mg/kg50-100 mg every 10-12 min[4][8]
Dog10-25 mg/kg (unpremedicated)Titrate to effect[9]
Cat9-11 mg/kgTitrate to effect[9]
Rat30-40 mg/kg (IP)Not specified[10][11]
Rabbit20 mg/kgNot specified[12]
HorseTitrate to effectTitrate to effect[13]
Macaque3 mg/kg3 mg/kg/hr[14]

Note: These are general guidelines. Doses should be adjusted based on premedication, the health status of the animal, and the depth of anesthesia required for the specific procedure.[3]

3. How should I monitor the depth of anesthesia during a this compound infusion?

Continuous monitoring of physiological parameters is essential for maintaining a stable plane of anesthesia and ensuring the subject's well-being.

ParameterSigns of Adequate AnesthesiaSigns of Light AnesthesiaSigns of Deep Anesthesia
Heart Rate Stable and within the normal range for the species.Increased heart rate (tachycardia).Decreased heart rate (bradycardia).
Blood Pressure Stable and within the normal range.Increased blood pressure (hypertension).Decreased blood pressure (hypotension).
Respiratory Rate Regular and within the normal range.Increased respiratory rate (tachypnea).Decreased and shallow breathing (bradypnea).
Reflexes Absent palpebral (eyelid) and pedal (toe pinch) reflexes.Presence of palpebral and/or pedal reflexes.Absent corneal reflex.
Muscle Tone Relaxed jaw tone and general muscle relaxation.Increased muscle tone, movement in response to stimuli.Flaccid muscle tone.
Electroencephalogram (EEG) Presence of slow-wave activity; may show burst suppression at deeper planes.[15][16]Increased high-frequency activity.Isoelectric (flat line) EEG.

4. What are the potential complications of this compound infusion and how can they be managed?

Potential complications include respiratory depression, cardiovascular depression (hypotension, bradycardia), and tissue irritation upon extravasation.[4][5][17] Management involves careful monitoring, dose titration, and supportive care as outlined in the troubleshooting section. Due to its alkaline pH, this compound can cause tissue necrosis if it leaks outside the vein.[17]

5. Are there any contraindications for using this compound?

This compound should be used with caution or avoided in subjects with severe cardiovascular disease, respiratory disease, liver disease, or porphyria.[3][17]

Experimental Protocols

Protocol 1: Continuous this compound Infusion for Anesthesia in Rats

This protocol is based on a study investigating the quantitation of this compound anesthetic depth in rats.[18]

1. Animal Preparation:

  • Adult male Wistar rats are used.

  • Surgical implantation of chronic EEG electrodes and arterial and venous catheters is performed under a separate anesthetic regimen. Animals are allowed to recover fully before the this compound experiment.

2. This compound Solution Preparation:

  • Prepare a sterile solution of this compound at the desired concentration (e.g., 2.5% or 25 mg/mL) using sterile water for injection.[17]

3. Anesthesia Induction and Maintenance:

  • A computer-driven infusion pump is used to rapidly achieve and then maintain a target plasma concentration of this compound.

  • The infusion protocol is designed to maintain constant plasma concentrations ranging from 7 to 100 µg/mL.[18] The specific infusion rate will depend on the weight of the rat and the target plasma concentration.

4. Monitoring Anesthetic Depth:

  • Continuously monitor the EEG.

  • Assess clinical responses to various stimuli at different target plasma concentrations. These stimuli can include:

    • Unprovoked and provoked righting reflex

    • Response to noise

    • Tail clamping

    • Corneal reflex[18]

  • Monitor heart rate and mean arterial blood pressure, although their correlation with anesthetic depth under this compound may be poor.[18]

5. Data Analysis:

  • Correlate the presence or absence of clinical responses with the corresponding plasma this compound concentrations and EEG patterns to quantify the depth of anesthesia.[18]

Protocol 2: this compound Infusion for Induction of Anesthesia in Dogs

This protocol is adapted from a study comparing different this compound infusion rates for anesthetic induction in dogs.[9]

1. Pre-anesthetic Medication:

  • Administer acepromazine (0.025 mg/kg) and pethidine (3.5 mg/kg) intramuscularly 30-40 minutes prior to induction.[9]

2. This compound Solution Preparation:

  • Prepare a 2.5% this compound solution.[9]

3. Anesthetic Induction:

  • Use a precision syringe driver to administer the this compound infusion.

  • Two different infusion rates can be compared: a slow infusion (e.g., 0.1 mL/kg/minute) and a faster infusion (e.g., 0.4 mL/kg/minute).[9]

  • Continue the infusion until endotracheal intubation is possible.

4. Monitoring and Data Collection:

  • Record the total dose of this compound required for induction (in mg/kg).

  • Assess the quality of induction (e.g., smoothness, presence of excitement).

  • Monitor heart rate, respiratory rate, and blood pressure during induction.

5. Data Analysis:

  • Compare the induction dose requirements and the quality of induction between the different infusion rates.[9] The study found that a slower infusion rate reduced the required induction dose.[9]

References

Troubleshooting variability in Thiopental anesthetic efficacy between subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Thiopental anesthetic efficacy during research experiments.

Troubleshooting Guide

Q1: We are observing significant variation in the induction time and duration of anesthesia between subjects of the same species and strain. What are the potential causes?

A1: Variability in anesthetic response is a common challenge. Several factors can contribute to these differences. A systematic approach to troubleshooting is recommended.

Initial Checks & Immediate Troubleshooting:

  • Verify Drug Concentration and Dosage:

    • Ensure the this compound solution was prepared correctly and the final concentration is accurate.

    • Double-check the calculated dose for each subject based on its precise body weight.

  • Confirm Administration Technique:

    • For intravenous administration, ensure the full dose was delivered into the vein and that there was no extravasation (leakage into surrounding tissue), which can delay onset and reduce efficacy.[1]

  • Assess Subject's Physiological State:

    • Stress Levels: Stressed or agitated animals may have higher levels of endogenous catecholamines, which can counteract the anesthetic effects, requiring higher doses.

    • Body Temperature: Hypothermia can prolong recovery, while hyperthermia can alter metabolic rate.[2] Maintain normothermia using heating pads.[3]

Flowchart for Troubleshooting Variable Anesthetic Response:

G start Variable Anesthetic Response Observed check_dose Verify Drug Concentration & Dosage Calculation start->check_dose check_admin Confirm IV Administration Technique (No Extravasation) check_dose->check_admin check_phys Assess Subject's Immediate Physiological State (Stress, Temperature) check_admin->check_phys investigate_intrinsic Investigate Intrinsic Subject Factors check_phys->investigate_intrinsic If issues persist investigate_extrinsic Investigate Extrinsic Factors check_phys->investigate_extrinsic If issues persist intrinsic_factors Age Sex Body Composition (Obesity) Underlying Disease (Liver, Renal, Cardiac) investigate_intrinsic->intrinsic_factors extrinsic_factors Concurrent Medications (Interactions) Dietary Status (Fasting) Environmental Stressors investigate_extrinsic->extrinsic_factors review_protocol Review and Standardize Experimental Protocol intrinsic_factors->review_protocol extrinsic_factors->review_protocol end Consistent Anesthetic Efficacy Achieved review_protocol->end

Caption: Troubleshooting workflow for variable this compound response.

Q2: An animal is experiencing respiratory depression (apnea) immediately following induction. What should we do?

A2: Respiratory depression is a known side effect of this compound due to its depression of the medullary respiratory center.[4][5]

Immediate Actions:

  • Confirm Airway Patency: Ensure the subject's airway is not obstructed.

  • Provide Ventilatory Support: If the subject is intubated, provide positive pressure ventilation with 100% oxygen. If not intubated, ventilate using a bag-valve-mask.[6]

  • Monitor Vital Signs: Continuously monitor heart rate and mucous membrane color. Pink mucous membranes indicate adequate oxygenation.[3]

  • Reduce Anesthetic Depth: If using a continuous infusion, stop or reduce the rate. The respiratory depression is dose-dependent.[4][6]

Q3: Some subjects are taking a very long time to recover from anesthesia. What factors could be contributing to this?

A3: Prolonged recovery can be caused by drug accumulation, altered metabolism, or underlying physiological conditions.

Potential Causes and Solutions:

  • Drug Accumulation: this compound has a long elimination half-life (3-26 hours) and accumulates in fatty tissues with repeated doses or infusions, acting as a reservoir.[4][7] For long procedures, consider an inhalant anesthetic for maintenance after induction with this compound.[8]

  • Hepatic Metabolism: this compound is metabolized in the liver.[4][7] Any compromise in liver function can significantly delay clearance.[9] Ensure subjects do not have underlying liver disease.

  • Hypothermia: Low body temperature slows down drug metabolism. Maintain the subject's body temperature between 36.5°C and 38.0°C throughout the procedure and recovery period.[2][3]

  • Age: Elderly subjects may have a smaller initial volume of distribution, leading to higher initial plasma concentrations from a given dose, and may exhibit slower clearance.[10]

Frequently Asked Questions (FAQs)

Pharmacology & Mechanism

Q4: How does this compound induce anesthesia?

A4: this compound is a barbiturate that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[11] It binds to the receptor, increasing the duration that the associated chloride ion channel remains open.[4][12] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire, resulting in sedation and hypnosis.

Diagram of this compound's Mechanism of Action:

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Prolongs channel opening This compound This compound This compound->GABA_R Binds to receptor GABA GABA GABA->GABA_R Binds to receptor Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Anesthesia Anesthetic Effect Hyperpolarization->Anesthesia

Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.

Q5: Why is the onset of this compound so rapid and its initial duration of action so short?

A5: The rapid onset (typically within 30 seconds of IV injection) is due to its high lipid solubility, which allows it to quickly cross the blood-brain barrier. The short initial duration (5-10 minutes) is not due to metabolism, but to rapid redistribution from the brain into other tissues, primarily muscle and fat.[8]

Factors Influencing Efficacy

Q6: What are the key subject-specific factors that can alter the required dose of this compound?

A6: The dose of this compound required can vary significantly based on several factors.[13] It is crucial to titrate the dose to effect for each individual subject.

Table 1: Subject-Specific Factors Influencing this compound Dose Requirements

FactorEffect on Dose RequirementRationaleCitation
Age Decreased in elderly subjectsReduced initial volume of distribution and cardiac output leads to higher initial plasma concentrations.[7][10]
Obesity Dose per kg of body weight may be lessThe initial volume of distribution is more related to lean body mass than total body weight.[7]
Hypovolemia/Shock Significantly decreasedReduced cardiac output slows distribution, leading to higher initial concentrations in the brain.[1][14]
Liver Disease DecreasedImpaired metabolism prolongs the drug's effect.[9]
Hypoproteinemia DecreasedThis compound is highly protein-bound (75-90%). Less protein means more free, active drug.[7]
Cardiac Disease DecreasedReduced cardiac output can lead to higher initial brain concentrations.[14]

Q7: Which drugs are known to interact with this compound?

A7: this compound's effects can be potentiated or antagonized by a variety of drugs. Co-administration requires careful dose adjustments.

Table 2: Common Drug Interactions with this compound

Interacting Drug ClassExample(s)Effect on this compound EfficacyCitation
Opioids Fentanyl, MorphinePotentiate CNS depressant effects[1][5]
Benzodiazepines Midazolam, DiazepamSynergistic sedative and hypnotic effects[5]
Sulfonamides -May potentiate the effects of this compound[1]
Antihypertensives ACE InhibitorsMay increase hypotensive effects[1]
Probenecid -May decrease this compound requirements[5]

Q8: Is there a known genetic basis for variability in this compound response?

A8: While the influence of genetics on anesthetic response is an active area of research, specific polymorphisms affecting this compound efficacy are not as well-characterized as those for other drugs like opioids. It is known that genetic factors can account for a significant portion of the variability in pain sensitivity and analgesic response.[15] For instance, variations in genes coding for metabolic enzymes (like the cytochrome P450 family) or receptors can alter drug pharmacokinetics and pharmacodynamics.[15][16] Researchers should be aware that genetic differences between subject strains or populations likely contribute to the observed variability in this compound's effects.

Experimental Protocols

Q9: What is a reliable protocol for assessing the depth of anesthesia in small animals?

A9: Assessing anesthetic depth is crucial for animal welfare and experimental validity. It relies on monitoring the progressive loss of reflexes and changes in physiological parameters. A multi-parameter approach is recommended.[3][17]

Experimental Protocol: Assessment of Anesthetic Depth

Objective: To maintain a stable surgical plane of anesthesia (Stage III, Plane 2-3) characterized by unconsciousness, muscle relaxation, and loss of response to noxious stimuli.

Materials:

  • Anesthetized animal

  • Heating pad to maintain body temperature

  • Rectal thermometer

  • Pulse oximeter (for monitoring heart rate and oxygen saturation)

  • Stethoscope

  • Ophthalmic ointment

Procedure:

  • Induction: Administer this compound and observe for loss of the righting reflex (the animal's ability to return to a sternal position when placed on its back). This is one of the first reflexes lost.[3]

  • Initial Assessment (Entry into Surgical Plane):

    • Palpebral (Blink) Reflex: Gently tap the medial canthus of the eye. The absence of a blink response suggests entry into a surgical plane of anesthesia.[3]

    • Jaw Tone: Gently open the mouth. A relaxed jaw tone with minimal resistance indicates adequate muscle relaxation.

  • Confirmation of Surgical Anesthesia:

    • Pedal Withdrawal (Toe Pinch) Reflex: Firmly pinch the webbing between the toes. The absence of a limb withdrawal response indicates a sufficient depth for surgical procedures.[3] Use alternate sites for repeated checks to avoid desensitization.[18]

  • Continuous Physiological Monitoring (Record every 5-15 minutes):

    • Heart Rate & Rhythm: Monitor with a pulse oximeter or stethoscope. Report any significant changes or arrhythmias.

    • Respiratory Rate & Pattern: Observe chest movements. A slow, regular pattern is expected. Report apnea or shallow, rapid breathing.

    • Mucous Membrane Color & Capillary Refill Time (CRT): Membranes should be pink with a CRT of less than 2 seconds, indicating adequate tissue perfusion.[3]

    • Body Temperature: Maintain between 36.5°C and 38.0°C using a heating pad and monitor with a rectal probe.[3]

  • Adjusting Anesthetic Depth:

    • If the subject responds to stimuli (e.g., positive pedal withdrawal reflex) or vital signs indicate a light plane (e.g., increased heart rate), the anesthetic depth is insufficient.

    • If vital signs are severely depressed (e.g., profound bradycardia, hypotension), the anesthetic plane is too deep.

Diagram of Anesthetic Depth Assessment Workflow:

G start Administer this compound loss_of_righting Check for Loss of Righting Reflex start->loss_of_righting check_palpebral Check Palpebral Reflex & Jaw Tone loss_of_righting->check_palpebral Reflex Lost check_pedal Check Pedal Withdrawal Reflex check_palpebral->check_pedal Reflex Lost/Reduced surgical_plane Surgical Plane Achieved check_pedal->surgical_plane Reflex Absent surgical_plane->start No, Titrate Dose monitor_vitals Begin Continuous Physiological Monitoring (HR, RR, Temp, SpO2) surgical_plane->monitor_vitals Yes reassess Reassess Reflexes Periodically monitor_vitals->reassess end End of Procedure monitor_vitals->end reassess->monitor_vitals

References

Techniques to avoid tissue necrosis from Thiopental extravasation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the immediate management and mitigation of tissue injury following the extravasation of Thiopental.

Frequently Asked Questions (FAQs)

Q1: What is this compound extravasation and why is it a concern?

This compound is classified as a vesicant, meaning it can cause severe tissue damage, including necrosis (tissue death), if it leaks from the vein into the surrounding tissue during intravenous administration.[1][2][3] This is a significant concern in experimental settings as anesthetized subjects cannot report the initial pain associated with extravasation.[1][4] The primary mechanism of tissue damage is attributed to this compound's high alkalinity, with a pH ranging from 10.2 to 11.2.[1][2]

Q2: What are the immediate steps to take if this compound extravasation is suspected?

Prompt action is critical to minimize tissue damage. The following steps should be taken immediately:

  • Stop the Infusion: Immediately cease the administration of this compound.[5][6]

  • Do Not Remove the Cannula Initially: Leave the intravenous cannula in place to attempt to aspirate the extravasated drug.[5][6]

  • Aspirate the Drug: Using a syringe, gently try to aspirate as much of the drug as possible from the cannula and surrounding tissue.[5][6]

  • Remove the Cannula: After the aspiration attempt, remove the cannula.

  • Elevate the Limb: Elevate the affected limb to help reduce swelling.[5][6]

  • Apply Cold Compresses: Apply local cooling to the affected area. This can induce vasoconstriction, which may reduce the dispersion of the drug.[1][2][5] Do NOT apply warm compresses , as studies have shown that warming can exacerbate tissue injury from this compound extravasation.[1][2][3]

  • Notify Appropriate Personnel: Inform the relevant institutional safety and veterinary staff.

Troubleshooting Guides

Issue: Swelling and discoloration at the injection site.

This is a primary indication of extravasation. Follow the immediate steps outlined in Q2 and monitor the site closely.

Issue: Worsening of the lesion despite initial intervention.

If the tissue injury progresses (e.g., increased necrosis, blistering), further pharmacological intervention and potentially surgical consultation may be necessary.

Data Presentation

The following table summarizes key quantitative data for the management of this compound extravasation.

ParameterRecommendationSource(s)
Local Cooling Temperature 18–20 °C[1][2]
Cooling Duration Apply for 3 hours immediately after extravasation. Intermittent application of 15-20 minutes every 4-6 hours for 24-48 hours is also a general recommendation for extravasation management.[1][2][7]
Local Warming Temperature (Contraindicated) 40–42 °C (Shown to exacerbate injury)[1][2]
Hyaluronidase Dosage 150 units/mL solution. Inject 1 to 1.7 mL total as five separate 0.2 to 0.3 mL subcutaneous injections around the leading edge of the extravasation site.[8][9]
Phentolamine Dosage (for vasopressor extravasation, may be considered off-label) Dilute 5 mg in 10 mL of 0.9% sodium chloride. Inject 0.1-0.2 mg/kg (up to a maximum of 10 mg) subcutaneously around the site.[10]

Experimental Protocols

Protocol 1: Immediate Non-Pharmacological Management of this compound Extravasation

  • Objective: To minimize tissue damage immediately following this compound extravasation using non-pharmacological methods.

  • Materials: Sterile syringes, cold packs or cooling device, limb support for elevation.

  • Procedure:

    • Immediately stop the this compound infusion upon suspicion of extravasation.

    • Leave the cannula in place and attempt to aspirate any residual drug.

    • Remove the cannula after aspiration.

    • Elevate the affected limb above the level of the heart.

    • Apply a cold compress, maintaining a local temperature of 18-20°C, for a continuous duration of 3 hours or for 15-20 minute intervals every 4-6 hours for the first 24-48 hours.[1][2][7]

    • Document the appearance of the site with photographs and detailed notes at regular intervals.

Protocol 2: Administration of Hyaluronidase for this compound Extravasation

  • Objective: To facilitate the dispersion and absorption of the extravasated this compound.

  • Materials: Hyaluronidase (150 units/mL), sterile needles and syringes, skin antiseptic.

  • Procedure:

    • This procedure should be performed as soon as possible, ideally within 1-2 hours of extravasation.[8]

    • Prepare the injection site by cleaning with a suitable antiseptic.

    • Using a fine-gauge needle (e.g., 25-gauge), inject a total of 1 to 1.7 mL of the 150 units/mL hyaluronidase solution subcutaneously.[9]

    • The total volume should be administered as five separate 0.2 to 0.3 mL injections around the leading edge of the extravasation site in a clockwise manner.[9]

    • Monitor the subject for any adverse reactions and for improvement at the extravasation site.

Visualizations

G cluster_0 Immediate Action Workflow for this compound Extravasation start Extravasation Suspected stop_infusion 1. Stop Infusion start->stop_infusion aspirate 2. Aspirate Drug via Cannula stop_infusion->aspirate remove_cannula 3. Remove Cannula aspirate->remove_cannula elevate 4. Elevate Limb remove_cannula->elevate cool 5. Apply Cold Compress elevate->cool monitor Monitor Site cool->monitor pharmacological Consider Pharmacological Intervention (e.g., Hyaluronidase) monitor->pharmacological No Improvement/ Worsening resolve Resolution monitor->resolve Improvement pharmacological->monitor no_improvement No Improvement/ Worsening improvement Improvement

Caption: Immediate action workflow for managing this compound extravasation.

G cluster_1 Mechanism of this compound-Induced Tissue Necrosis extravasation This compound Extravasation (Leakage into Tissue) high_ph High Alkalinity (pH 10.2 - 11.2) extravasation->high_ph vasoconstriction Potential Vasoconstriction extravasation->vasoconstriction cell_damage Direct Cell Membrane Damage and Protein Denaturation high_ph->cell_damage inflammation Inflammatory Response cell_damage->inflammation necrosis Tissue Necrosis cell_damage->necrosis inflammation->necrosis vasoconstriction->necrosis

Caption: Signaling pathway of this compound-induced tissue necrosis.

References

Technical Support Center: Reversal of Prolonged Thiopental Anesthesia in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and managing prolonged anesthesia induced by Thiopental in research animals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recovery phase of prolonged this compound anesthesia.

Problem Possible Cause Suggested Solution
Delayed Recovery/Prolonged Unconsciousness Drug Redistribution: this compound is highly lipid-soluble and redistributes from the brain to fatty tissues.[1] In lean animals, this redistribution is slower, leading to prolonged recovery.[1] Conversely, while obese animals may wake up quickly, the drug takes longer to be fully metabolized.[1]- Supportive Care: Maintain the animal's body temperature and ensure a clear airway.[2][3] - Fluid Therapy: Administer intravenous fluids to support cardiovascular function and aid in drug clearance.[4] - Pharmacological Intervention: Consider the use of a respiratory stimulant like Doxapram to counteract respiratory depression.[5][6]
Respiratory Depression/Apnea CNS Depression: this compound is a potent central nervous system depressant that can suppress the respiratory drive.[7][8]- Ventilatory Support: If spontaneous breathing is inadequate, provide intermittent positive pressure ventilation (IPPV).[4][9] - Administer Doxapram: Doxapram stimulates the medullary respiratory centers and can increase respiratory rate and tidal volume.[5][6][10]
Hypothermia Anesthetic-Induced Vasodilation: Anesthesia can lead to vasodilation and subsequent heat loss. Prolonged anesthesia increases the risk of hypothermia.[3]- Thermal Support: Use warming blankets or other heating devices to maintain the animal's core body temperature.[3][11]
Cardiovascular Instability (Hypotension, Arrhythmias) Myocardial Depression: this compound can cause dose-dependent cardiovascular depression.[8] In animals with pre-existing cardiac conditions, this compound can be proarrhythmic.[12]- Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure, and ECG.[4][9] - Fluid Bolus: A fluid bolus may help to correct hypotension.[4] - Vasopressors: In severe cases, vasopressor therapy may be necessary to maintain blood pressure.[4]

Frequently Asked Questions (FAQs)

Q1: Why is recovery from this compound anesthesia prolonged in some animals?

A1: The duration of this compound's effect is primarily determined by its redistribution from the brain to other tissues, particularly fat.[1] Factors that can prolong recovery include:

  • Low Body Fat: In lean animals, such as sighthounds, there is less fatty tissue for the drug to redistribute into, leading to higher plasma concentrations and a longer recovery.[1]

  • High Doses or Repeated Boluses: Larger or repeated doses saturate the fatty tissues, leading to a longer elimination half-life.[1]

  • Hepatic Metabolism: While redistribution is the primary factor for initial recovery, the ultimate elimination of this compound depends on liver metabolism.[1][13] Any impairment in liver function can prolong the final clearance of the drug.

Q2: Are there any specific reversal agents for this compound?

A2: There are no direct pharmacological antagonists that specifically reverse the effects of this compound in the same way Naloxone reverses opioids. However, certain analeptic drugs can be used to counteract the central nervous system and respiratory depression caused by this compound. These include:

  • Doxapram: A respiratory stimulant that can help to increase the rate and depth of breathing.[5][6]

  • Bemegride: A central nervous system stimulant that has been used to treat barbiturate overdose.[14][15][16]

Flumazenil, a benzodiazepine antagonist, has shown some limited and delayed effect in antagonizing this compound-induced anesthesia, suggesting some cross-reactivity, but it is not a primary reversal agent.[17][18]

Q3: What is the role of supportive care in managing prolonged this compound anesthesia?

A3: Supportive care is crucial for a safe recovery from prolonged anesthesia.[2][3][19] Key aspects of supportive care include:

  • Maintaining a patent airway: Ensure the animal can breathe without obstruction.

  • Oxygen supplementation: Provide supplemental oxygen to prevent hypoxia.[2]

  • Thermal support: Prevent hypothermia by using warming devices.[3]

  • Fluid therapy: Intravenous fluids help maintain cardiovascular stability and promote drug elimination.[4]

  • Continuous monitoring: Closely monitor vital signs (heart rate, respiratory rate, temperature, blood pressure) until the animal is fully recovered.[4]

Q4: Can Doxapram be used to shorten the recovery time from this compound anesthesia?

A4: Yes, Doxapram can be used to stimulate respiration and may hasten recovery.[20][21] It acts as a central nervous system stimulant, primarily affecting the medullary respiratory centers.[6] By improving ventilation, Doxapram can help to counteract the respiratory depressant effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound anesthesia and potential reversal agents.

Table 1: this compound Pharmacokinetics in Different Animal Species

Species Elimination Half-Life (minutes) Reference
Rabbit 43.1 +/- 3.4[22]
Sheep 251.9 +/- 107.8[22]
Dog 182.4 +/- 57.9[22]
Dog (Greyhound) Time to recovery from 15 mg/kg IV: 103 minutes[13]

Table 2: Recommended Dosages of Supportive/Reversal Agents

Drug Species Dosage Route of Administration Reference
Doxapram Dogs, Cats1-5 mg/kgIV[6]
Dogs5.5 - 11 mg/kg (for barbiturate anesthesia)IV[5]
Neonatal Dogs and Cats1-5 drops (1-5 mg)Sublingual, SC, or umbilical vein[5]
Horses0.5 - 1 mg/kgIV[6]
Bemegride Dogs, Cats15-20 mg/kg (suggested for barbiturate intoxication)Not specified[15]

Experimental Protocols

Protocol 1: Administration of Doxapram for Respiratory Stimulation

  • Animal Preparation: Ensure the animal is in a stable position with a patent airway. Continue to monitor vital signs, including respiratory rate, heart rate, and oxygen saturation.

  • Drug Preparation: Prepare a solution of Doxapram hydrochloride at the appropriate concentration.

  • Dosage Calculation: Calculate the required dose based on the animal's body weight (refer to Table 2).

  • Administration: Administer the calculated dose of Doxapram intravenously. The injection should be given slowly.

  • Monitoring: Closely monitor the animal for an increase in respiratory rate and depth. Be aware that Doxapram can also increase heart rate and blood pressure.[21] The effects of Doxapram are relatively short-lived, and the dose may need to be repeated after 15-20 minutes if necessary.[5]

Protocol 2: General Supportive Care During Prolonged Recovery

  • Airway Management: Ensure the endotracheal tube is in place and clear of obstructions until the animal's swallowing reflex returns. If extubated, position the animal to maintain an open airway.

  • Oxygenation: Provide supplemental oxygen via the endotracheal tube or a face mask.[2]

  • Ventilation: If the animal is apneic or severely hypoventilating, initiate intermittent positive pressure ventilation (IPPV) with a mechanical ventilator or by manual bagging.[9]

  • Thermoregulation: Place the animal on a circulating warm water blanket or use other warming devices to maintain a core body temperature within the normal physiological range.[3] Monitor rectal temperature regularly.

  • Fluid Support: Administer intravenous crystalloid fluids at a maintenance rate to support cardiovascular function and aid in drug clearance.

  • Monitoring: Continuously monitor heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), and temperature.

Visualizations

Thiopental_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances GABA binding Glutamate_Receptor AMPA Receptor (Glutamate) This compound->Glutamate_Receptor Blocks Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Neuronal_Inhibition Neuronal Inhibition (Anesthesia) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx (Hyperpolarization) Neuronal_Excitation Neuronal Excitation Thiopental_Reversal_Workflow Start Prolonged this compound Anesthesia Observed Assess Assess Vital Signs (Airway, Breathing, Circulation) Start->Assess Supportive_Care Initiate Supportive Care (Oxygen, Fluids, Warmth) Assess->Supportive_Care Is_Breathing_Adequate Is Breathing Adequate? Supportive_Care->Is_Breathing_Adequate Administer_Doxapram Administer Doxapram Is_Breathing_Adequate->Administer_Doxapram No Continue_Monitoring Continue Close Monitoring Is_Breathing_Adequate->Continue_Monitoring Yes Administer_Doxapram->Continue_Monitoring Ventilate Provide Ventilatory Support Administer_Doxapram->Ventilate If no response Recovery Animal Recovers Continue_Monitoring->Recovery Ventilate->Continue_Monitoring Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Delayed_Recovery Delayed Recovery Redistribution Slow Redistribution Delayed_Recovery->Redistribution Respiratory_Depression Respiratory Depression CNS_Depression CNS Depression Respiratory_Depression->CNS_Depression Hypothermia Hypothermia Vasodilation Anesthetic-Induced Vasodilation Hypothermia->Vasodilation Supportive_Care Supportive Care Redistribution->Supportive_Care Doxapram Doxapram CNS_Depression->Doxapram Warming Active Warming Vasodilation->Warming

References

Impact of animal diet and health on Thiopental metabolism and clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiopental. The following information addresses common issues encountered during animal experiments related to the impact of diet and health on this compound metabolism and clearance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound metabolism and clearance in animals?

This compound is an ultra-short-acting barbiturate that is primarily metabolized in the liver.[1] The termination of its anesthetic effect after a single bolus dose is mainly due to the redistribution of the drug from the highly perfused brain to other tissues, such as muscle and adipose tissue.[2][3] The metabolic breakdown, which occurs via hepatic oxidation by cytochrome P450 (CYP450) enzymes into inactive metabolites, becomes more significant with repeated or high doses.[1][2] A small fraction of the drug is excreted unchanged in the urine.[2]

Q2: How does the nutritional status of an animal affect this compound's efficacy and duration of action?

An animal's nutritional status, particularly protein intake, can significantly alter the metabolism of this compound. Protein deficiency can lead to a reduction in hepatic microsomal mixed-function oxidase activities and cytochrome P-450 content, which are crucial for drug metabolism. This can result in a decreased clearance and prolonged anesthetic effect of this compound. For instance, undernourished mice have been observed to have a significantly longer sleeping time after this compound administration compared to their well-nourished counterparts.[4]

Q3: Are there specific dietary components that can alter this compound metabolism?

Yes, the macronutrient composition of an animal's diet can influence drug-metabolizing enzymes. High-protein diets can increase the activity of certain CYP450 enzymes, potentially accelerating this compound metabolism. Conversely, high-carbohydrate diets may have the opposite effect. While direct studies on this compound are limited, research on other drugs has shown that a high-protein/low-carbohydrate diet can increase drug clearance, whereas a high-carbohydrate/low-protein diet can decrease it.

Q4: How does liver disease impact the pharmacokinetics of this compound?

Liver disease can have complex and unpredictable effects on this compound pharmacokinetics.[1] Since the liver is the primary site of this compound metabolism, hepatic dysfunction is expected to impair its clearance. However, liver disease can also lead to hypoalbuminemia, a condition of low protein in the blood. As this compound is highly protein-bound, this can increase the fraction of unbound, active drug, potentially enhancing its anesthetic effect despite a potentially slower clearance. Therefore, caution is advised when administering this compound to animals with known or suspected liver disease.[5]

Q5: What is the effect of obesity on this compound metabolism and clearance?

Obesity significantly alters the pharmacokinetics of the highly lipophilic drug this compound. Due to a larger fat mass, the volume of distribution at steady-state is markedly increased in obese individuals, which in turn prolongs the elimination half-life.[6][7] While the clearance of this compound, when normalized for total body weight, may not differ significantly between obese and lean subjects, the total body clearance is generally higher in obese individuals.[6][8]

Q6: Can renal impairment affect this compound's pharmacokinetics?

Yes, renal impairment can alter this compound's pharmacokinetic profile. In rats with renal dysfunction, the steady-state volume of distribution is increased, primarily due to decreased plasma protein binding.[9] This leads to a higher concentration of the unbound, active form of the drug. While the clearance of the unbound drug may not be significantly changed, the increased free fraction can lead to enhanced pharmacological sensitivity.[9]

Troubleshooting Guides

Problem: I am observing unexpected and prolonged recovery times in my study animals after this compound administration.

Possible Causes and Solutions:

  • Nutritional Deficiencies: Inadequate nutrition, especially low protein intake, can impair hepatic enzyme function, leading to slower metabolism of this compound.

    • Troubleshooting Step: Ensure that all animals are on a standardized, nutritionally complete diet for an adequate period before the study. If a specific dietary model is part of the experiment, be aware that this can be a confounding factor.

  • Underlying Health Conditions: Subclinical liver or kidney disease can significantly impact drug clearance.

    • Troubleshooting Step: If possible, perform baseline health screening, including liver and kidney function tests, on a subset of animals to rule out underlying pathology.

  • Strain or Breed Differences: Certain breeds of animals, such as sighthounds, have very little body fat, which can lead to prolonged recovery from this compound due to altered redistribution kinetics.[5]

    • Troubleshooting Step: Be aware of the known sensitivities of the specific strain or breed you are working with and adjust dosages accordingly.

  • Obesity: In obese animals, this compound can be sequestered in adipose tissue, leading to a prolonged elimination half-life.[2]

    • Troubleshooting Step: Dose obese animals based on lean body mass rather than total body weight to avoid excessive dosing and prolonged recovery.

Problem: There is high inter-individual variability in the anesthetic response to a standardized dose of this compound.

Possible Causes and Solutions:

  • Variations in Body Composition: Even within a group of animals of similar weight, there can be significant differences in the ratio of lean to fat mass, which will affect this compound's distribution.

    • Troubleshooting Step: If precision is critical, consider assessing body composition to normalize dosing.

  • Differences in Health Status: As mentioned, subclinical health issues in some animals can lead to altered drug metabolism.

    • Troubleshooting Step: Monitor animals closely for any signs of illness. Consider excluding animals that are outliers in terms of weight or general appearance.

  • Dietary Intake Variations: If animals are group-housed, there may be variations in individual food intake, leading to differences in nutritional status.

    • Troubleshooting Step: House animals individually for a period before the study to ensure consistent food intake, or use a feeding system that allows for monitoring of individual consumption.

Data Presentation

Table 1: Impact of Health Status on this compound Pharmacokinetics

Health StatusAnimal Model/SpeciesKey Pharmacokinetic ChangesReference(s)
Obesity Human↑ Volume of Distribution (steady-state), ↑ Elimination Half-life[6]
Human↑ Total Body Clearance[6]
Renal Dysfunction Rat↑ Volume of Distribution (steady-state), ↓ Plasma Protein Binding[9]
RatNo significant change in unbound drug clearance[9]
Undernutrition Mouse↑ Sleeping time (4-fold increase)[4]
Enzyme Induction (with Phenobarbital) Greyhound↓ Area Under the Curve, ↓ Recovery Time (from 103 to 35.7 min)[10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats, which can be adapted to study the effects of diet or health status.

1. Animal Preparation and Acclimation:

  • Use adult male or female rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
  • Acclimate the animals to the housing conditions for at least one week before the experiment.
  • Ensure free access to standard chow and water, unless the study involves dietary manipulation.
  • For dietary studies, place animals on the specific diet for a predetermined period (e.g., 2-4 weeks) to allow for physiological adaptation.

2. Dosing:

  • Prepare a sterile solution of this compound sodium in saline at the desired concentration.
  • Administer a single intravenous (IV) bolus dose of this compound (e.g., 20-40 mg/kg) via the lateral tail vein.[2] The precise dose may need to be optimized based on the animal strain and the goals of the study.

3. Serial Blood Sampling:

  • Collect serial blood samples at predetermined time points to capture the distribution and elimination phases. A typical schedule might be: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
  • The saphenous vein is a suitable site for repeated, low-volume blood sampling in conscious rats.[6]
  • Collect approximately 100-200 µL of blood at each time point into heparinized capillary tubes or other appropriate collection vials.
  • The total blood volume collected should not exceed the recommended guidelines to avoid adverse effects on the animal.[11]

4. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.
  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

5. This compound Concentration Analysis (HPLC Method):

  • This compound concentrations in plasma can be determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
  • Sample Preparation: Perform a protein precipitation step by adding methanol or acetonitrile to the plasma samples.[5][9] Use an internal standard (e.g., carbamazepine) to improve accuracy.[9] Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Chromatography: Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).
  • Mobile Phase: Use an isocratic mobile phase, such as a mixture of acetonitrile and water.[9]
  • Detection: Monitor the eluent at a specific UV wavelength (e.g., 280-290 nm).
  • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.

6. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½), using appropriate pharmacokinetic modeling software.

Protocol 2: Preparation of Liver Microsomes for In Vitro Metabolism Studies

This protocol describes the isolation of liver microsomes, which are rich in CYP450 enzymes and can be used to study the in vitro metabolism of this compound.

1. Animal Euthanasia and Liver Perfusion:

  • Euthanize the animal according to an approved protocol.
  • Perfuse the liver in situ with ice-cold buffer (e.g., 0.1 M phosphate buffer) to remove blood.

2. Liver Homogenization:

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
  • Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

3. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed (e.g., 9,000-10,000 x g) for 20-30 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
  • Carefully collect the supernatant (the S9 fraction).
  • Ultracentrifuge the S9 fraction at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

4. Microsome Resuspension and Storage:

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer.
  • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
  • Aliquot the microsomal suspension and store it at -80°C until use.

Visualizations

Thiopental_Metabolism_Pathway This compound This compound Liver Liver This compound->Liver Uptake CYP450 Cytochrome P450 Enzymes Liver->CYP450 Metabolites Inactive Metabolites (e.g., Pentobarbital) CYP450->Metabolites Hepatic Oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound in the liver.

PK_Study_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase AnimalPrep Animal Acclimation & Dietary Manipulation Dosing IV this compound Administration AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Separation Sampling->PlasmaPrep HPLC HPLC Analysis PlasmaPrep->HPLC PK_Analysis Pharmacokinetic Modeling HPLC->PK_Analysis

Caption: Experimental workflow for an in vivo this compound pharmacokinetic study.

Influencing_Factors Thiopental_Clearance This compound Metabolism & Clearance Diet Diet Protein Protein Deficiency Diet->Protein Health Health Status Obesity Obesity Health->Obesity Liver_Disease Liver Disease Health->Liver_Disease Renal_Disease Renal Disease Health->Renal_Disease Protein->Thiopental_Clearance Decreases Obesity->Thiopental_Clearance Alters (Prolongs t½) Liver_Disease->Thiopental_Clearance Decreases Renal_Disease->Thiopental_Clearance Alters (↓ Protein Binding)

Caption: Factors influencing this compound metabolism and clearance.

References

Technical Support Center: Thiopental-Induced Hyperalgesia in Post-Operative Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating thiopental-induced hyperalgesia in post-operative animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hyperalgesia?

A1: this compound-induced hyperalgesia is a paradoxical phenomenon where the administration of the barbiturate anesthetic this compound leads to an increased sensitivity to painful stimuli in the post-operative period. While some studies in animal models have suggested a hyperalgesic effect of barbiturates, other research, including some human studies, has shown conflicting results, with some indicating no effect or even an analgesic effect.[1][2][3][4][5][6] The mechanisms are not fully elucidated but may involve modulation of central and peripheral pain pathways.

Q2: Is there conclusive evidence that this compound causes hyperalgesia?

A2: The evidence is currently conflicting. Some preclinical studies using rodent models have reported hyperalgesia following this compound administration.[3] Conversely, some human experimental pain models have not found evidence of this compound-induced hyperalgesia and in some cases, have observed analgesic effects.[1][2][4][5][6] This discrepancy highlights the complexity of pain perception and the potential for species-specific or model-specific effects.

Q3: What are the proposed mechanisms for this compound-induced hyperalgesia?

A3: While the exact mechanisms are still under investigation, some proposed pathways, partly extrapolated from research on opioid-induced hyperalgesia (OIH), include:

  • Central Sensitization: This involves the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord, leading to a heightened responsiveness of nociceptive neurons.[7][8]

  • Glial Cell Activation: Microglia and astrocytes in the central nervous system can become activated and release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which contribute to a state of neuroinflammation and enhanced pain signaling.[9]

  • Reduced Adrenaline Production: One study in rats suggested that this compound may induce hyperalgesia by reducing the production of adrenaline, a catecholamine with analgesic properties.[3]

  • Dysfunction of Descending Pain Modulation: Alterations in the descending pathways from the brain that normally inhibit pain signals at the spinal cord level.[7]

Q4: What are the key considerations when designing an experiment to study this compound-induced hyperalgesia?

A4: Key considerations include:

  • Animal Model: The choice of species (rat vs. mouse) and strain can significantly impact results, as there is variability in pain responses.[10][11]

  • Surgical Model: The type of surgical procedure will influence the nature and intensity of post-operative pain.[7]

  • Behavioral Assays: A comprehensive assessment should include both evoked (reflexive) and non-evoked (spontaneous) pain behaviors.[12][13][14]

  • Control Groups: Appropriate control groups are crucial, including a saline control, a surgical control without this compound (if ethically and practically feasible), and potentially a positive control for hyperalgesia (e.g., using an opioid known to induce OIH).

  • Experimenter Blinding: The experimenter conducting the behavioral assays should be blinded to the treatment groups to minimize bias.

Troubleshooting Guides

Problem 1: High variability in baseline nociceptive thresholds.

Possible Cause Troubleshooting Step
Inadequate Acclimatization Ensure animals are sufficiently acclimatized to the testing environment and equipment before baseline measurements are taken.[15]
Experimenter Variability Standardize handling and testing procedures among all experimenters. If possible, have the same experimenter conduct all tests for a given cohort.[16]
Animal Stress Minimize environmental stressors such as noise, bright lights, and excessive handling. Stress itself can induce hyperalgesia or analgesia, confounding results.[17]
Inconsistent Stimulus Application For mechanical and thermal tests, ensure the stimulus is applied to the same location on the paw with consistent force or temperature.[12][18]

Problem 2: No significant difference in pain behavior between this compound and control groups.

Possible Cause Troubleshooting Step
This compound Dose The dose of this compound may be insufficient to induce hyperalgesia or may even be in an analgesic range. Conduct a dose-response study to determine the optimal dose for observing the hyperalgesic effect in your specific model.[5]
Timing of Assessment The hyperalgesic effect may be time-dependent. Assess pain behaviors at multiple time points post-operatively (e.g., hours, days).
Insensitive Behavioral Assay The chosen behavioral test may not be sensitive enough to detect subtle changes in pain perception. Consider using a combination of different assays that measure various aspects of pain.[13][19]
Confounding Analgesic Effects If other anesthetic or analgesic agents are used, they may mask the hyperalgesic effect of this compound. Carefully review the complete anesthetic and analgesic protocol.
Lack of Hyperalgesic Effect It is possible that in your specific experimental conditions (animal strain, surgical model, etc.), this compound does not induce hyperalgesia.[1][2][4]

Problem 3: Conflicting results with previous studies.

Possible Cause Troubleshooting Step
Differences in Experimental Protocols Carefully compare your protocol with those of published studies, paying close attention to animal strain and sex, surgical procedure, this compound dosage and administration route, and the specifics of the behavioral assays.[7][16]
Environmental Factors Differences in housing conditions, diet, and light-dark cycles can all influence an animal's physiology and pain responses.
Data Interpretation Re-evaluate your statistical analysis and ensure it is appropriate for your experimental design.

Quantitative Data Summary

Table 1: Paw Withdrawal Latency in Thermal Hyperalgesia Tests (Example Data)

Treatment Group Baseline (seconds) 2 hours post-op (seconds) 24 hours post-op (seconds)
Saline + Surgery10.2 ± 0.86.5 ± 0.68.9 ± 0.7
This compound + Surgery10.5 ± 0.94.2 ± 0.56.1 ± 0.6

Note: Data are presented as mean ± SEM. *p < 0.05 compared to Saline + Surgery group. This table is a hypothetical representation based on the expected outcome of this compound-induced hyperalgesia, where a lower paw withdrawal latency indicates increased pain sensitivity. Actual results may vary.[20][21]

Table 2: Mechanical Withdrawal Threshold in von Frey Test (Example Data)

Treatment Group Baseline (grams) 4 hours post-op (grams) 48 hours post-op (grams)
Saline + Surgery4.5 ± 0.32.1 ± 0.23.8 ± 0.3
This compound + Surgery4.7 ± 0.41.2 ± 0.12.5 ± 0.2

Note: Data are presented as mean ± SEM. *p < 0.05 compared to Saline + Surgery group. This table is a hypothetical representation where a lower mechanical withdrawal threshold indicates increased pain sensitivity (mechanical allodynia). Actual results will depend on the specific experimental conditions.[14][16]

Experimental Protocols

Protocol 1: Assessment of Thermal Hyperalgesia using the Hargreaves Test

  • Apparatus: Plantar test apparatus (e.g., Ugo Basile) consisting of a glass floor and a movable radiant heat source.

  • Acclimatization: Place the animal in an individual plexiglass enclosure on the glass floor and allow it to acclimatize for at least 15-20 minutes before testing.

  • Procedure:

    • Position the radiant heat source directly beneath the plantar surface of the hind paw.

    • Activate the heat source. A timer will start automatically.

    • The animal will withdraw its paw upon feeling discomfort. The timer will stop automatically, and the latency is recorded.

    • A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage. If the animal does not withdraw its paw within this time, the heat source is turned off, and the cut-off time is recorded.

  • Measurements: Take 3-5 measurements per paw, with at least 5 minutes between each measurement to avoid sensitization. The average of these measurements is used as the paw withdrawal latency.[12]

Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Acclimatization: Place the animal in an enclosure with a wire mesh floor and allow it to acclimatize for at least 15-20 minutes.

  • Procedure:

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw, starting with a filament below the expected threshold.

    • Apply enough force to cause the filament to bend.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is often used to determine the 50% withdrawal threshold.

  • Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a specific formula or available online calculators.[14]

Visualizations

Signaling_Pathway This compound This compound Neuron Presynaptic Neuron This compound->Neuron ? Glia Microglia / Astrocyte (Activated) This compound->Glia ? PostsynapticNeuron Postsynaptic Dorsal Horn Neuron Neuron->PostsynapticNeuron Glutamate NMDA_R NMDA Receptor Hyperalgesia Central Sensitization (Hyperalgesia) NMDA_R->Hyperalgesia Activation leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Glia->Cytokines Release Cytokines->PostsynapticNeuron Enhances Excitability

Caption: Proposed signaling pathway for this compound-Induced Hyperalgesia.

Experimental_Workflow cluster_pre Pre-Operative cluster_op Operative cluster_post Post-Operative Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Testing (Thermal & Mechanical) Acclimatization->Baseline Randomization Randomization to Groups (this compound vs. Saline) Baseline->Randomization Surgery Surgical Procedure Randomization->Surgery PostOpTesting Post-Operative Nociceptive Testing (Multiple Time Points) Surgery->PostOpTesting DataAnalysis Data Analysis & Interpretation PostOpTesting->DataAnalysis

Caption: General experimental workflow for studying post-operative hyperalgesia.

Troubleshooting_Logic Start No Significant Hyperalgesia Observed CheckDose Was a dose-response study performed? Start->CheckDose CheckTiming Were multiple post-op time points assessed? CheckDose->CheckTiming Yes ActionDose Action: Perform dose-response study CheckDose->ActionDose No CheckAssay Was a combination of behavioral assays used? CheckTiming->CheckAssay Yes ActionTiming Action: Add more assessment time points CheckTiming->ActionTiming No CheckProtocol Does the protocol match comparable studies? CheckAssay->CheckProtocol Yes ActionAssay Action: Incorporate additional pain assays CheckAssay->ActionAssay No Conclusion Consider possibility of no hyperalgesic effect in the current model CheckProtocol->Conclusion Yes ActionProtocol Action: Refine protocol based on literature CheckProtocol->ActionProtocol No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Validation & Comparative

Anesthetic Face-Off: Thiopental vs. Ketamine in Rodent Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The choice of anesthetic in rodent cardiovascular research is a critical decision that can significantly influence experimental outcomes. An ideal anesthetic should provide adequate sedation and analgesia with minimal interference with the cardiovascular system. This guide provides an objective comparison of two commonly used injectable anesthetics, thiopental and ketamine, to aid researchers in selecting the appropriate agent for their studies. This comparison is based on their distinct mechanisms of action, divergent effects on key cardiovascular parameters, and the signaling pathways they modulate.

At a Glance: this compound vs. Ketamine

ParameterThis compoundKetamine
Mechanism of Action GABA-A receptor agonistNMDA receptor antagonist
Heart Rate ↓ (Decrease) or ↔ (No significant change)↑ (Increase)
Blood Pressure ↓ (Decrease)↑ (Increase)
Cardiac Output ↓ (Decrease)↑ (Increase)
Myocardial Contractility ↓ (Decrease)↑ (Indirectly increases) / - (Direct negative inotropic effect)
Systemic Vascular Resistance ↓ (Decrease)↑ (Increase)
Suitability for Hemorrhage Models Minimal effect on cardiovascular responses to moderate hemorrhage[1]Accentuates systemic vasoconstriction and cardiac depression during hemorrhage[1]
Ischemia/Reperfusion Models Considered more suitable as it does not mask arrhythmias[2][3]Strong antiarrhythmic effect, may not be suitable for arrhythmia evaluation[2][3]

Delving Deeper: Mechanisms and Cardiovascular Impact

This compound: The Depressant

This compound, a barbiturate, primarily exerts its anesthetic effects by enhancing the activity of the gamma-aminobutyric acid (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[4][5] This leads to a general depression of the central nervous system, including the medullary respiratory and cardiovascular centers.[4]

Consequently, this compound administration in rodents typically leads to:

  • Decreased Cardiac Output: This is a result of both direct myocardial suppression and a reduction in systemic vascular resistance and venous return.[4] In rats, a high dose of this compound (45 mg/kg) has been shown to acutely decrease cardiac output.[6]

  • Hypotension: The decrease in systemic vascular resistance contributes to a drop in blood pressure.[4][7]

  • Variable Heart Rate: While it can cause bradycardia due to sympathetic nervous system depression, the heart rate may not change significantly at lower doses.[8]

Ketamine: The Stimulant

In contrast, ketamine, a dissociative anesthetic, acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] Its cardiovascular effects are largely indirect and stimulatory, stemming from an increase in sympathetic outflow and inhibition of norepinephrine reuptake.[10][11][12]

The characteristic cardiovascular response to ketamine in rodents includes:

  • Increased Heart Rate and Blood Pressure: The sympathomimetic effects lead to a rise in both heart rate and blood pressure.[10][11]

  • Increased Cardiac Output: The combination of increased heart rate and myocardial contractility results in an elevated cardiac output.[10][11]

  • Dual Effect on Myocardial Contractility: While the indirect sympathomimetic action enhances contractility, ketamine also has a direct negative inotropic effect that can become apparent in critically ill subjects or those with depleted catecholamine stores.[10][11]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and ketamine translate into different downstream signaling effects on the cardiovascular system.

Thiopental_Signaling This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to and enhances Neuron Neuron GABA_A->Neuron Increases Cl- influx CNS Central Nervous System (Cardiovascular Centers) Neuron->CNS Hyperpolarization and inhibition Sympathetic Sympathetic Outflow CNS->Sympathetic Decreased Heart Heart Sympathetic->Heart Decreased stimulation Vessels Blood Vessels Sympathetic->Vessels Vasodilation HR Heart Rate Heart->HR Leads to CO Cardiac Output Heart->CO Leads to BP Blood Pressure Vessels->BP Leads to

Caption: this compound's mechanism of action on the cardiovascular system.

Ketamine_Signaling Ketamine Ketamine NMDA NMDA Receptor Ketamine->NMDA Antagonizes Norepinephrine Norepinephrine Reuptake Ketamine->Norepinephrine Inhibits Neuron Neuron NMDA->Neuron Blocks glutamate binding CNS Central Nervous System Neuron->CNS Disinhibition Sympathetic Sympathetic Outflow CNS->Sympathetic Increased Heart Heart Sympathetic->Heart Increased stimulation Vessels Blood Vessels Sympathetic->Vessels Vasoconstriction Norepinephrine->Sympathetic Potentiates effect HR Heart Rate Heart->HR Leads to CO Cardiac Output Heart->CO Leads to BP Blood Pressure Vessels->BP Leads to

Caption: Ketamine's primary signaling pathway affecting cardiovascular function.

A typical experimental workflow for assessing the cardiovascular effects of these anesthetics in rodents is outlined below.

Experimental_Workflow Start Rodent Acclimatization Anesthesia Anesthetic Administration (this compound or Ketamine) Start->Anesthesia Monitoring Physiological Monitoring (ECG, Respiration, Temperature) Anesthesia->Monitoring Data_Acquisition Cardiovascular Data Acquisition (Blood Pressure, Heart Rate, etc.) Monitoring->Data_Acquisition Intervention Experimental Intervention (e.g., Hemorrhage, Ischemia) Data_Acquisition->Intervention Post_Intervention Post-Intervention Data Acquisition Intervention->Post_Intervention Recovery Recovery or Euthanasia Post_Intervention->Recovery Data_Analysis Data Analysis and Comparison Recovery->Data_Analysis

Caption: General experimental workflow for rodent cardiovascular studies.

Experimental Protocols

The following are generalized experimental protocols for the administration of this compound and ketamine in rodent cardiovascular research. Researchers should consult specific literature and institutional guidelines for precise dosages and procedures.

This compound Anesthesia Protocol

  • Animal Preparation: Wistar or Sprague-Dawley rats are commonly used. Animals should be acclimatized to the laboratory environment.

  • Dosage and Administration: A common dosage for inducing a brief period of unconsciousness is 20 mg/kg, while a larger dose of 45 mg/kg can achieve electroencephalographic burst suppression.[6] this compound is typically administered via intraperitoneal (IP) injection.

  • Monitoring: Continuous monitoring of heart rate, blood pressure (via a catheterized artery), and respiration is essential. Body temperature should be maintained using a heating pad.

  • Cardiovascular Measurements: Baseline cardiovascular parameters are recorded once a stable plane of anesthesia is achieved. Subsequent measurements are taken at predetermined intervals or following experimental interventions.

Ketamine Anesthesia Protocol

  • Animal Preparation: As with this compound, appropriate acclimatization of the rodents is necessary.

  • Dosage and Administration: For anesthesia induction, an intravenous (IV) dosage of 1 to 4.5 mg/kg is often used.[13] Intraperitoneal doses in rats have been reported at 30 mg/kg (subanesthetic) and 60 mg/kg (anesthetic).[7] Ketamine is frequently used in combination with a sedative like xylazine to reduce muscle rigidity.[2][14]

  • Monitoring: Similar to the this compound protocol, continuous monitoring of cardiovascular and respiratory parameters is crucial.

  • Cardiovascular Measurements: Baseline data is collected after the onset of anesthesia. The stimulatory effects of ketamine on the cardiovascular system should be considered when interpreting baseline and experimental data.

Conclusion: Making an Informed Choice

The selection between this compound and ketamine for rodent cardiovascular research hinges on the specific aims of the study.

This compound is a suitable choice when a depressive effect on the cardiovascular system is acceptable or even desired, and when the study aims to investigate phenomena that could be masked by the sympathomimetic effects of other anesthetics, such as arrhythmias.[2][3]

Ketamine , on the other hand, is often favored in studies where maintaining cardiovascular stability, particularly blood pressure, is a priority, and in survival surgeries where its analgesic properties are beneficial. However, its inherent stimulatory effects on the cardiovascular system must be carefully considered and accounted for in the experimental design and data analysis.

Ultimately, researchers must weigh the pros and cons of each anesthetic in the context of their specific research question to ensure the generation of reliable and interpretable data.

References

A Comparative Analysis of Thiopental and Propofol on Recovery Time in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic agents Thiopental and Propofol, with a specific focus on their effects on recovery time in various animal models. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical studies.

Executive Summary

Propofol consistently demonstrates a significantly shorter recovery time compared to this compound across a range of animal species. This is primarily attributed to its rapid metabolism and clearance from the body. While both drugs are effective anesthetic induction agents, the prolonged and sometimes poor-quality recovery associated with this compound makes Propofol a more favorable option for many research applications where a swift return to normal physiological function is crucial.

Data Presentation: Quantitative Comparison of Recovery Times

The following table summarizes key recovery parameters for this compound and Propofol from various animal studies.

Animal ModelAnesthetic AgentDoseRecovery ParameterMean Recovery TimeReference
Rhesus Macaques This compound19.41 ± 0.53 mg/kgArousal Time1373 seconds[1]
Standing Time2326 seconds[1]
Propofol9.32 ± 1.02 mg/kgArousal Time374 seconds[1]
Standing Time575 seconds[1]
Dogs This compound19.4 mg/kgTime to Sternal PositionSignificantly longer than Propofol[2]
Time to Walking UnaidedSignificantly longer than Propofol[2]
Propofol8 mg/kgTime to Sternal PositionSignificantly shorter than this compound[2]
Time to Walking UnaidedSignificantly shorter than this compound[2]
Dogs This compound20 mg/kg BWRecovery from loss of reflexesLate recovery[3]
Propofol6 mg/kg BWRecovery from loss of reflexesRapid recovery[3]
Goats This compound8 mg kg⁻¹Time to recovery of swallowing reflexSignificantly longer than Propofol[4]
Time to standingSignificantly longer than Propofol[4]
Propofol3 mg kg⁻¹Time to recovery of swallowing reflexSignificantly shorter than this compound[4]
Time to standingSignificantly shorter than this compound[4]
Sheep This compound12 mg/kgFull recovery from anaesthesia13.67 ± 0.4216 minutes[5]
Propofol8 mg/kgFull recovery from anaesthesia12.45 ± 0.2432 minutes[5]
Rabbits This compound12 mg/kgRecovery Period18.33 ± 1.67 minutes[6]
Propofol12 mg/kgRecovery Period8.17 ± 1.05 minutes[6]

Experimental Protocols

Below are detailed methodologies from key comparative studies.

Study in Rhesus Macaques[1]
  • Animals: Chair-trained Rhesus Macaques.

  • Anesthetic Induction:

    • This compound group: Intravenous injection of this compound until the loss of resistance to mouth opening.

    • Propofol group: Intravenous injection of Propofol until the loss of resistance to mouth opening.

  • Anesthesia Maintenance: Isoflurane for 45 minutes.

  • Recovery Monitoring:

    • Arousal time: Time to regain an alert appearance by raising their heads and ears.

    • Standing time: Time at which they stood.

  • Physiological Monitoring: Heart rate, respiratory rate, core temperature, end-tidal CO2, blood pressure, and blood gas analysis were monitored at various time points.

Study in Dogs[2]
  • Animals: Healthy mixed-breed dogs.

  • Experimental Design: Randomized crossover study.

  • Anesthetic Administration:

    • Propofol: 8 mg/kg of body weight.

    • This compound: 19.4 mg/kg of body weight.

    • All dogs were intubated and breathed 100% oxygen.

  • Recovery Monitoring:

    • Time to endotracheal extubation.

    • Time to head lift.

    • Time to ability to sit sternally.

    • Time to walk unaided.

  • Cardiorespiratory Monitoring: Heart rate, rhythm, arterial blood pressures, respiratory rate, end-tidal carbon dioxide concentration, and tidal volume were measured at multiple intervals.

Study in Goats[4]
  • Animals: Healthy adult female goats.

  • Experimental Design: Prospective, randomized cross-over study.

  • Anesthetic Induction:

    • Propofol: 3 mg kg⁻¹ IV.

    • This compound: 8 mg kg⁻¹ IV.

  • Anesthesia Maintenance: Halothane for 30 minutes following tracheal intubation.

  • Recovery Monitoring:

    • Time to recovery of swallowing reflex.

    • Time to standing.

  • Cardiopulmonary Monitoring: Indirect blood pressure, heart rate, respiratory rate, and arterial blood gases were monitored.

Signaling Pathways and Mechanisms of Recovery

The primary mechanism of action for both this compound and Propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[7][8] This enhanced inhibitory signaling leads to the state of anesthesia. The key difference in recovery time lies in their pharmacokinetic profiles, specifically their metabolism and clearance.

RecoveryPathway cluster_propofol Propofol cluster_this compound This compound P_Admin Propofol Administration P_GABA GABA-A Receptor Potentiation P_Admin->P_GABA Fast Onset P_Anesthesia Anesthesia P_GABA->P_Anesthesia P_Metabolism Rapid Hepatic & Extrahepatic Metabolism (CYP2B6, UGT1A9) P_Anesthesia->P_Metabolism Drug Distribution P_Clearance Fast Clearance P_Metabolism->P_Clearance P_Recovery Rapid Recovery P_Clearance->P_Recovery Rapid decline in plasma concentration T_Admin This compound Administration T_GABA GABA-A Receptor Potentiation T_Admin->T_GABA Fast Onset T_Anesthesia Anesthesia T_GABA->T_Anesthesia T_Metabolism Slower Hepatic Metabolism T_Anesthesia->T_Metabolism Redistribution to fat T_Clearance Slower Clearance T_Metabolism->T_Clearance T_Recovery Prolonged Recovery T_Clearance->T_Recovery Sustained plasma concentration

Caption: Comparative recovery pathways of Propofol and this compound.

Propofol undergoes rapid and extensive metabolism in the liver by Cytochrome P450 enzymes (primarily CYP2B6) and through glucuronidation (UGT1A9).[9][10] It also has significant extrahepatic clearance, contributing to its short elimination half-life. This efficient clearance leads to a rapid decrease in plasma concentration and, consequently, a swift recovery.

This compound , a barbiturate, is also metabolized in the liver, but at a slower rate than Propofol. A significant factor prolonging its effect is its redistribution from the central nervous system to other tissues, particularly fat, from where it is slowly released back into circulation. This redistribution and slower metabolism result in a longer elimination half-life and a more prolonged recovery period.

ExperimentalWorkflow Animal_Prep Animal Preparation (e.g., catheterization) Randomization Randomization into Treatment Groups Animal_Prep->Randomization Group_P Propofol Group Randomization->Group_P Group_T This compound Group Randomization->Group_T Anesthetic_Admin Anesthetic Administration (IV) Group_P->Anesthetic_Admin Group_T->Anesthetic_Admin Anesthesia_Maint Anesthesia Maintenance (e.g., Inhalant) Anesthetic_Admin->Anesthesia_Maint Monitoring Physiological Monitoring (HR, BP, RR, etc.) Anesthesia_Maint->Monitoring Recovery_Obs Recovery Observation (Time to stand, etc.) Anesthesia_Maint->Recovery_Obs Monitoring->Recovery_Obs Data_Analysis Data Analysis Recovery_Obs->Data_Analysis

Caption: General experimental workflow for comparative anesthetic studies.

Conclusion

The available experimental data strongly indicate that Propofol provides a more rapid and often smoother recovery from anesthesia in a variety of animal models when compared to this compound. This is a critical consideration for researchers aiming to minimize the post-procedural impact on animal welfare and to obtain data from subjects that have returned to their physiological baseline as quickly as possible. The choice of anesthetic should always be tailored to the specific needs of the study protocol and the physiological status of the animal, but for procedures requiring a short duration of anesthesia and a swift recovery, Propofol presents a clear advantage over this compound.

References

Validating Thiopental Anesthesia Depth in Rats: A Comparative Guide to Monitoring Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately gauging the depth of anesthesia is paramount for both ethical considerations and the validity of experimental data. This guide provides a comprehensive comparison of electroencephalography (EEG) monitoring with behavioral and physiological alternatives for validating the depth of Thiopental anesthesia in rats, supported by experimental data and detailed protocols.

This compound, a short-acting barbiturate, induces anesthesia by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This leads to a dose-dependent depression of the central nervous system, which can be monitored through various methods.[2] While EEG offers a direct measure of brain activity, traditional behavioral and physiological assessments remain common in preclinical research. This guide will objectively compare these methods, providing the necessary data and protocols to make informed decisions for your research.

Comparison of Monitoring Methods

The following tables summarize quantitative data from key studies, correlating plasma this compound concentrations with EEG parameters, behavioral reflexes, and physiological responses in rats.

EEG Monitoring Plasma this compound Concentration (µg/mL) EEG Characteristics Citation
Light Anesthesia15-25Increased frequency and amplitude[1]
Moderate Anesthesia30-50Slow wave activity[3]
Deep Anesthesia50-80Burst suppression[1]
Isoelectric70-90Isoelectric (flat line)[1]
Behavioral Reflex Monitoring Plasma this compound Concentration (Cp50 - 50% probability of no response) (µg/mL) 95% Confidence Interval (µg/mL) Citation
Unprovoked Righting Reflex15.915.1-16.6[4]
Provoked Righting Reflex21.420.2-22.7[4]
Response to Noise Stimulus31.329.7-33.0[4]
Tail Clamp (limb movement)38.336.1-40.4[4]
Corneal Reflex60.056.6-63.4[4]
Physiological Monitoring Plasma this compound Concentration (µg/mL) Response Citation
Heart Rate> 20Poor correlation with anesthetic depth[4]
Mean Arterial Blood Pressure> 20Poor correlation with anesthetic depth[4]

Key Findings:

  • EEG provides a graded and quantitative measure of anesthetic depth, with distinct patterns corresponding to different levels of anesthesia.[1][5]

  • Behavioral reflexes are lost in a predictable sequence as the concentration of this compound increases, providing clear endpoints for different anesthetic states.[4]

  • Physiological parameters such as heart rate and blood pressure show a poor correlation with the depth of this compound anesthesia in rats and are therefore not reliable indicators on their own.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and standardization.

EEG Monitoring Protocol

This protocol is based on the methodology described by Gustafsson et al. (1996).[4]

  • Animal Preparation: Adult male Wistar rats are instrumented with chronically implanted EEG electrodes over the dura mater. Arterial and venous catheters are also implanted for blood sampling and drug administration, respectively.

  • This compound Administration: A computer-driven infusion pump is used to achieve and maintain constant target plasma this compound concentrations, ranging from 7 to 100 µg/mL.

  • EEG Recording: The EEG signal is continuously recorded. Aperiodic waveform analysis is used to quantify the EEG effect, often measured in waves per second.

  • Data Analysis: The relationship between plasma this compound concentration and the EEG-derived parameters is analyzed to determine the concentration-effect relationship.

Behavioral Reflex Assessment Protocol

This protocol outlines the assessment of various reflexes as described by Gustafsson et al. (1996).[4]

  • Righting Reflex (Unprovoked and Provoked):

    • Unprovoked: The rat is placed on its back. The absence of a spontaneous attempt to right itself within a set time (e.g., 30 seconds) indicates the loss of the reflex.

    • Provoked: If the unprovoked reflex is absent, the rat is gently stimulated (e.g., a light touch) to induce a righting attempt.

  • Tail Pinch/Clamp Reflex:

    • A non-traumatic clip or forceps is applied to the tail. The absence of a withdrawal response (limb movement or vocalization) indicates a surgical plane of anesthesia.

  • Corneal Reflex:

    • A sterile, soft object (e.g., a cotton wisp) is gently touched to the cornea. The absence of a blink reflex indicates a deep level of anesthesia. Care must be taken to avoid corneal damage.[6]

Physiological Monitoring Protocol
  • Heart Rate and Blood Pressure:

    • An arterial catheter connected to a pressure transducer is used for continuous monitoring of heart rate and mean arterial blood pressure.

  • Respiratory Rate:

    • Can be monitored visually by observing chest movements or with a piezoelectric transducer placed under the animal.[7][8]

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Anesthesia & Monitoring cluster_analysis Data Analysis Implantation Implant EEG Electrodes & Catheters This compound Administer this compound (Targeted Plasma Concentrations) Implantation->this compound EEG Record EEG This compound->EEG Behavior Assess Behavioral Reflexes This compound->Behavior Physiology Monitor Physiological Parameters This compound->Physiology Correlate Correlate Plasma Concentration with EEG, Reflexes, & Vitals EEG->Correlate Behavior->Correlate Physiology->Correlate Compare Compare Monitoring Methods Correlate->Compare

Caption: Experimental workflow for validating this compound anesthesia depth.

Thiopental_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Leads to

Caption: this compound's mechanism of action via the GABA-A receptor.

Conclusion

The validation of this compound anesthesia depth in rats is most reliably achieved through a combination of monitoring techniques. EEG provides a continuous and quantitative assessment of the anesthetic state, directly reflecting the drug's effect on the brain. Behavioral reflexes serve as valuable, discrete endpoints that correlate well with specific plasma concentrations of this compound. While physiological monitoring of heart rate and blood pressure is essential for assessing the overall well-being of the animal, these parameters are not dependable indicators of anesthetic depth for this compound.

For researchers requiring precise and graded control over the anesthetic state, EEG monitoring is the recommended primary method. Behavioral assessments provide a practical and effective means of confirming specific anesthetic depths, particularly when EEG equipment is unavailable. By understanding the strengths and limitations of each method and employing them appropriately, researchers can ensure the humane and scientifically rigorous conduct of their studies.

References

A Comparative Guide to the Neuroprotective Effects of Thiopental and Other Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Thiopental and other commonly studied barbiturates, including Pentobarbital, Phenobarbital, and Methohexital. The information presented is based on experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Introduction to Barbiturates and Neuroprotection

Barbiturates are a class of drugs that act as central nervous system depressants. For decades, they have been investigated for their potential to protect the brain from ischemic and traumatic injuries. Their primary neuroprotective mechanisms are thought to involve the reduction of cerebral metabolic rate of oxygen (CMRO2), leading to decreased energy demand and subsequent protection against hypoxic-ischemic insults. This is often accompanied by a reduction in intracranial pressure (ICP), a critical factor in managing traumatic brain injury (TBI). The main molecular target for barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, where they enhance inhibitory neurotransmission.

Comparative Efficacy and Safety

The following tables summarize the quantitative data on the neuroprotective effects, physiological impacts, and adverse effects of this compound compared to other barbiturates.

Table 1: Comparison of Neuroprotective Efficacy in Preclinical Models
BarbiturateAnimal ModelDosageKey Neuroprotective Outcome(s)Reference(s)
This compound Rat Hippocampal Slices (Hypoxia)600 micromol/LDelayed complete depolarization (21±3 min vs. 11±2 min in untreated)[1]
Pentobarbital Rat Model of Focal Cerebral IschemiaEEG burst suppression doseMaximal reduction of cerebral infarct volume[2]
Phenobarbital P12 Mouse Model of Stroke30 mg/kg i.p.Reduced hemispheric atrophy (20.3% vs. 42.9% in vehicle)
Phenobarbital P12 Mouse Model of Stroke60 mg/kg i.p.Not neuroprotective (hemispheric atrophy of 46.7%)
Methohexital Rat Model of Reversible Focal IschemiaBurst suppression doseReduced infarct volume by 32% compared to normothermic controls[3]
Table 2: Comparison of Effects on Intracranial Pressure (ICP) and Cerebral Metabolism in Clinical Studies

| Barbiturate | Clinical Condition | Dosage | Effect on ICP | Effect on CMRO2 | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | Severe Traumatic Brain Injury | Loading: 2-3 mg/kg; Maintenance: 3-5 mg/kg/hour | Effective in controlling refractory intracranial hypertension | Decreases CMRO2 by up to 50% |[4] | | Pentobarbital | Severe Traumatic Brain Injury | Loading: 10 mg/kg over 60 min; Maintenance: 1-5 mg/kg/hour | Less effective than this compound in controlling refractory ICP (82% uncontrollable ICP vs. 50% for this compound) | Reduces CMRO2 |[5] | | Phenobarbital | N/A (Human study on metabolism) | Chronic administration | Reduces cerebral glucose metabolism (mean increase of 37% after withdrawal) |[6] | | Methohexital | Neurosurgical Anesthesia | Adjusted to produce EEG burst suppression | N/A (Study focused on CBF and CMRO2) | Similar reduction to this compound, but with faster recovery |[2] |

Table 3: Comparison of Adverse Effects
BarbiturateCommon Adverse Effect(s)Incidence/SeverityReference(s)
This compound Hypotension, Ventricular BigeminyHypotension is a known side effect; 3 of 7 dogs developed ventricular bigeminy in one study[4]
Pentobarbital HypotensionOccurs in approximately 1 in 4 treated patients in TBI trials[6]
Phenobarbital Sedation, Cognitive ImpairmentDose-dependent; higher doses associated with impaired behavioral and cognitive recovery in animal models
Methohexital Cardiovascular Depression, Respiratory DepressionDose-dependent, with a low incidence of reduced systemic vascular resistance and cardiac output

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for barbiturates is the positive allosteric modulation of the GABA-A receptor. This leads to a cascade of events culminating in reduced neuronal activity and decreased cerebral metabolism.

GABAergic Synaptic Transmission

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT SynapticCleft Vesicle->SynapticCleft Release GABA_A_Receptor GABA-A Receptor SynapticCleft->GABA_A_Receptor GABA binds ChlorideChannel Cl- Channel Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Positive Allosteric Modulation ReducedExcitability ReducedExcitability DecreasedCMRO2 Decreased CMRO2 ReducedExcitability->DecreasedCMRO2 Reduced Neuronal Firing

Caption: GABAergic synapse and the modulatory effect of barbiturates.

Mechanism of Reduced Cerebral Metabolism

Barbiturate_Neuroprotection_Pathway Barbiturate Barbiturate GABA_A GABA-A Receptor Barbiturate->GABA_A Enhances GABAergic Transmission Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing Reduced_ATP_Demand Reduced ATP Demand Reduced_Firing->Reduced_ATP_Demand Reduced_CMRO2 Reduced CMRO2 Reduced_ATP_Demand->Reduced_CMRO2 Neuroprotection Neuroprotection Reduced_CMRO2->Neuroprotection

Caption: Signaling pathway from barbiturate binding to neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo and in vitro models used to assess the neuroprotective effects of barbiturates.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia.

MCAO_Workflow start Start anesthesia Anesthetize Rat (e.g., Isoflurane) start->anesthesia incision Midline Neck Incision anesthesia->incision expose_cca Expose Common Carotid Artery (CCA) incision->expose_cca ligate_eca Ligate External Carotid Artery (ECA) expose_cca->ligate_eca insert_filament Insert Filament into Internal Carotid Artery (ICA) to Occlude MCA ligate_eca->insert_filament occlusion_period Maintain Occlusion (e.g., 60-120 minutes) insert_filament->occlusion_period reperfusion Withdraw Filament for Reperfusion occlusion_period->reperfusion suture_wound Suture Wound reperfusion->suture_wound recovery Post-operative Recovery and Neurological Assessment suture_wound->recovery end End recovery->end

Caption: Experimental workflow for the MCAO model in rats.

Detailed Steps:

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Place the animal in a supine position and make a midline cervical incision.

  • Vessel Isolation: Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal ECA.

  • Filament Insertion: Introduce a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60 to 120 minutes).

  • Reperfusion: Gently withdraw the filament to allow for reperfusion of the ischemic territory.

  • Closure: Suture the incision and allow the animal to recover.

  • Assessment: Evaluate neurological deficits at various time points post-surgery and determine infarct volume using histological staining (e.g., TTC staining) at the end of the experiment.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This model simulates the ischemic conditions of a stroke in a controlled environment.

OGD_Workflow start Start culture_neurons Culture Primary Neurons (e.g., cortical or hippocampal) start->culture_neurons replace_medium Replace Culture Medium with Glucose-free Medium culture_neurons->replace_medium hypoxic_chamber Place Cultures in Hypoxic Chamber (e.g., 95% N2, 5% CO2) replace_medium->hypoxic_chamber ogd_duration Incubate for Desired Duration (e.g., 30-90 minutes) hypoxic_chamber->ogd_duration reoxygenation Return to Normoxic Conditions and Glucose-containing Medium ogd_duration->reoxygenation assess_viability Assess Cell Viability (e.g., MTT assay, LDH release) reoxygenation->assess_viability end End assess_viability->end

Caption: Experimental workflow for the in vitro OGD model.

Detailed Steps:

  • Cell Culture: Plate primary neurons (e.g., from embryonic rat cortex or hippocampus) onto appropriate culture plates and maintain in a standard incubator.

  • OGD Induction:

    • Wash the cells with a glucose-free balanced salt solution.

    • Replace the medium with a glucose-free culture medium.

    • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 30-90 minutes).

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original, glucose-containing culture medium.

    • Return the plates to a normoxic incubator (95% air, 5% CO2).

  • Assessment of Neuronal Death/Viability: After a desired period of reoxygenation (e.g., 24 hours), assess cell viability using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

Conclusion

This compound and other barbiturates have demonstrated neuroprotective properties, primarily through the reduction of cerebral metabolism secondary to the enhancement of GABAergic inhibition. While effective in reducing ICP, their clinical utility in conditions like TBI is limited by significant adverse effects, most notably hypotension, which can compromise cerebral perfusion pressure.[6]

Comparative studies suggest that this compound may be more effective than Pentobarbital in controlling refractory intracranial hypertension. Phenobarbital has shown dose-dependent neuroprotective effects in neonatal stroke models, with lower doses being more beneficial. Methohexital offers a similar reduction in CMRO2 to this compound but with a faster recovery profile, which may be advantageous in certain neurosurgical contexts.[2]

Future research should focus on dissociating the neuroprotective effects of barbiturates from their systemic side effects. The development of novel compounds that target the specific neuroprotective pathways without causing significant cardiovascular depression remains a key objective in the field of neuroprotection.

References

A Comparative Guide to the In Vivo Pharmacokinetic Profiles of Thiopental Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a short-acting barbiturate anesthetic, is administered as a racemic mixture of its two enantiomers, (R)-thiopental and (S)-thiopental. While traditionally viewed as a single entity, emerging research highlights stereoselective differences in their pharmacokinetic profiles. Understanding these nuances is critical for optimizing drug efficacy and safety. This guide provides an objective comparison of the in vivo pharmacokinetics of this compound enantiomers, supported by experimental data.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of (R)- and (S)-thiopental have been investigated in human subjects, revealing statistically significant, albeit small, differences. These variations are largely influenced by stereoselectivity in plasma protein binding.

Table 1: Comparison of Pharmacokinetic Parameters of this compound Enantiomers in Humans

Pharmacokinetic Parameter(R)-Thiopental(S)-ThiopentalKey Findings & Significance
Total Plasma Clearance (CL) 295 ± 132 mL/min230 ± 104 mL/minThe total plasma clearance of (R)-thiopental is significantly greater than that of (S)-thiopental.[1][2][3]
Steady State Clearance (Clss) 0.108 L/min0.096 L/minSimilar to total plasma clearance, the steady-state clearance is higher for the (R)-enantiomer.[4]
Volume of Distribution at Steady State (Vss) 139 ± 38.5 L114 ± 47.5 LThe volume of distribution for (R)-thiopental is larger, indicating more extensive tissue distribution.[1][2][3]
Volume of Distribution (Vd) 313 L273 LConsistent with Vss, the overall volume of distribution is greater for (R)-thiopental.[4]
Maximal Rate of Metabolism (Vm) 0.86 mg·L⁻¹·h⁻¹1.01 mg·L⁻¹·h⁻¹The maximal rate of metabolism is higher for the (S)-enantiomer.[4]
Elimination Half-Life 14.6 h14.7 hNo significant difference in elimination half-lives between the two enantiomers was observed.[4]
Unbound Fraction (fu) 12.4% ± 0.6% and 0.2010.0% ± 1.0% and 0.18The unbound fraction of (R)-thiopental in plasma is significantly higher.[1][2][3][4] This difference in plasma protein binding is a key driver of the observed variations in clearance and volume of distribution. When corrected for the unbound fraction, the differences in clearance and volume of distribution are not statistically significant.[1][2][3][4]

Experimental Workflow

The determination of the pharmacokinetic profiles of this compound enantiomers involves a standardized workflow, from administration to data analysis.

experimental_workflow cluster_subjects Subject Recruitment cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis subject Healthy or Surgical Patients admin Intravenous Administration (Bolus or Infusion) of Racemic this compound subject->admin sampling Serial Blood Sampling admin->sampling separation Plasma Separation sampling->separation hplc Chiral High-Performance Liquid Chromatography (HPLC) separation->hplc quant Quantification of R- and S-Thiopental hplc->quant modeling Pharmacokinetic Modeling quant->modeling params Determination of Parameters (CL, Vd, Half-life, etc.) modeling->params

Figure 1: Experimental workflow for the pharmacokinetic analysis of this compound enantiomers.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies. The following provides a detailed overview of the key experimental protocols.

1. Subject Population

Studies have been conducted in both healthy volunteers and surgical patients. For instance, one key study involved 14 healthy patients aged 37-73 years.[1][2][3] Another investigation focused on 20 patients receiving prolonged high-dose this compound for neuroprotection.[4]

2. Drug Administration

Racemic this compound was administered intravenously. The administration protocols included both intravenous (IV) bolus injections and continuous IV infusions.[1][2][3] In studies involving prolonged administration, patients received a mean this compound dose of 41.2 g over a mean duration of 95 hours.[4]

3. Blood Sampling

Following drug administration, serial blood samples were collected over a period of time to characterize the concentration-time profile of each enantiomer.

4. Analytical Method

The plasma concentrations of (R)- and (S)-thiopental were determined using a stereospecific analytical method. Chiral high-performance liquid chromatography (HPLC) is the standard technique for separating and quantifying the individual enantiomers in plasma samples.[1][2][3]

5. Determination of Unbound Fraction

The unbound fraction of each enantiomer in plasma was determined using ultrafiltration.[1][2][3] This is a critical step, as the differences in plasma protein binding are central to the observed pharmacokinetic variations.

6. Pharmacokinetic Analysis

The plasma concentration-time data for each enantiomer were analyzed using pharmacokinetic modeling software. Depending on the study design, linear one-compartment or two-compartment models, as well as non-linear Michaelis-Menten models, have been employed to calculate the key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[4]

References

Comparative Efficacy of Thiopental and Etomidate in In Vitro Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neuroprotective efficacy of Thiopental and Etomidate based on data from in vitro experimental assays. It is intended for researchers, scientists, and drug development professionals investigating neuroprotective agents. The guide covers mechanisms of action, comparative data on cell viability and oxidative stress, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction and Mechanisms of Action

This compound, a barbiturate, and Etomidate, a non-barbiturate hypnotic agent, are both intravenous anesthetics that have demonstrated neuroprotective properties. Their use in clinical settings, particularly in neurosurgery, is partly due to their ability to reduce cerebral metabolic rate and intracranial pressure.[1][2][3] In vitro studies have further elucidated the cellular mechanisms underlying their protective effects against neuronal injury.

This compound's Neuroprotective Mechanisms:

  • Reduction of Excitotoxicity: this compound depresses the entry of calcium (Ca2+) into neurons and reduces the release of the excitatory neurotransmitter glutamate.[4] It has been shown to reduce glutamate toxicity mediated by NMDA and AMPA receptors.[5]

  • Metabolic Suppression: It inhibits global protein synthesis, which helps preserve intracellular energy (ATP) content in neurons under hypoxic conditions, thereby reducing cell damage.[6]

  • Antioxidant Activity: this compound can act as a scavenger of free radicals, mitigating oxidative stress.[7][8]

Etomidate's Neuroprotective Mechanisms:

  • Attenuation of Oxidative Stress: Etomidate has been shown to reduce oxidative stress by decreasing levels of nitric oxide (NO) and malondialdehyde (MDA), a marker for lipid peroxidation, while increasing levels of the antioxidant glutathione (GSH).[9][10] It may also enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[11]

  • Reduction of Excitotoxicity: Similar to this compound, Etomidate can reduce the release of glutamate and decrease the influx of Ca2+ following an ischemic insult.[11]

  • Anti-inflammatory and Anti-apoptotic Effects: The mechanism of action for Etomidate also includes the inhibition of inflammation and apoptosis.[8]

Data Presentation: Comparative Efficacy

The following tables summarize the observed effects of this compound and Etomidate in key in vitro neuroprotection assays. While direct head-to-head quantitative comparisons are limited in the reviewed literature, the data demonstrates that both agents exhibit protective effects across various models of neuronal injury.

Table 1: Effects on Neuronal Viability and Apoptosis

AgentAssay TypeModel of InjuryKey FindingsReference
This compound Cell ViabilityHypoxiaAmeliorates hypoxic cell damage in human neuronal SK-N-SH cells and primary mouse cortical neurons.[6]
Glutamate ToxicityHippocampal SlicesReduced NMDA and AMPA-mediated glutamate toxicity.[5]
Etomidate Cell ViabilityOxygen-Glucose DeprivationReduced neuronal death in the CA1 region of hippocampal slices at concentrations of 1-100 µM.[11]
ApoptosisOptic Nerve TransectionProvides protective effects on retinal ganglion cells.[9]

Table 2: Effects on Oxidative Stress Markers

AgentOxidative Stress MarkerModel of InjuryKey FindingsReference
This compound Free RadicalsIschemia-ReperfusionExhibits free radical scavenging properties and inhibits lipid peroxidation.[8][12]
Etomidate Nitric Oxide (NO)Optic Nerve TransectionSignificantly reduced NO levels 12 hours post-injury.[9]
Malondialdehyde (MDA)Optic Nerve TransectionSignificantly reduced MDA levels 12 hours post-injury.[9]
Glutathione (GSH)Optic Nerve TransectionSignificantly increased GSH levels 12 hours post-injury.[9]
Superoxide Dismutase (SOD) & CatalaseOxygen-Glucose DeprivationIncreased the activity of SOD and catalase.[11]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for assessing neuroprotection and the proposed signaling pathways for this compound and Etomidate.

G cluster_setup Phase 1: Experimental Setup cluster_assay Phase 2: Viability & Apoptosis Assays cluster_stress Phase 3: Oxidative Stress Assay cluster_analysis Phase 4: Analysis Culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Induce Induce Neuronal Injury (e.g., OGD, Glutamate, H2O2) Culture->Induce Treat Apply Treatment (this compound or Etomidate) Induce->Treat MTT MTT Assay (Measures Metabolic Activity) Treat->MTT Incubate TUNEL TUNEL Assay (Detects DNA Fragmentation) Treat->TUNEL Incubate ROS ROS Measurement (e.g., using DCF-DA probe) Treat->ROS Incubate Analysis Data Analysis & Comparison MTT->Analysis TUNEL->Analysis ROS->Analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

G cluster_excitotoxicity Excitotoxicity Pathway cluster_metabolic Metabolic Suppression Pathway This compound This compound Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibits Protein_Synth Global Protein Synthesis This compound->Protein_Synth Inhibits Ca_Influx ↓ Intracellular Ca2+ Ca_Channel->Ca_Influx Glutamate ↓ Glutamate Release Ca_Influx->Glutamate Neuroprotection Neuroprotection Glutamate->Neuroprotection ATP Preserves ATP Protein_Synth->ATP ATP->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

G cluster_antioxidant Antioxidant Pathway cluster_excitotoxicity Excitotoxicity Pathway Etomidate Etomidate SOD ↑ SOD & Catalase Activity Etomidate->SOD ROS_Markers ↓ NO & MDA Levels Etomidate->ROS_Markers Glutamate ↓ Glutamate Release Etomidate->Glutamate Oxidative_Stress ↓ Oxidative Stress SOD->Oxidative_Stress ROS_Markers->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Glutamate->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of Etomidate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Expose the cells to the neurotoxic agent (e.g., glutamate) with or without various concentrations of this compound or Etomidate. Include appropriate vehicle controls. Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15][16]

  • Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[13][15]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14][15]

  • Analysis: Cell viability is expressed as a percentage of the control group: (% Viability) = (OD of treated sample / OD of control sample) x 100.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18]

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a multi-well plate. Induce apoptosis and treat with neuroprotective agents as described for the MTT assay.

  • Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17][18]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-20 minutes at room temperature to allow the enzyme to access the nucleus.[17][18]

  • TUNEL Reaction:

    • Wash cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., Br-dUTP or fluorescein-dUTP).[18]

    • Apply the reaction mixture to each coverslip and incubate in a dark, humidified chamber for 60 minutes at 37°C.[18]

  • Staining and Mounting:

    • Stop the reaction by washing the coverslips with PBS.

    • Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342 for 5-15 minutes.[18][19]

    • Wash again with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence (e.g., green for fluorescein), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei, multiplied by 100.

Intracellular ROS Measurement

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure general reactive oxygen species (ROS) levels.[20]

  • Cell Culture and Treatment: Plate and treat cells in a 96-well plate as described in previous protocols.

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with warm PBS or HBSS.

    • Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS.

    • Add the DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[21]

  • Data Acquisition:

    • After incubation, wash the cells once with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., ~490 nm excitation and ~519 nm emission for DCF).[21]

  • Analysis: ROS production is reported as the relative fluorescence units (RFU) or as a percentage increase over the control group.

Conclusion

The available in vitro evidence indicates that both this compound and Etomidate possess significant neuroprotective properties. They operate through multifaceted mechanisms that include the reduction of excitotoxicity, suppression of metabolic demand, and attenuation of oxidative stress.[1][4][8][11] Etomidate has been specifically shown to enhance the activity of key antioxidant enzymes and reduce markers of lipid peroxidation.[9][11] this compound's ability to preserve cellular energy by inhibiting protein synthesis is a notable protective mechanism under hypoxic conditions.[6]

References

A Comparative Analysis of Thiopental and its Metabolite, Pentobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anesthetic agent Thiopental and its primary active metabolite, Pentobarbital. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two barbiturates.

Executive Summary

This compound, a rapid-onset, short-acting barbiturate, is metabolized in the liver to Pentobarbital, a longer-acting barbiturate. While structurally similar, their pharmacological and toxicological profiles exhibit key differences. This compound is characterized by its high lipid solubility, leading to a swift onset of action and subsequent redistribution from the central nervous system to peripheral tissues. Pentobarbital, its metabolite, has a longer duration of action and a different profile of cardiovascular and neuroprotective effects. This guide will delve into their comparative pharmacokinetics, pharmacodynamics, mechanisms of action, and the experimental methodologies used to elucidate these differences.

Data Presentation

Table 1: Comparative Pharmacokinetics
ParameterThis compoundPentobarbitalReference(s)
Onset of Action 30-45 seconds (intravenous)Slower than this compound[1]
Duration of Action 5-10 minutes (after single dose)Longer than this compound[1]
Protein Binding ~80%60-70%[1][2]
Elimination Half-life 5.5-26 hours15-60 hours[1][2]
Metabolism Hepatic (primarily oxidation and desulfuration)Hepatic (oxidation)[2][3]
Primary Metabolite Pentobarbital (active)Hydroxylated and carboxylated derivatives (inactive)[3][4]
Table 2: Comparative Pharmacodynamics
EffectThis compoundPentobarbitalReference(s)
CNS Depression Potent hypnoticPotent hypnotic[5][6]
Intracranial Pressure (ICP) Reduction More effective in controlling refractory ICPLess effective than this compound in controlling refractory ICP[1][7]
Cardiovascular Effects Can cause ventricular bigeminy at high dosesMore stable cardiovascular profile at high doses[5]
Effect on Cardiac Arrhythmias AntiarrhythmicNo significant effect on arrhythmias[8][9]
Euthanasia (in pigs) Faster cardiac arrest at high dosesSlower cardiac arrest compared to high-dose this compound[10]

Experimental Protocols

Assessment of Cardiovascular Effects at Equivalent CNS Depression

Objective: To compare the cardiovascular effects of this compound and Pentobarbital at plasma concentrations that produce equivalent levels of central nervous system depression.

Animal Model: Dogs.

Methodology:

  • Anesthetize dogs and maintain a stable level of anesthesia.

  • Monitor key cardiovascular parameters including heart rate, stroke volume, cardiac output, systemic vascular resistance, mean arterial pressure, and central venous pressure.

  • Monitor CNS depression by recording electroencephalogram (EEG) activity.

  • Administer either this compound or Pentobarbital intravenously in increasing doses to achieve plasma concentrations ranging from 50% to 100% of the concentration that produces EEG silence.

  • Record cardiovascular parameters at each dose level.

  • For this compound, if ventricular bigeminy occurs, administer lidocaine to reverse the arrhythmia.

  • Continue to administer the barbiturates beyond the point of EEG silence and record survival rates.[5]

Evaluation of Antiarrhythmic Properties in a Rat Model of Ischemia-Reperfusion

Objective: To compare the effects of this compound and Pentobarbital on ventricular arrhythmias induced by ischemia and reperfusion.

Animal Model: Sprague-Dawley rats.

Methodology:

  • Anesthetize rats with either this compound (60 mg/kg intraperitoneally) or Pentobarbital (60 mg/kg intraperitoneally).

  • Surgically expose the heart and place a ligature around the left anterior descending coronary artery.

  • Induce ischemia by occluding the coronary artery for 7 minutes.

  • Induce reperfusion by releasing the ligature for 15 minutes.

  • Continuously monitor and record an electrocardiogram (ECG) to measure the incidence and duration of ventricular fibrillation and tachycardia.

  • Measure hemodynamic parameters including systolic, diastolic, and mean arterial blood pressure, and heart rate.

  • At the end of the experiment, collect blood samples to measure plasma creatine kinase concentration as an indicator of myocardial damage.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Pathway This compound This compound Pentobarbital Pentobarbital (Active Metabolite) This compound->Pentobarbital Desulfuration (Minor Pathway) Carboxylic_Acid_Analog Carboxylic Acid Analogue (Inactive) This compound->Carboxylic_Acid_Analog Oxidation (Major Pathway) Hepatic_Microsomal_Enzymes Hepatic Microsomal Enzymes (e.g., CYP450) Hepatic_Microsomal_Enzymes->this compound Inhibitors Inhibitors (e.g., Cimetidine, Hypothermia) Inhibitors->Hepatic_Microsomal_Enzymes Inhibition

Caption: Metabolic pathway of this compound to Pentobarbital.

Experimental_Workflow cluster_preparation Animal Preparation cluster_procedure Ischemia-Reperfusion Procedure cluster_data Data Collection & Analysis Animal_Model Sprague-Dawley Rat Anesthesia Anesthesia Induction (this compound or Pentobarbital) Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (Heart Exposure) Anesthesia->Surgical_Prep Ischemia Coronary Artery Occlusion (7 minutes) Surgical_Prep->Ischemia Reperfusion Reperfusion (15 minutes) Ischemia->Reperfusion ECG ECG Monitoring (Arrhythmia Analysis) Reperfusion->ECG Hemodynamics Hemodynamic Monitoring (Blood Pressure, Heart Rate) Reperfusion->Hemodynamics Biomarkers Blood Sampling (Creatine Kinase) Reperfusion->Biomarkers

Caption: Workflow for comparing antiarrhythmic effects.

Conclusion

The conversion of this compound to its active metabolite, Pentobarbital, presents a complex pharmacological scenario. While both are potent central nervous system depressants, their differing pharmacokinetic and pharmacodynamic profiles have significant implications for their clinical and research applications. This compound's rapid onset and shorter duration of action make it suitable for anesthesia induction, while its superior efficacy in reducing intracranial pressure is noteworthy.[1] Conversely, Pentobarbital's more stable cardiovascular profile at high doses may be advantageous in certain situations.[5] The choice between these agents, or the consideration of Pentobarbital's effects during prolonged this compound administration, requires a thorough understanding of their distinct properties as outlined in this guide. Researchers are encouraged to consider these differences when designing experiments and interpreting data.

References

A Comparative Guide to the Analgesic Properties of Thiopental in Combination with Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of Thiopental when used in combination with other agents. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these combinations.

Executive Summary

This compound, a short-acting barbiturate, is primarily known for its anesthetic properties rather than as a primary analgesic.[1] However, research has explored its utility in combination with other agents to enhance analgesia or mitigate pain associated with procedures, such as the injection of propofol. This guide assesses the analgesic efficacy of this compound in combination with ketamine, fentanyl, and lidocaine, presenting quantitative data from clinical studies, detailed experimental protocols, and a visualization of its primary mechanism of action.

Mechanism of Action: GABAergic Inhibition

This compound exerts its effects primarily by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][3] Unlike benzodiazepines that increase the frequency of the chloride channel opening, barbiturates like this compound increase the duration the channel remains open.[2] This prolonged opening leads to an increased influx of chloride ions (Cl-) into the neuron.[4] The influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus leading to a generalized depressant effect on the central nervous system.[5] At higher concentrations, barbiturates may also directly activate GABA-A receptors.[5]

GABA_A_Signaling_Pathway This compound's Mechanism of Action at the GABA-A Receptor cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to α/β subunit interface Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Gating GABA_A_Receptor->Chloride_Channel Prolongs Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Binds to distinct allosteric site

Caption: this compound enhances GABAergic inhibition by prolonging the opening of the GABA-A receptor's chloride channel.

Comparison of Analgesic Efficacy

The primary application of this compound in combination analgesia has been in reducing the pain associated with the intravenous injection of propofol. The following tables summarize the quantitative data from comparative studies.

Table 1: Efficacy of this compound Combinations in Reducing Propofol Injection Pain

Combination AgentThis compound DoseComparator Agent & DoseOutcome MeasureThis compound Combination ResultComparator ResultStudy
Ketamine0.5 ml/kgMagnesium Sulfate 30 mg/kgPrevalence of Pain16%36%Akbari et al.[6]
Ketamine0.5 ml/kgKetamine 0.5 ml/kgPrevalence of Pain16%4%Akbari et al.[6]
Lidocaine0.5 mg/kgLidocaine 40 mgEfficacy Rate (Pain Prevention)40%4%Kumar et al. (as cited in[7])
FentanylNot specifiedFentanylReduction in PainEffectiveEffectiveKazemnezhad et al.[8]
Lidocaine0.25 mg/kgLidocaine 40 mgPatients with Pain32%39%Agarwal et al.[9]
Lidocaine0.5 mg/kgLidocaine 40 mgPatients with Pain3%39%Agarwal et al.[9]

Table 2: Postoperative Analgesic Requirement after Cesarean Section

Induction AgentDoseOutcome MeasureThis compound ResultKetamine ResultStudy
This compound4 mg/kgMedian Morphine Consumption (24h)35 mg24.3 mgHonarmand et al.[10]
This compound4 mg/kgMedian Time to First PCA Demand20.5 min28 minHonarmand et al.[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Assessment of Propofol Injection Pain

This protocol is based on the methodologies described in studies by Akbari et al. and Agarwal et al.[6][9]

Objective: To assess the efficacy of a pretreatment agent in reducing the pain associated with the intravenous injection of propofol.

Subjects: Adult patients (ASA physical status I-II) scheduled for elective surgery.

Procedure:

  • Inclusion and Exclusion: Patients with a history of allergies to the study drugs, communication difficulties, or those currently taking analgesics are excluded.

  • Randomization: Patients are randomly assigned to receive either the this compound combination or a comparator agent. The study is conducted in a double-blind manner where both the patient and the assessor are unaware of the treatment administered.

  • Pretreatment:

    • An intravenous catheter is inserted, typically in the dorsum of the hand.

    • In studies involving venous occlusion, a tourniquet is applied to the upper arm.[9]

    • The pretreatment drug (e.g., this compound, Lidocaine, or saline placebo) is administered intravenously.

    • If venous occlusion is used, it is maintained for a specified period (e.g., 1 minute) after drug administration.[9] The tourniquet is then released.

  • Propofol Administration: A standardized dose of propofol is administered intravenously at a controlled rate.

  • Pain Assessment:

    • Immediately following the propofol injection, a trained observer assesses the patient's pain level.

    • A verbal rating scale (VRS) or a four-point scale is commonly used:

      • 0 = No pain

      • 1 = Mild pain (pain reported only in response to questioning without any behavioral signs)

      • 2 = Moderate pain (pain reported in response to questioning and accompanied by behavioral signs)

      • 3 = Severe pain (strong vocal response or response accompanied by facial grimacing, arm withdrawal, or tears)[9]

  • Data Analysis: The incidence and severity of pain are compared between the different treatment groups using appropriate statistical tests.

Experimental_Workflow General Experimental Workflow for Assessing Analgesic Combinations Patient_Recruitment Patient Recruitment (ASA I-II, Elective Surgery) Randomization Randomization (Double-blind) Patient_Recruitment->Randomization Group_A Group A (this compound Combination) Randomization->Group_A Group_B Group B (Comparator/Placebo) Randomization->Group_B Pretreatment Pretreatment Administration (e.g., with venous occlusion) Group_A->Pretreatment Group_B->Pretreatment Propofol_Injection Standardized Propofol Injection Pretreatment->Propofol_Injection Pain_Assessment Pain Assessment (Verbal Rating Scale) Propofol_Injection->Pain_Assessment Data_Analysis Statistical Data Analysis Pain_Assessment->Data_Analysis

Caption: A typical workflow for a clinical trial assessing the analgesic efficacy of drug combinations for propofol injection pain.

Conclusion

The evidence suggests that this compound, when used as a pretreatment, can effectively reduce the incidence and severity of pain associated with propofol injection, particularly at a dose of 0.5 mg/kg.[9] In this context, it appears to be more effective than lidocaine.[7] When compared to ketamine for postoperative analgesia after cesarean section, ketamine was associated with lower morphine consumption.[10] The primary mechanism of this compound's action is the potentiation of GABAergic inhibition in the central nervous system. Further research with robust, standardized protocols is necessary to fully elucidate the analgesic potential of this compound in combination with other agents for various pain modalities.

References

Validation of Thiopental's effect on gene expression in neuronal development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the effects of Thiopental on gene expression during neuronal development, with a comparative analysis against its common alternatives, Propofol and Ketamine.

This compound, a barbiturate anesthetic, has long been a staple in clinical and research settings. However, its influence on the intricate process of neuronal development at the genetic level warrants careful consideration. This guide provides a detailed comparison of this compound's effects on gene expression with two widely used alternatives: Propofol and Ketamine. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their neuroscience studies.

Comparative Analysis of Gene Expression Changes

The following tables summarize the quantitative data on gene expression alterations induced by this compound and its alternatives in the developing brain. These findings highlight the distinct molecular signatures associated with each anesthetic agent.

Table 1: Effects of this compound on Gene Expression in Neonatal Rat Hippocampus

GeneDirection of ChangeFold ChangeMethodReference
GAD65Down-regulation-Real-Time PCR[1]
GAD67Down-regulation-Real-Time PCR[1]

Table 2: Effects of Propofol on Gene Expression in Neonatal Mouse Hippocampus

Gene CategoryNumber of Differentially Expressed GenesDirection of ChangeMethodReference
mRNAs10033 down-regulated, 67 up-regulatedMicroarray[2]
lncRNAs159-Microarray[2]

Note: Specific gene names and fold changes were not detailed in the abstract.

Table 3: Effects of Ketamine on Gene Expression in Neonatal Rat Frontal Cortex

Gene/Gene FamilyDirection of ChangeMethodReference
Apoptosis-related genesAltered expressionMicroarray[1][3]
NMDA Receptor Subunit NR1Up-regulationMicroarray, In situ hybridization[1][3]
NMDA Receptor Subunits (GRIN1, GRIN2A, GRIN2C)Up-regulationNot specified[4]
NMDA Receptor Subunits (GRIN2B, GRIN2D)No changeNot specified[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial.

Protocol 1: this compound Administration and Gene Expression Analysis in Neonatal Rats[1]
  • Animal Model: Neonatal male Wistar rats.

  • Drug Administration: A single intraperitoneal injection of this compound sodium (50 mg/kg) on postnatal day 7.

  • Tissue Collection: Hippocampal tissue was dissected at 24 hours post-injection.

  • Gene Expression Analysis: Total RNA was extracted, and the expression levels of GAD65 and GAD67 were quantified using Real-Time Polymerase Chain Reaction (RT-PCR).

Protocol 2: Propofol Exposure and Gene Expression Profiling in Neonatal Mice[2]
  • Animal Model: 7-day-old C57BL/6 mice.

  • Drug Administration: A single subcutaneous injection of Propofol (50 mg/kg).

  • Tissue Collection: Hippocampal tissue was collected 6 hours after injection.

  • Gene Expression Analysis: RNA was isolated, and global changes in mRNA and long non-coding RNA (lncRNA) expression were assessed using microarray analysis.

Protocol 3: Ketamine Treatment and Microarray Analysis in Neonatal Rats[1][3]
  • Animal Model: Postnatal day 7 Sprague-Dawley rat pups.

  • Drug Administration: Six subcutaneous injections of Ketamine (20 mg/kg) at 2-hour intervals.

  • Tissue Collection: Brain tissues, specifically the frontal cortex, were collected 6 hours after the last injection.

  • Gene Expression Analysis: RNA was isolated from the frontal cortex, and gene expression profiles were analyzed using DNA microarrays. Results were confirmed with quantitative RT-PCR and in situ hybridization for specific genes like the NMDA receptor NR1 subunit.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for this type of research.

Thiopental_GABA_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and potentiates Cl_ion_channel Chloride Ion Channel (Opens) GABA_A_Receptor->Cl_ion_channel Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_ion_channel->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Gene_Expression_Changes Altered Gene Expression (e.g., GAD65, GAD67) Reduced_Excitability->Gene_Expression_Changes Influences

This compound's mechanism via the GABA-A receptor.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Sample Collection and Preparation cluster_2 Gene Expression Analysis cluster_3 Data Analysis and Interpretation Animal_Model Neonatal Rodents (Rats/Mice) Drug_Administration Anesthetic Administration (this compound, Propofol, or Ketamine) Animal_Model->Drug_Administration Control_Group Saline Control Animal_Model->Control_Group Tissue_Dissection Brain Tissue Dissection (e.g., Hippocampus, Frontal Cortex) Drug_Administration->Tissue_Dissection Control_Group->Tissue_Dissection RNA_Extraction Total RNA Extraction Tissue_Dissection->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray RT_PCR Real-Time PCR Validation Microarray->RT_PCR Bioinformatics Bioinformatic Analysis (DEGs, Pathway Analysis) RT_PCR->Bioinformatics Conclusion Conclusion on Gene Expression Effects Bioinformatics->Conclusion

Workflow for anesthetic gene expression studies.

Discussion

The available evidence suggests that this compound, Propofol, and Ketamine each exert distinct effects on gene expression in the developing brain. This compound has been shown to down-regulate genes involved in GABA synthesis, such as GAD65 and GAD67.[1] In contrast, Propofol induces broader changes, affecting the expression of numerous mRNAs and lncRNAs implicated in critical neuronal processes like apoptosis and calcium signaling.[2] Ketamine's impact appears to be significantly linked to the glutamatergic system, up-regulating NMDA receptor subunits and altering the expression of apoptosis-related genes.[1][3][4]

These differences in molecular impact are critical for researchers to consider when selecting an anesthetic for studies on neuronal development. The choice of agent could significantly influence experimental outcomes, particularly in studies focused on synaptic plasticity, neuronal survival, and overall brain maturation. The neurotoxic potential of these agents, especially during critical developmental windows, is an area of active investigation, and understanding the underlying gene expression changes is paramount.

Conclusion

This comparative guide highlights the differential effects of this compound, Propofol, and Ketamine on gene expression during neuronal development. While this compound's known effects are currently limited to specific GABA-related genes, Propofol and Ketamine induce widespread transcriptomic alterations. Researchers must weigh these molecular consequences alongside the desired anesthetic properties to select the most appropriate agent for their specific experimental needs. Further high-throughput sequencing studies are warranted to fully elucidate the comprehensive gene expression signatures of these commonly used anesthetics and their long-term implications for brain function.

References

A Comparative Analysis of Thiopental Enantiomers: Potency and Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a short-acting barbiturate, has long been a staple in clinical anesthesia for the induction of unconsciousness. Administered as a racemic mixture of its two enantiomers, (R)-thiopental and (S)-thiopental, emerging research indicates significant stereoselectivity in their pharmacological profiles. This guide provides an objective comparison of the potency and therapeutic index of these enantiomers, supported by experimental data, to inform future drug development and research in the field of anesthetics.

Comparative Potency and Therapeutic Index

Experimental data consistently demonstrates that the (S)-enantiomer of this compound is more potent than the (R)-enantiomer in producing both anesthetic and lethal effects. However, a notable finding is that the (R)-enantiomer exhibits a more favorable therapeutic index, suggesting a wider margin of safety.

Parameter(R)-Thiopental(S)-ThiopentalRacemic this compoundSpeciesRoute of AdministrationCitation
Anesthetic Dose (mg/kg) 55.8 ± 2.435.6 ± 1.939.3 ± 2.1RatIntravenous Infusion[1]
Lethal Dose (mg/kg) 176.2 ± 11.274.2 ± 5.297.5 ± 3.9RatIntravenous Infusion[1]
Therapeutic Index (LD50/ED50) 3.16 ± 0.142.10 ± 0.142.52 ± 0.13RatIntravenous Infusion[1]
Therapeutic Index (LD50/ED50) 3.053.212.44MouseIntravenous Injection[1]
Therapeutic Index (LD50/ED50) 4.473.443.63MouseIntraperitoneal Injection[1]
GABA Potentiation EC50 (µM) at α1β2γ2 receptors 36.2 ± 3.220.6 ± 3.2-Xenopus oocytes-[2]

Mechanism of Action: Stereoselective Interaction with GABA-A Receptors

The primary mechanism underlying the anesthetic effects of this compound is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound enhances the effect of GABA, increasing the duration of the opening of the chloride channel, leading to hyperpolarization of the neuron and reduced excitability.

Studies have shown that this interaction is stereoselective, with the (S)-enantiomer being approximately twice as potent as the (R)-enantiomer in potentiating GABA-induced currents at the GABA-A receptor[2][3][4]. This difference in receptor-level activity is consistent with the in vivo observations of the (S)-enantiomer's greater anesthetic potency[2].

GABAA_this compound cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Effect GABAA GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Closed) GABAA->Cl_channel controls Cl_open Chloride (Cl-) Channel (Open) Cl_channel->Cl_open Binding causes channel opening GABA GABA GABA->GABAA binds This compound This compound ((R) or (S)) This compound->GABAA allosterically binds Hyperpolarization Neuronal Hyperpolarization Cl_open->Hyperpolarization leads to Inhibition CNS Depression (Anesthesia) Hyperpolarization->Inhibition results in

Figure 1: this compound's mechanism of action at the GABA-A receptor.

Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

Determination of Anesthetic and Lethal Doses in Rodents

This experimental workflow is designed to determine the potency and therapeutic index of anesthetic agents.

Anesthetic_Protocol start Start animal_prep Animal Preparation (e.g., Wistar rats with EEG electrodes) start->animal_prep drug_admin Constant Rate Infusion of this compound Enantiomer (e.g., 4 mg/kg/min) animal_prep->drug_admin endpoint_anesthesia Anesthesia Endpoint (Loss of toe pinch reflex) drug_admin->endpoint_anesthesia endpoint_lethality Lethality Endpoint (Respiratory failure) drug_admin->endpoint_lethality record_anesthesia Record Anesthetic Dose (ED50) and Plasma Concentration endpoint_anesthesia->record_anesthesia record_anesthesia->drug_admin Continue Infusion record_lethality Record Lethal Dose (LD50) and Plasma Concentration endpoint_lethality->record_lethality calculate_ti Calculate Therapeutic Index (LD50 / ED50) record_lethality->calculate_ti end End calculate_ti->end

Figure 2: Workflow for determining potency and therapeutic index.

Methodology: Adult Wistar rats were prepared with electrodes to record electroencephalogram (EEG) changes.[1] The individual enantiomers or the racemic mixture of this compound were administered via a constant rate infusion. The dose required to induce anesthesia, defined as the loss of the toe pinch reflex, was recorded. The infusion was continued until respiratory failure, which was defined as the lethal dose.[1] Plasma concentrations of the this compound enantiomers were measured at these endpoints. The therapeutic index was then calculated as the ratio of the lethal dose to the anesthetic dose.[1]

GABA-A Receptor Potentiation in Xenopus Oocytes

Methodology:

  • Receptor Expression: Xenopus laevis oocytes were injected with cRNA encoding human GABA-A receptor subunits (e.g., α1β2γ2)[2][4].

  • Electrophysiological Recording: A two-electrode voltage-clamp technique was used to measure the currents elicited by the application of GABA[2][4].

  • Drug Application: A baseline GABA-induced current was established. Subsequently, varying concentrations of (R)-thiopental or (S)-thiopental were co-applied with GABA to determine the concentration-dependent potentiation of the GABA response[2].

  • Data Analysis: The concentration of the this compound enantiomer that produced 50% of the maximal potentiation of the GABA response (EC50) was calculated to determine the potency of each enantiomer at the receptor level[2][4].

Conclusion and Future Directions

The available evidence strongly suggests that while (S)-thiopental is the more potent enantiomer, (R)-thiopental possesses a superior therapeutic index. This finding has significant implications for drug development, suggesting that an enantiopure (R)-thiopental formulation could offer a safer alternative to the currently used racemic mixture. Further research, including clinical trials, is warranted to fully elucidate the clinical benefits and potential applications of enantiopure this compound formulations. The stereoselective nature of this compound's interaction with the GABA-A receptor underscores the importance of considering chirality in the design and evaluation of anesthetic agents.

References

Safety Operating Guide

Navigating the Disposal of Thiopental: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thiopental, an ultra-short-acting barbiturate and a Schedule III controlled substance, requires meticulous handling and disposal to ensure laboratory safety, prevent environmental contamination, and maintain strict regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks of diversion and environmental harm. This guide provides essential safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of this compound.

Regulatory Framework: DEA and EPA Compliance

The disposal of controlled substances like this compound is primarily governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). A central requirement under DEA regulation 21 CFR Part 1317 is that the substance must be rendered "non-retrievable."[1][2] A substance is considered non-retrievable when it cannot be transformed back into a usable controlled substance or its analogues.[2]

It is crucial to distinguish between two categories of pharmaceutical waste:

  • Inventory: This refers to expired, unwanted, or unused this compound in its original sealed packaging or reconstituted vials that have not been dispensed to a patient.[3][4]

  • Wastage: This is the residual amount of this compound remaining in a vial, syringe, or other container after administration or use in a laboratory setting.[3]

While the DEA's strictest "non-retrievable" standards apply to inventory, all disposal methods must comply with federal, state, and local environmental laws.[3]

General Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use. This compound powder can be harmful if swallowed or inhaled.[5]

  • Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne dust.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses.

    • Hand Protection: Compatible chemical-resistant gloves.

    • Respiratory Protection: A NIOSH-approved respirator is warranted if ventilation is inadequate.[5]

    • Body Protection: A standard lab coat.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether you are handling inventory or wastage.

Method 1: Reverse Distribution (For Unused/Expired Inventory)

This is the most common and recommended method for disposing of expired or unwanted this compound stock.

  • Segregate and Secure: Isolate the this compound designated for disposal from active inventory to prevent accidental use.

  • Contact a DEA-Registered Reverse Distributor: These specialized companies are authorized by the DEA to handle and dispose of controlled substances.[3]

  • Document the Transfer: Complete the necessary DEA forms (e.g., Form 222 for Schedule I and II substances, though invoicing is typical for Schedule III-V) to document the transfer of the controlled substance to the reverse distributor. Maintain these records for a minimum of two years.[2]

  • Package for Shipment: Securely package the this compound according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • Await Confirmation: The reverse distributor will manage the ultimate destruction of the substance, typically via incineration, and provide you with documentation confirming its disposal.[3]

Method 2: Chemical Deactivation (Primarily for Wastage)

For residual this compound (wastage), chemical deactivation is a practical on-site option. This method typically uses a chemical slurry, often containing activated carbon, to adsorb and render the drug inert.[4][6]

  • Acquire a Commercial Deactivation Kit: Use a commercially available controlled substance disposal kit (e.g., Rx Destroyer, Stericycle CsRx). These products are designed to meet DEA and EPA guidelines.

  • Prepare the Container: Open the deactivation container, which typically contains an activated carbon slurry. Some may require the addition of warm water.[2]

  • Introduce this compound Waste: Carefully empty the this compound wastage into the container. This includes residual liquid from vials and syringes.

  • Seal and Agitate: Secure the lid and gently shake the container to ensure the waste is fully mixed with the deactivating agents.[2]

  • Dispose as Non-Hazardous Waste: Once the deactivation process is complete and the contents have solidified, the sealed container can typically be disposed of in the regular, non-hazardous pharmaceutical waste stream.[4] Always confirm with your institution's waste management plan.

  • Document Destruction: Record the disposal in a logbook. For on-site destruction, it is best practice to have the process witnessed by two authorized employees who then sign the log.[1][2]

Method 3: Accidental Spill Cleanup

In the event of a spill, immediate and safe cleanup is critical.

  • Ensure Safety: Evacuate non-essential personnel. Ensure proper ventilation.[5]

  • Wear Appropriate PPE: Don safety glasses, heavy rubber gloves, a lab coat, and a respirator if the spill involves powder.[5]

  • Contain the Spill: Prevent the spill from spreading.

  • Collect the Material: Carefully collect the spilled material (powder or liquid). Avoid raising dust.[5]

  • Transfer to Waste Container: Place the collected material and any contaminated cleaning supplies into a designated chemical waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the chemical waste container in accordance with local, state, and federal regulations.[5]

Data Presentation: this compound Solution Properties

This table summarizes key quantitative data related to the preparation and stability of this compound solutions, which informs handling and disposal timelines.

ParameterValueSource
Standard Reconstitution Concentration 2.5% w/v (e.g., 500 mg in 20 mL)[7]
Alternative Reconstitution Concentration 5.0% w/v (e.g., 500 mg in 10 mL)[7]
Isotonic Concentration 3.4% w/v in sterile water for injection[7]
Manufacturer's Recommended Discard Time After 24 hours[8][9]
Demonstrated Stability (Refrigerated) Stable for > 7 days at 3°C[9]
Demonstrated Stability (Room Temp) Stable for 6 days at 22°C[9]

Experimental Protocols

Protocol: Assessment of this compound Chemical Stability and Sterility

A key study investigated the stability of reconstituted this compound to determine if the manufacturer's 24-hour discard recommendation was overly cautious.[9]

  • Objective: To assess the chemical stability and sterility of this compound in prefilled syringes stored at room temperature and under refrigeration.

  • Methodology:

    • Preparation: Stock solutions of this compound were prepared under sterile conditions by pharmacy personnel and drawn into 112 disposable syringes.

    • Storage: 56 samples were stored under refrigeration (3°C), and the remaining 56 were stored at room temperature (22°C).

    • Analysis: Each day for a period of seven days, eight samples from each storage group were analyzed.

      • Chemical Stability: this compound concentration was measured using high-performance liquid chromatography (HPLC).

      • Sterility: Samples were cultured to test for microbiological colonization.

    • Statistical Analysis: Repeated-measures analysis of variance was used to compare this compound concentrations between the two groups over time.

  • Results: The study concluded that this compound remains stable and sterile for 6 days at 22°C and for more than 7 days at 3°C, justifying use beyond the 24-hour recommendation.[9]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_start This compound Disposal Workflow start Identify this compound for Disposal decision_type Inventory or Wastage? start->decision_type spill Accidental Spill start->spill inventory Unused / Expired Inventory decision_type->inventory Inventory wastage Post-Use Residual Wastage decision_type->wastage Wastage proc_rev_dist Use DEA-Registered Reverse Distributor inventory->proc_rev_dist proc_chem_deact Use Chemical Deactivation Kit (e.g., Carbon Slurry) wastage->proc_chem_deact proc_spill_cleanup Contain, Collect & Transfer to Chemical Waste Container spill->proc_spill_cleanup final_disposal_rev Document & Ship (DEA Form 222 / Invoice) proc_rev_dist->final_disposal_rev witness Witnessing Required (2 Employees) proc_chem_deact->witness final_disposal_spill Dispose per Local Regulations proc_spill_cleanup->final_disposal_spill final_disposal_chem Document & Dispose in Non-Hazardous Waste witness->final_disposal_chem

Caption: Decision workflow for selecting the appropriate this compound disposal method.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiopental

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Thiopental, a barbiturate used in research settings. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your work.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment to be used during various stages of handling this compound. Consistent and correct use of PPE is the most effective barrier against exposure.

Activity Required PPE Additional Recommendations
Receiving and Unpacking • Double Nitrile Gloves (Powder-Free)[1] • Lab Coat
Preparation and Compounding • Double Nitrile Gloves (Powder-Free)[1] • Disposable Gown[1] • Safety Goggles[2] • Face Shield (if splash potential exists)[3] • NIOSH-approved Respirator (e.g., N95 for dust)[2]Work in a well-ventilated area or a chemical fume hood.[4][5][6]
Administration • Nitrile Gloves[3] • Lab Coat • Safety Glasses[2]
Spill Cleanup • Double Nitrile Gloves[1] • Disposable Gown[1] • Safety Goggles[2] • NIOSH-approved Respirator[2] • Shoe CoversUse an appropriate spill kit.
Waste Disposal • Double Nitrile Gloves[1] • Lab Coat

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for Handling this compound receiving Receiving and Unpacking - Wear double gloves and lab coat. - Inspect for damage. storage Storage - Store in a locked, secure, and well-ventilated area. - Keep container tightly closed. receiving->storage Verify Integrity preparation Preparation and Compounding - Use a designated area (e.g., fume hood). - Wear full PPE (double gloves, gown, goggles, respirator). - Follow aseptic techniques. storage->preparation Retrieve for Use administration Administration - Wear gloves, lab coat, and safety glasses. - Ensure resuscitative equipment is available. preparation->administration Prepared Solution disposal Waste Disposal - Segregate all this compound-contaminated waste. - Follow specific disposal protocols. preparation->disposal Unused Solution & Contaminated Materials administration->disposal Post-Administration

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution of this compound Powder

This compound is typically supplied as a powder that requires reconstitution before use. Strict aseptic technique is mandatory to prevent contamination.[7][8][9]

Materials:

  • This compound powder vial

  • Sterile diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water)[10]

  • Sterile syringe and needle

  • Alcohol swabs

  • Appropriate PPE

Procedure:

  • Prepare the work area: Ensure the biological safety cabinet or fume hood is clean and operational.

  • Don PPE: Wear double gloves, a gown, safety goggles, and a face shield.

  • Disinfect the vial: Swab the rubber septum of the this compound vial and the diluent vial with an alcohol swab.

  • Withdraw diluent: Using a sterile syringe, draw up the required volume of the chosen sterile diluent.

  • Reconstitute this compound: Slowly inject the diluent into the this compound vial, allowing the vacuum to draw the liquid in. Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause foaming.

  • Inspect the solution: The reconstituted solution should be clear. Discard if particulate matter or discoloration is observed.[7]

  • Label the vial: Clearly label the reconstituted vial with the concentration, date, and time of preparation.

  • Use promptly: Reconstituted solutions should be used promptly. Unused portions should generally be discarded after 24 hours.[7][10][11][12]

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[13]

This compound Waste Disposal Decision Tree waste This compound Waste Generated sharps Contaminated Sharps (Needles, Syringes, Vials) waste->sharps liquid Unused/Expired Solution waste->liquid solid Contaminated PPE (Gloves, Gowns, etc.) waste->solid sharps_container Place in a designated, puncture-resistant sharps container. sharps->sharps_container waste_contractor Dispose of through a licensed medical waste contractor. liquid->waste_contractor return_manufacturer Alternatively, return to the manufacturer for disposal. liquid->return_manufacturer solid_waste_bag Place in a designated, labeled hazardous waste bag. solid->solid_waste_bag sharps_container->waste_contractor solid_waste_bag->waste_contractor

Caption: Decision-making process for the proper disposal of this compound waste.

Disposal Protocol
  • Segregation: All waste contaminated with this compound, including unused solutions, empty vials, syringes, needles, and contaminated PPE, must be segregated from regular laboratory waste.

  • Sharps: All contaminated sharps must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, gowns, bench paper, and other disposable materials should be placed in a designated, leak-proof hazardous waste bag.

  • Final Disposal: All segregated this compound waste must be disposed of in accordance with local, state, and federal regulations.[2][5][10][11] This is typically managed through a licensed medical waste contractor.[13] Some manufacturers may also have take-back programs for expired pharmaceuticals.[13]

By implementing these safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer research environment for you and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiopental
Reactant of Route 2
Thiopental

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.